molecular formula C15H14ClN3O B10821675 BI-0115

BI-0115

Número de catálogo: B10821675
Peso molecular: 287.74 g/mol
Clave InChI: QTCZUCSALXBZQR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BI-0115 is a useful research compound. Its molecular formula is C15H14ClN3O and its molecular weight is 287.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C15H14ClN3O

Peso molecular

287.74 g/mol

Nombre IUPAC

9-chloro-5-propyl-11H-pyrido[2,3-b][1,4]benzodiazepin-6-one

InChI

InChI=1S/C15H14ClN3O/c1-2-8-19-13-4-3-7-17-14(13)18-12-9-10(16)5-6-11(12)15(19)20/h3-7,9H,2,8H2,1H3,(H,17,18)

Clave InChI

QTCZUCSALXBZQR-UHFFFAOYSA-N

SMILES canónico

CCCN1C2=C(NC3=C(C1=O)C=CC(=C3)Cl)N=CC=C2

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of BI-0115

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of BI-0115, a selective small-molecule inhibitor of the Lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1). The focus is on its unique mechanism of action, the experimental evidence supporting it, and its potential as a research tool.

Introduction: Targeting LOX-1

Lectin-like oxidized LDL receptor-1 (LOX-1) is a C-type lectin receptor that serves as the primary cell surface receptor for oxidized low-density lipoprotein (oxLDL) in various cell types, including vascular cells.[1][2] The binding and internalization of oxLDL by LOX-1 are critical steps in the initiation and progression of atherosclerosis, contributing to endothelial dysfunction and plaque formation.[1][2] LOX-1 activation is also implicated in other cardiovascular diseases and cancer.[3][4] this compound was identified through a high-throughput screening campaign as a potent and selective inhibitor of LOX-1-mediated oxLDL uptake.[2][3]

Core Mechanism of Action: Stabilization of an Inactive Tetramer

This compound employs a novel mechanism of action, functioning as a "molecular glue" rather than a conventional active-site antagonist.[5] The key aspects of its mechanism are:

  • LOX-1 Structure: LOX-1 exists on the cell surface as a constitutive homodimer.[1] The oligomerization of these dimers is considered a prerequisite for high-affinity binding and internalization of multivalent ligands like oxLDL.[1][3]

  • This compound Binding: Instead of binding to the oxLDL binding site, two this compound molecules bind at the interface between two separate LOX-1 dimers.[3][5]

  • Tetramer Stabilization: This binding event induces and stabilizes a "dimer of dimers," forming an inactive tetrameric state of the receptor.[3][6] The crystal structure of the LOX-1-BI-0115 complex confirms that inter-ligand interactions are crucial for creating this head-to-head tetramer.[3]

  • Steric Hindrance: The formation of this stabilized tetramer sterically blocks the access of oxLDL to its binding site, the "basic spine" structure on the LOX-1 surface, thereby preventing receptor-ligand interaction.[3]

This unique mode of action incapacitates the receptor, preventing LOX-1 mediated signaling and the cellular uptake of oxLDL.[3][5]

BI_0115_Mechanism_of_Action cluster_native Native State cluster_inhibited Inhibited State (with this compound) LOX1_Dimer1 LOX-1 Dimer BI0115 This compound Inactive_Tetramer Inactive LOX-1 Tetramer (Stabilized Dimer of Dimers) LOX1_Dimer1->Inactive_Tetramer LOX1_Dimer2 LOX-1 Dimer LOX1_Dimer2->Inactive_Tetramer oxLDL oxLDL oxLDL->LOX1_Dimer1 Binds & Internalizes BI0115->Inactive_Tetramer Acts as 'Molecular Glue' oxLDL_blocked oxLDL oxLDL_blocked->Inactive_Tetramer Binding Blocked

Caption: Mechanism of this compound action, stabilizing an inactive LOX-1 tetramer.

Quantitative Data and In Vitro Profile

The binding affinity and inhibitory potency of this compound have been characterized using multiple assays. The compound exhibits good selectivity and serves as an effective in vitro tool.

Table 1: Binding Affinity and Potency of this compound

Assay TypeParameterValue (µM)Reference
Cellular oxLDL UptakeIC₅₀5.4 ± 1.8[3]
Surface Plasmon Resonance (SPR)K_d_4.3[1][3]
Isothermal Titration Calorimetry (ITC)K_d_6.99[1][3]

Table 2: In Vitro Profile of this compound

ParameterAssayValueReference
Selectivity SR-B1 Counter-ScreenIC₅₀ > 172 µM[3][7]
Physicochemical cLOGP3.6[3][6]
Permeability Caco-230 x 10⁻⁶ cm/s[7]
Safety hERG InhibitionIC₅₀ > 10 µM[1][7]
Metabolic Stability Human Liver Microsomes65% QH[7]
Metabolic Stability Rat/Mouse Liver Microsomes>88% / <88% QH[7]

Downstream Signaling Consequences

By preventing oxLDL from binding to LOX-1, this compound effectively inhibits the downstream signaling cascades that contribute to vascular pathology. LOX-1 activation by oxLDL is known to induce:

  • Endothelial Dysfunction: Through the generation of reactive oxygen species (ROS) via NADPH oxidase activation and decreased nitric oxide (NO) bioavailability.[8][9]

  • Inflammation: Activation of transcription factors like NF-κB, leading to the expression of pro-inflammatory mediators and adhesion molecules.[8][10]

  • Apoptosis: Induction of apoptotic pathways in endothelial cells.[11]

  • MMP-9 Activation: LOX-1 signaling can increase the activity of matrix metalloproteinase-9 (MMP-9), which is implicated in blood-brain barrier disruption after ischemic stroke.[12]

This compound, by blocking the initial ligand-receptor interaction, is a valuable tool for studying and potentially mitigating these downstream effects in vitro.

LOX1_Signaling_Pathway oxLDL oxLDL LOX1 LOX-1 Dimer oxLDL->LOX1 Binds Tetramer Inactive Tetramer LOX1->Tetramer NADPH_Oxidase NADPH Oxidase Activation LOX1->NADPH_Oxidase NFkB NF-κB / MAPK Activation LOX1->NFkB BI0115 This compound BI0115->oxLDL Blocks Binding BI0115->LOX1 Binds & Stabilizes ROS ROS Production NADPH_Oxidase->ROS ROS->NFkB Endo_Dys Endothelial Dysfunction ROS->Endo_Dys Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis NFkB->Apoptosis

Caption: this compound blocks the LOX-1 signaling cascade at its initiation point.

Experimental Protocols and Validation

The mechanism of this compound was elucidated through a cascade of cellular, biophysical, and structural experiments.

Experimental_Workflow cluster_biophys cluster_struct HTS 1. High-Throughput Screening (Cellular oxLDL Uptake Assay) Hit_Confirmation 2. Hit Confirmation & Counter-Screening (vs. SR-BI) HTS->Hit_Confirmation Biophysical 3. Biophysical Characterization Hit_Confirmation->Biophysical SPR SPR (Affinity, Kd = 4.3 µM) ITC ITC (Affinity, Kd = 6.99 µM) STD_NMR STD NMR (Target Engagement) Structural 4. Structural & Mechanistic Studies Biophysical->Structural Xray X-ray Crystallography (Revealed Tetramer Structure) ESI_MS ESI-MS (Confirmed Tetramer in Solution) Mechanism Elucidation of 'Molecular Glue' Mechanism Structural->Mechanism

Caption: Experimental workflow for the discovery and characterization of this compound.
  • Cellular oxLDL Uptake Assay: A high-throughput screen was developed to identify small molecule inhibitors of LOX-1 mediated oxLDL uptake, which led to the discovery of this compound.[3]

  • Counter-Screening: To ensure selectivity, hits were tested against the scavenger receptor class B type I (SR-BI), which also internalizes oxLDL. This compound showed no activity against SR-BI, confirming its specificity for LOX-1.[7][8]

  • Surface Plasmon Resonance (SPR): SPR was used to measure the binding affinity and kinetics of this compound to immobilized LOX-1. Dose-responsive changes in the refractive index from 0.391 µM to 25 µM were measured, yielding a dissociation constant (K_d_) of 4.3 µM.[3][6]

  • Isothermal Titration Calorimetry (ITC): ITC experiments confirmed the binding affinity. In an inverse setup, 300 µM of LOX-1 dimer was titrated into a 40 µM this compound solution, resulting in a mean K_d_ of 6.99 µM.[3][6] These experiments also intriguingly suggested a non-1:1 molar ratio, providing an early clue to the unusual binding mechanism.[13]

  • X-ray Crystallography: The crystal structure of the this compound-LOX-1 complex was solved (PDB: 6TL9), which was fundamental to understanding the molecular mechanism.[1][7] It revealed that two this compound molecules bind to and "glue" two LOX-1 dimers together in a head-to-head fashion.[3]

  • Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS analysis was performed to confirm that the this compound-induced tetramer formation observed in the crystal structure also occurs in solution, validating the physiological relevance of the mechanism.[3][6]

Conclusion

This compound is a highly selective small-molecule inhibitor of LOX-1.[1] Its unique mechanism of action, acting as a molecular glue to stabilize an inactive receptor tetramer, distinguishes it from conventional inhibitors.[3][5] This mode of action effectively blocks the cellular uptake of oxLDL, preventing downstream signaling associated with atherosclerosis and other inflammatory conditions.[3][14] While its pharmacokinetic properties qualify it primarily as an in vitro tool, this compound is an invaluable chemical probe for investigating LOX-1 biology and its role in various pathogenic pathways.[3][7]

References

The Function of BI-0115: An In-depth Technical Guide to a Novel LOX-1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental characterization of BI-0115, a selective small-molecule inhibitor of the Lectin-like oxidized low-density lipoprotein (LDL) receptor-1 (LOX-1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting LOX-1 in various disease contexts, particularly in cardiovascular and inflammatory diseases.

Core Concepts: Understanding LOX-1 and the Role of this compound

Lectin-like oxidized LDL receptor-1 (LOX-1), a member of the C-type lectin family, is a key receptor for oxidized low-density lipoprotein (oxLDL).[1] The binding of oxLDL to LOX-1 initiates a cascade of intracellular signaling events that contribute to endothelial dysfunction, inflammation, and the progression of atherosclerosis.[1][2] Consequently, inhibiting the LOX-1 signaling pathway presents a promising therapeutic strategy for cardiovascular diseases.

This compound is a potent and selective small-molecule inhibitor of LOX-1.[3][4][5][6] Its unique mechanism of action involves the stabilization of an inactive tetrameric state of the LOX-1 receptor, thereby preventing the binding and uptake of its ligand, oxLDL.[4][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the in vitro activity and properties of this compound.

Table 1: In Vitro Potency and Binding Affinity of this compound

Assay TypeParameterValue (µM)Reference
LOX-1 Cellular Uptake AssayIC505.4[1][3][5][6]
Surface Plasmon Resonance (SPR)Kd4.3[1][3]
Isothermal Titration Calorimetry (ITC)Kd6.99[1][3]

Table 2: Selectivity and In Vitro DMPK Profile of this compound

ParameterAssayResultReference
Selectivity
Scavenger Receptor Class B Type I (SR-BI)Cellular Assay (IC50)> 100 µM[1][3]
hERG Channel InhibitionPatch Clamp (IC50)> 10 µM[1][3]
Eurofins Safety Panel 44™Various assaysClean profile[1]
In Vitro DMPK
SolubilitypH 7.4Moderate[1]
PermeabilityCaco-2Moderate[1]
Microsomal StabilityHuman, Rat, MouseLow[1]

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the LOX-1 signaling pathway and the mechanism of action of this compound.

LOX1_Signaling_Pathway oxLDL oxLDL LOX1 LOX-1 Receptor oxLDL->LOX1 Binds to ROS ROS Production LOX1->ROS NFkB NF-κB Activation LOX1->NFkB MAPK MAPK Activation (p38, JNK, ERK) LOX1->MAPK ROS->NFkB EndoDys Endothelial Dysfunction ROS->EndoDys NFkB->EndoDys Inflammation Inflammation (VCAM-1, ICAM-1) NFkB->Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis BI0115_Mechanism_of_Action cluster_0 Normal State cluster_1 With this compound LOX1_dimer Active LOX-1 Dimer oxLDL_binds oxLDL Binding & Internalization LOX1_dimer->oxLDL_binds BI0115 This compound LOX1_tetramer Inactive LOX-1 Tetramer BI0115->LOX1_tetramer Stabilizes No_oxLDL_binding oxLDL Binding Blocked LOX1_tetramer->No_oxLDL_binding Experimental_Workflow HTS High-Throughput Screening Hit_ID Hit Identification (this compound) HTS->Hit_ID Cell_Assay Cellular Uptake Assay (IC50 Determination) Hit_ID->Cell_Assay Selectivity Selectivity Profiling (SR-BI, hERG, etc.) Hit_ID->Selectivity DMPK In Vitro DMPK (Solubility, Permeability, Stability) Hit_ID->DMPK Biophys_Assays Biophysical Assays Cell_Assay->Biophys_Assays SPR SPR (Kd, kinetics) Biophys_Assays->SPR ITC ITC (Kd, thermodynamics) Biophys_Assays->ITC MoA Mechanism of Action Studies (X-ray Crystallography) Biophys_Assays->MoA Logical_Relationship BI0115_binds This compound binds to LOX-1 dimer interface Tetramer_stabilization Stabilization of inactive tetramer BI0115_binds->Tetramer_stabilization leads to oxLDL_binding_site_blocked oxLDL binding site is sterically hindered Tetramer_stabilization->oxLDL_binding_site_blocked results in Inhibition_of_uptake Inhibition of oxLDL uptake oxLDL_binding_site_blocked->Inhibition_of_uptake causes Downstream_signaling_blocked Blockade of downstream signaling pathways Inhibition_of_uptake->Downstream_signaling_blocked prevents

References

An In-depth Technical Guide to BI-0115: A Selective LOX-1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of BI-0115, a selective small molecule inhibitor of the Lectin-like oxidized LDL receptor-1 (LOX-1). The content herein details the molecular target, mechanism of action, key quantitative data, experimental methodologies, and associated signaling pathways of this compound, designed to support further research and development efforts in cardiovascular and related diseases.

Core Target: Lectin-like Oxidized LDL Receptor-1 (LOX-1)

The primary molecular target of this compound is the Lectin-like oxidized LDL receptor-1 (LOX-1), also known as OLR1.[1][2][3] LOX-1 is a type II transmembrane glycoprotein (B1211001) belonging to the C-type lectin family and functions as a scavenger receptor.[4] It is primarily expressed on vascular endothelial cells, macrophages, and smooth muscle cells.[5] The receptor plays a critical role in the pathogenesis of atherosclerosis by binding and internalizing oxidized low-density lipoprotein (oxLDL).[1][4][6] This interaction triggers a cascade of downstream signaling events that promote endothelial dysfunction, inflammation, foam cell formation, and plaque instability.[4][6]

Mechanism of Action: Stabilization of an Inactive Receptor Tetramer

This compound employs a unique mechanism of action to inhibit LOX-1 function. Instead of directly blocking the oxLDL binding site in a competitive manner, this compound binds to a site at the interface of two LOX-1 homodimers.[6][7] This binding event stabilizes the formation of an inactive tetrameric state of the receptor.[6][7] The formation of this dimer of homodimers sterically hinders the binding of oxLDL, thereby preventing its subsequent internalization and downstream signaling.[6] This mechanism is described as the stabilization of a protein-protein interaction.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on various in vitro assays.

Table 1: In Vitro Potency and Binding Affinity of this compound

Assay TypeParameterValue (µM)
LOX-1 Cellular Uptake AssayIC505.4[1][3][4]
Surface Plasmon Resonance (SPR)Kd4.3[1][3][4]
Isothermal Titration Calorimetry (ITC)Kd6.99[1][3][4]

Table 2: Selectivity and Physicochemical Properties of this compound

Assay/ParameterTarget/PropertyValue
Scavenger Receptor Class B Type I (SR-BI) AssayIC50>100 µM[1]
hERG Channel InhibitionIC50>10 µM[1]
Caco-2 Permeability (A to B)Permeability30 x 10-6 cm/s[1]
Microsomal Stability (Human)% QH65[1]
Microsomal Stability (Rat)% QH>88[1]
Microsomal Stability (Mouse)% QH<88[1]
Solubility at pH 7Solubility0.001 µg/mL[1]

Key Experimental Protocols

While detailed, step-by-step protocols from the primary literature are proprietary, the following sections describe the general methodologies used to characterize this compound.

LOX-1 Cellular Uptake Assay

This assay is designed to measure the ability of a compound to inhibit the internalization of labeled oxLDL into cells overexpressing the human LOX-1 receptor. A CHO-K1 cell line with doxycycline-inducible expression of human LOX-1 is typically used. Cells are treated with varying concentrations of the test compound, such as this compound, followed by the addition of fluorescently labeled oxLDL (e.g., AF647-oxLDL). After an incubation period, the cells are washed to remove unbound oxLDL, and the amount of internalized fluorescence is quantified using high-content imaging or a plate reader. The IC50 value is then calculated from the dose-response curve.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand and an analyte. In the characterization of this compound, the C-terminal domain of the LOX-1 receptor is typically immobilized on a sensor chip. Solutions containing varying concentrations of this compound are then flowed over the chip surface. The binding of this compound to the immobilized LOX-1 causes a change in the refractive index at the sensor surface, which is detected in real-time. By analyzing the association and dissociation phases of the binding curves, the equilibrium dissociation constant (Kd) can be determined.[8]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of two molecules. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH). In a typical experiment to characterize this compound, a solution of the LOX-1 protein is placed in the sample cell of the calorimeter, and a solution of this compound is titrated into the cell in a series of small injections. The heat released or absorbed during each injection is measured, and the resulting data is fitted to a binding model to determine the thermodynamic parameters of the interaction.[8]

Signaling Pathways and Visualization

LOX-1 Downstream Signaling Pathway

The binding of oxLDL to LOX-1 initiates a complex downstream signaling cascade that contributes to the pathogenesis of atherosclerosis. Key signaling events include the activation of NADPH oxidase, leading to the production of reactive oxygen species (ROS).[4] This increase in oxidative stress activates the transcription factor NF-κB, which in turn upregulates the expression of pro-inflammatory cytokines, adhesion molecules, and LOX-1 itself, creating a positive feedback loop.[4] Other signaling pathways activated by LOX-1 include MAPKs (p38, ERK1/2, JNK), PKC, and RhoA/Rac1.[4] These pathways collectively contribute to endothelial dysfunction, smooth muscle cell proliferation and migration, and foam cell formation.[4]

LOX1_Signaling_Pathway oxLDL oxLDL LOX1 LOX-1 Receptor oxLDL->LOX1 NADPH_Oxidase NADPH Oxidase LOX1->NADPH_Oxidase MAPK MAPKs (p38, ERK, JNK) LOX1->MAPK PKC PKC LOX1->PKC RhoA_Rac1 RhoA / Rac1 LOX1->RhoA_Rac1 Foam_Cell Foam Cell Formation LOX1->Foam_Cell Internalization ROS ROS NADPH_Oxidase->ROS NFkB NF-κB ROS->NFkB ProInflammatory Pro-inflammatory Cytokines & Adhesion Molecules NFkB->ProInflammatory LOX1_Expression LOX-1 Expression NFkB->LOX1_Expression SMC_Proliferation SMC Proliferation & Migration MAPK->SMC_Proliferation RhoA_Rac1->SMC_Proliferation Endothelial_Dysfunction Endothelial Dysfunction ProInflammatory->Endothelial_Dysfunction LOX1_Expression->LOX1 Positive Feedback

Caption: LOX-1 downstream signaling pathway initiated by oxLDL binding.

This compound Mechanism of Action Workflow

The inhibitory action of this compound can be visualized as a multi-step process that culminates in the prevention of oxLDL uptake. The molecule first binds to individual LOX-1 homodimers. This binding event then promotes the association of two drug-bound homodimers into an inactive tetrameric complex. The formation of this tetramer blocks the binding site for oxLDL, thereby inhibiting its cellular uptake and the subsequent pro-atherogenic signaling.

BI0115_Mechanism LOX1_Dimer LOX-1 Homodimer (Active) BI0115 This compound LOX1_BI0115_Complex LOX-1 Dimer - this compound Complex LOX1_Dimer->LOX1_BI0115_Complex Uptake oxLDL Uptake LOX1_Dimer->Uptake BI0115->LOX1_BI0115_Complex LOX1_Tetramer Inactive LOX-1 Tetramer LOX1_BI0115_Complex->LOX1_Tetramer Dimerization No_Uptake Inhibited oxLDL Uptake LOX1_Tetramer->No_Uptake oxLDL oxLDL oxLDL->Uptake oxLDL->No_Uptake Binding Blocked

Caption: Workflow of this compound mediated inhibition of LOX-1.

References

BI-0115: A Technical Guide to a Novel LOX-1 Inhibitor in Cardiovascular Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BI-0115, a selective small-molecule inhibitor of the Lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1). Elevated levels of oxidized low-density lipoprotein (oxLDL) are a key driver in the pathogenesis of cardiovascular diseases, promoting proatherogenic processes such as endothelial dysfunction and atherosclerotic plaque formation.[1][2][3] LOX-1 is the primary receptor for oxLDL on a variety of cell types, making it a compelling therapeutic target.[1][2][3] this compound represents a valuable tool for investigating the role of the LOX-1 signaling pathway in cardiovascular disease.[2][3]

Mechanism of Action

This compound exhibits a unique mechanism of action by stabilizing a protein-protein interaction of the LOX-1 receptor.[2][3][4] It binds to the C-terminal C-type lectin-like domain (CTLD) of two LOX-1 dimers, inducing the formation of an inactive receptor tetramer.[5] This stabilization of the inactive state prevents the binding and subsequent internalization of oxLDL, thereby inhibiting the downstream signaling cascades that contribute to cardiovascular pathology.[2][3][4] The X-ray co-crystal structure of this compound in complex with LOX-1 is available under the PDB code 6TL9.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its in vitro activity and physicochemical properties. A negative control compound, BI-1580, is available for comparative studies.[2]

Table 1: In Vitro Potency and Selectivity of this compound

AssayParameterValue (µM)
LOX-1 Cellular Uptake AssayIC505.4
Surface Plasmon Resonance (SPR)Kd4.3
Isothermal Titration Calorimetry (ITC)Kd6.99
Scavenger Receptor Class B Type I (SR-BI) AssayIC50>100
hERG Channel AssayIC50>10

Table 2: Physicochemical Properties of this compound

PropertyValue
logD @ pH 113.4
Solubility @ pH 70.001 µg/mL
Caco-2 Permeability (A to B)30 x 10⁻⁶ cm/s
Caco-2 Efflux Ratio0.7
Microsomal StabilityModerate

The LOX-1 Signaling Pathway in Atherosclerosis

The binding of oxLDL to LOX-1 on endothelial cells initiates a cascade of intracellular signaling events that are central to the development of atherosclerosis. Inhibition of this pathway with this compound can mitigate these pro-atherogenic effects.

LOX1_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_cellular_effects Cellular Effects in Atherosclerosis LOX1 LOX-1 NADPH_Oxidase NADPH Oxidase LOX1->NADPH_Oxidase NFkB NF-κB Activation LOX1->NFkB MAPK MAPK Activation (p38, ERK1/2, JNK) LOX1->MAPK oxLDL oxLDL oxLDL->LOX1 Binds BI0115 This compound BI0115->LOX1 Inhibits ROS ↑ ROS NADPH_Oxidase->ROS ROS->NFkB eNOS ↓ eNOS activity ↓ NO bioavailability ROS->eNOS Inflammation Inflammation (↑ Adhesion Molecules, Cytokines) NFkB->Inflammation MMP9 ↑ MMP-9 Activity NFkB->MMP9 SMC_Proliferation SMC Proliferation & Migration MAPK->SMC_Proliferation Endothelial_Dysfunction Endothelial Dysfunction eNOS->Endothelial_Dysfunction Inflammation->Endothelial_Dysfunction SMC_Proliferation->Endothelial_Dysfunction

LOX-1 signaling cascade in atherosclerosis.

Experimental Protocols

While the detailed, step-by-step protocols for the characterization of this compound are not publicly available, this section outlines the general methodologies employed in its evaluation.

In Vitro Assays

1. Cellular oxLDL Uptake Assay:

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the inhibition of oxLDL internalization into cells expressing the LOX-1 receptor.

  • General Methodology: A cell line, such as Chinese Hamster Ovary (CHO-K1) cells, with inducible expression of human LOX-1 is utilized. These cells are incubated with fluorescently labeled human oxLDL (e.g., AF647-oxLDL) in the presence of varying concentrations of this compound. After an incubation period, the cells are washed to remove unbound oxLDL, and the amount of internalized fluorescent oxLDL is quantified using high-content imaging or flow cytometry. The IC50 value is then calculated from the resulting dose-response curve.

2. Surface Plasmon Resonance (SPR):

  • Objective: To measure the binding affinity (dissociation constant, Kd) and kinetics of this compound to the purified LOX-1 receptor.

  • General Methodology: The purified extracellular domain of the LOX-1 receptor is immobilized on a sensor chip. Solutions of this compound at various concentrations are then flowed over the chip surface. The binding of this compound to the immobilized LOX-1 causes a change in the refractive index at the sensor surface, which is detected in real-time. By analyzing the binding and dissociation phases, the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd) are determined.

3. Isothermal Titration Calorimetry (ITC):

  • Objective: To provide an independent measurement of the binding affinity (Kd) and to determine the thermodynamic parameters of the this compound and LOX-1 interaction.

  • General Methodology: A solution of this compound is titrated into a solution containing the purified LOX-1 receptor in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured for each injection. The resulting data is used to generate a binding isotherm, which is then fitted to a binding model to determine the binding affinity (Kd), stoichiometry of binding (n), and the change in enthalpy (ΔH) and entropy (ΔS) of the interaction.

In Vivo Experiment: Thromboembolic Stroke Model
  • Objective: To evaluate the therapeutic potential of this compound in an in vivo model of cardiovascular disease, specifically ischemic stroke.

  • Methodology:

    • Animal Model: Male Wistar rats are used to create a thromboembolic stroke model, which mimics human ischemic stroke.

    • Procedure: An ischemic stroke is induced in the rats.

    • Treatment: this compound is administered at a dose of 10 mg/kg via intraperitoneal (i.p.) injection at 3.5 hours after the stroke induction. This is followed by the administration of recombinant tissue plasminogen activator (rt-PA).

    • Outcome Measures: The effects of this compound treatment are assessed by evaluating infarct size, edema, hemorrhagic transformation, and neurological function. In these studies, LOX-1 inhibition with this compound has been shown to improve neurological function and reduce edema.[6]

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of a LOX-1 inhibitor like this compound.

Experimental_Workflow cluster_discovery Discovery & Initial Characterization cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation HTS High-Throughput Screening Hit_Validation Hit Validation & Prioritization HTS->Hit_Validation Biophysical Biophysical Assays (SPR, ITC) Hit_Validation->Biophysical Cellular Cellular Assays (oxLDL Uptake) Hit_Validation->Cellular Selectivity Selectivity & Safety Assays (SR-BI, hERG) Cellular->Selectivity PK_PD Pharmacokinetics & Pharmacodynamics Selectivity->PK_PD Efficacy Efficacy Studies (e.g., Stroke Model) PK_PD->Efficacy

Workflow for the evaluation of a LOX-1 inhibitor.

Conclusion

This compound is a highly selective and potent in vitro tool for studying the role of LOX-1 in cardiovascular disease. Its unique mechanism of stabilizing an inactive receptor tetramer provides a valuable approach to block the pro-atherogenic effects of oxLDL. The quantitative data and experimental context provided in this guide offer a solid foundation for researchers and drug development professionals to incorporate this compound into their studies of LOX-1-mediated pathologies.

References

BI-0115: A Potent Inhibitor of Oxidized LDL Uptake via LOX-1 Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elevated levels of oxidized low-density lipoprotein (oxLDL) are a key pathogenic factor in the development and progression of atherosclerosis. The uptake of oxLDL by vascular cells, mediated primarily by the Lectin-like oxidized LDL receptor-1 (LOX-1), triggers a cascade of inflammatory responses, leading to foam cell formation and plaque destabilization. This technical guide provides an in-depth overview of BI-0115, a small molecule inhibitor of LOX-1, and its role in blocking the cellular uptake of oxLDL. We will delve into its mechanism of action, present key quantitative data, and detail relevant experimental protocols, offering a comprehensive resource for researchers in cardiovascular disease and drug discovery.

Introduction to this compound and its Target: LOX-1

This compound is a selective, small-molecule inhibitor of the Lectin-like oxidized LDL receptor-1 (LOX-1).[1][2][3] LOX-1 is a type II membrane protein that functions as a major cellular receptor for oxLDL in various cell types, including endothelial cells and macrophages.[2][3] The binding and internalization of oxLDL by LOX-1 are critical events in the initiation and progression of endothelial dysfunction and atherosclerosis.[1] this compound was identified through a high-throughput screening campaign as a compound that effectively blocks the cellular uptake of oxLDL.[1]

Mechanism of Action: Stabilization of an Inactive Receptor State

This compound employs a unique mechanism to inhibit LOX-1 function. Instead of directly competing with oxLDL for the binding site, this compound binds to the C-terminal C-type lectin-like domain (CTLD) of LOX-1.[1][2] This binding event induces a conformational change in the receptor, promoting the formation of a tetrameric complex composed of two LOX-1 homodimers.[1] The stabilization of this inactive tetramer prevents the binding of oxLDL, thereby inhibiting its subsequent internalization and downstream signaling.[1] This novel mode of action, stabilizing a protein-protein interaction to induce inhibition, makes this compound a valuable tool for studying LOX-1-mediated pathophysiology.[2][3]

Quantitative Data Summary

The inhibitory activity and binding affinity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Affinity of this compound

Assay TypeParameterValueReference
LOX-1 Cellular Uptake AssayIC505.4 µM[2][3]
LOX-1 Cellular Uptake AssayIC507.2 µM[1]
Surface Plasmon Resonance (SPR)Kd4.3 µM[1][2][3]
Isothermal Titration Calorimetry (ITC)Kd6.99 µM[2][3]

Table 2: Selectivity Profile of this compound

TargetParameterValueReference
Scavenger Receptor Class B Type I (SR-BI)IC50>100 µM[2][3]
hERG ChannelIC50>10 µM[2][3]

Signaling Pathway of oxLDL Uptake and this compound Inhibition

The uptake of oxLDL via LOX-1 triggers intracellular signaling cascades that contribute to vascular inflammation and damage. This compound intervenes at the initial step of this pathway.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space oxLDL oxLDL LOX1_dimer LOX-1 (Dimer) Active State oxLDL->LOX1_dimer Binds BI0115 This compound BI0115->LOX1_dimer Binds & Stabilizes LOX1_tetramer LOX-1 (Tetramer) Inactive State LOX1_dimer->LOX1_tetramer Tetramerization Endocytosis Endocytosis LOX1_dimer->Endocytosis Internalization LOX1_tetramer->oxLDL Binding Blocked Signaling Pro-inflammatory Signaling (e.g., NF-κB activation) Endocytosis->Signaling FoamCell Foam Cell Formation Signaling->FoamCell

Mechanism of this compound Action on LOX-1.

Experimental Protocols

oxLDL Uptake Assay (Cell-Based High-Throughput Screening)

This assay quantifies the inhibition of fluorescently labeled oxLDL uptake into cells overexpressing human LOX-1.

1. Cell Culture and Induction:

  • A Chinese Hamster Ovary (CHO) cell line with a doxycycline-inducible expression system for human LOX-1 (CHO-TREx-hLOX-1) is commonly used.[1]

  • Cells are seeded in multi-well plates and cultured in an appropriate medium.

  • LOX-1 expression is induced by the addition of doxycycline (B596269) to the culture medium.

2. Compound Treatment:

  • Cells are pre-incubated with varying concentrations of this compound or a vehicle control for a defined period.

3. oxLDL Incubation:

  • Fluorescently labeled human oxLDL (e.g., AF594-oxLDL or AF647-oxLDL) is added to the wells.[1]

  • The plates are incubated to allow for cellular uptake of the labeled oxLDL.

4. Imaging and Analysis:

  • Cell nuclei are counterstained with a fluorescent dye (e.g., Hoechst 33342).[1]

  • The plates are imaged using a high-content imaging system.

  • The amount of internalized fluorescent oxLDL per cell is quantified using image analysis software.

  • IC50 values are calculated from the concentration-response curves.

cluster_workflow oxLDL Uptake Assay Workflow A Seed CHO-TREx-hLOX-1 cells B Induce LOX-1 expression with Doxycycline A->B C Pre-incubate with This compound B->C D Add fluorescently labeled oxLDL C->D E Incubate for uptake D->E F Wash and stain nuclei E->F G Image and Quantify fluorescence F->G H Calculate IC50 G->H

Workflow for a typical oxLDL uptake assay.
Biophysical Assays

1. Surface Plasmon Resonance (SPR):

  • Recombinant LOX-1 protein is immobilized on a sensor chip.

  • Solutions of this compound at various concentrations are flowed over the chip.

  • The binding and dissociation of this compound to LOX-1 are measured in real-time by detecting changes in the refractive index at the sensor surface.

  • The equilibrium dissociation constant (Kd) is determined from the binding data.[1][2]

2. Isothermal Titration Calorimetry (ITC):

  • A solution of this compound is titrated into a solution containing the LOX-1 protein.

  • The heat released or absorbed during the binding interaction is measured.

  • The resulting thermogram is analyzed to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction.[2][3]

Conclusion and Future Directions

This compound is a well-characterized and highly selective inhibitor of LOX-1-mediated oxLDL uptake. Its unique mechanism of action, involving the stabilization of an inactive receptor tetramer, provides a powerful tool for dissecting the role of LOX-1 in cardiovascular and other diseases. The detailed quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers aiming to further investigate the therapeutic potential of targeting the LOX-1 pathway. While this compound itself is primarily positioned as an in vitro tool due to its suboptimal microsomal stability, the insights gained from its study are invaluable for the development of future clinical candidates targeting LOX-1.[3] The advancement of other LOX-1 inhibitors, such as the monoclonal antibody MEDI6570, into clinical trials underscores the therapeutic promise of this approach.[4]

References

BI-0115: A Technical Guide to a Novel LOX-1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of BI-0115, a selective small molecule inhibitor of the Lectin-like oxidized Low-Density Lipoprotein (oxLDL) Receptor 1 (LOX-1).

Chemical Structure and Physicochemical Properties

This compound is a tricyclic compound identified through a high-throughput screening campaign.[1] Its chemical formula is C15H14ClN3O, with a molecular weight of 287.75 g/mol .[2] The IUPAC name for this compound is 9-chloro-5-propyl-5,11-dihydro-6H-benzo[e]pyrido[3,2-b][3]diazepin-6-one.[2] A negative control compound, BI-1580, which lacks the chloro substituent and has an additional methyl group, is often used in studies for comparison.[1]

Table 1: Physicochemical Properties of this compound and BI-1580

PropertyThis compoundBI-1580Reference
Molecular Weight (Da, free base) 287.8267.3[3]
Chemical Formula C15H14ClN3ONot specified[2]
logD @ pH 11 3.43.3[3]
Solubility @ pH 7 (µg/mL) 0.001Not determined[3]

Mechanism of Action: Stabilization of an Inactive Tetramer

This compound exhibits a unique mode of action by stabilizing a non-functional tetrameric state of the LOX-1 receptor.[3][4] LOX-1 is a type II membrane protein that exists as a dimer.[3][5] The binding of oxLDL, a key player in atherosclerotic plaque formation, to LOX-1 is thought to require receptor oligomerization.[3][5]

This compound acts as a "molecular glue," with two molecules of the inhibitor binding to two LOX-1 dimers, inducing the formation of a stable tetramer.[4] This tetrameric conformation sterically hinders the binding of oxLDL to its recognition site on the receptor, thereby inhibiting its subsequent internalization. The co-crystal structure of this compound in complex with the C-terminal C-type lectin-like domain (CTLD) of LOX-1 has been resolved and is available under the PDB code 6TL9.[3][5]

BI_0115_Mechanism_of_Action cluster_0 Normal Physiological State cluster_1 In the Presence of this compound LOX-1 Dimer (Active) LOX-1 Dimer Internalization oxLDL Internalization & Signaling LOX-1 Dimer (Active)->Internalization Leads to oxLDL oxLDL oxLDL->LOX-1 Dimer (Active) Binds LOX-1 Dimer 1 LOX-1 Dimer Inactive Tetramer Inactive LOX-1 Tetramer LOX-1 Dimer 1->Inactive Tetramer LOX-1 Dimer 2 LOX-1 Dimer LOX-1 Dimer 2->Inactive Tetramer This compound This compound This compound->Inactive Tetramer Stabilizes No Internalization No Internalization Inactive Tetramer->No Internalization oxLDL2 oxLDL oxLDL2->Inactive Tetramer Binding Blocked

Mechanism of action of this compound on the LOX-1 receptor.

In Vitro Activity and Selectivity

This compound is a potent inhibitor of oxLDL uptake in cellular assays. It demonstrates good agreement between its cellular potency and its binding affinity determined by biophysical methods.[6] Importantly, this compound is selective for LOX-1 and does not show activity against the scavenger receptor class B type I (SR-BI), another receptor for modified lipoproteins.[3]

Table 2: In Vitro Activity of this compound

AssayParameterThis compoundBI-1580 (Negative Control)Reference
LOX-1 Cellular Uptake IC50 (µM)5.4>100[3][6]
Surface Plasmon Resonance (SPR) Kd (µM)4.3Not determined[3][5]
Isothermal Titration Calorimetry (ITC) Kd (µM)6.99Not determined[3][5]
SR-B1 Counter Assay IC50 (µM)>172>100[3]

Pharmacokinetic and Safety Profile

The in vitro DMPK (Drug Metabolism and Pharmacokinetics) profile of this compound suggests its primary utility as an in vitro tool. It exhibits moderate permeability and solubility.[3][5] Its stability in liver microsomes is limited.[3][5] Importantly, this compound shows a good safety profile in vitro, with no significant inhibition of the hERG channel and a clean profile in the Eurofins Safety Panel 44™.[3][5]

Table 3: In Vitro DMPK and Safety Parameters for this compound

ParameterValueReference
Caco-2 Permeability (A-B) @ pH 7.4 (10⁻⁶ cm/s) 30[3]
Caco-2 Efflux Ratio 0.7[3]
Microsomal Stability (% QH human/rat/mouse) 65 / >88 / <88[3]
hERG (IC50, µM) >10[3][5]

Experimental Protocols

Detailed experimental protocols for the LOX-1 cellular uptake, SR-B1, SPR, and ITC assays, as well as the synthesis of this compound, are described in the supplementary information of the primary publication by Schnapp et al. (2020) in Communications Chemistry.[6] The following diagram illustrates a generalized workflow for characterizing a LOX-1 inhibitor based on the available information.

Experimental_Workflow cluster_workflow Generalized Workflow for LOX-1 Inhibitor Characterization HTS High-Throughput Screening (e.g., Cellular oxLDL Uptake Assay) Hit_Confirmation Hit Confirmation & Dose-Response (IC50 Determination) HTS->Hit_Confirmation Identifies Hits Biophysical_Assays Biophysical Characterization (SPR, ITC for Kd) Hit_Confirmation->Biophysical_Assays Quantifies Potency Selectivity_Assays Selectivity Profiling (e.g., SR-B1 Counter-Screen) Hit_Confirmation->Selectivity_Assays Assesses Specificity In_Vitro_DMPK In Vitro DMPK & Safety (Permeability, Stability, hERG) Hit_Confirmation->In_Vitro_DMPK Evaluates Drug-like Properties Structural_Biology Structural Studies (X-ray Crystallography) Biophysical_Assays->Structural_Biology Confirms Binding & MoA

Generalized experimental workflow for a LOX-1 inhibitor.

Conclusion

This compound is a valuable research tool for studying the biological roles of LOX-1. Its well-characterized and unique mechanism of action, involving the stabilization of an inactive receptor tetramer, provides a novel approach to inhibiting the LOX-1 pathway. While its DMPK profile may limit its in vivo applications, its selectivity and potency make it an excellent probe for in vitro investigations into LOX-1-mediated signal transduction and cellular processes.[3][5] As of the latest available information, there are no ongoing clinical trials for this compound.

References

Methodological & Application

Application Notes and Protocols for BI-0115, a LOX-1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the in vitro characterization of BI-0115, a selective inhibitor of the Lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1). The provided protocols are intended for researchers, scientists, and drug development professionals interested in studying the mechanism of action and efficacy of LOX-1 inhibitors.

Introduction

This compound is a small molecule inhibitor that targets LOX-1, a key receptor implicated in the pathogenesis of cardiovascular diseases. Elevated levels of oxidized low-density lipoprotein (oxLDL) are associated with proatherogenic processes, and LOX-1 facilitates the uptake of oxLDL into vascular cells, contributing to foam cell formation and endothelial dysfunction.[1] this compound presents a unique mechanism of action by stabilizing an inactive tetrameric state of the LOX-1 receptor, thereby inhibiting the internalization of oxLDL.[2] This document outlines the key in vitro assays for characterizing the binding affinity, cellular activity, and mechanism of action of this compound.

Data Presentation

The following tables summarize the quantitative data from key in vitro experiments characterizing this compound.

Table 1: Binding Affinity of this compound to LOX-1

Assay TypeParameterValue (µM)
Surface Plasmon Resonance (SPR)Kd4.3[1][2]
Isothermal Titration Calorimetry (ITC)Kd6.99[1][2]

Table 2: Cellular Activity of this compound

Assay TypeParameterValue (µM)
oxLDL Cellular Uptake AssayIC505.4[1][3]

Table 3: Physicochemical and Pharmacokinetic Properties of this compound

PropertyValue
Molecular Weight (Da)287.8[1]
hERG Channel Inhibition (IC50)> 10 µM[1]
Negative ControlBI-1580 (IC50 > 100 µM)[1]

Signaling Pathway and Mechanism of Action

This compound inhibits the pro-atherogenic signaling cascade initiated by the binding of oxLDL to LOX-1. Under normal pathological conditions, LOX-1, a homodimer, binds oxLDL, leading to its internalization and subsequent downstream signaling that promotes endothelial dysfunction and inflammation. This compound acts by binding to the C-type lectin domain (CTLD) of two separate LOX-1 dimers, inducing the formation of a stable, inactive tetramer. This tetrameric conformation prevents the binding and uptake of oxLDL.

LOX1_Pathway cluster_inhibition This compound Mechanism of Action cluster_pathway Pathophysiological Pathway LOX1_dimer1 LOX-1 Dimer Inactive_Tetramer Inactive LOX-1 Tetramer LOX1_dimer1->Inactive_Tetramer LOX1_dimer2 LOX-1 Dimer LOX1_dimer2->Inactive_Tetramer BI0115 This compound BI0115->Inactive_Tetramer Internalization oxLDL Internalization Inactive_Tetramer->Internalization Inhibits oxLDL oxLDL LOX1 LOX-1 Dimer oxLDL->LOX1 Binds LOX1->Internalization Downstream Downstream Signaling (Endothelial Dysfunction, Inflammation) Internalization->Downstream

Caption: Mechanism of this compound inhibition of the LOX-1 signaling pathway.

Experimental Protocols

oxLDL Cellular Uptake Assay

This assay measures the ability of this compound to inhibit the internalization of fluorescently labeled oxLDL into cells overexpressing LOX-1.

Workflow:

Caption: Workflow for the oxLDL cellular uptake assay.

Protocol:

  • Cell Culture: Culture CHO or HEK293 cells stably expressing human LOX-1 in appropriate media.

  • Seeding: Seed the cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C and 5% CO2.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a vehicle control (e.g., DMSO) and a positive control (no compound).

  • Treatment: Remove the culture medium from the cells and add the compound dilutions. Incubate for 1 hour at 37°C.

  • oxLDL Labeling: Use fluorescently labeled oxLDL (e.g., DiI-oxLDL).

  • oxLDL Addition: Add the fluorescently labeled oxLDL to each well at a final concentration known to induce robust uptake.

  • Incubation: Incubate the plate for 4-6 hours at 37°C to allow for internalization.

  • Washing: Gently wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any unbound oxLDL.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of this compound to purified LOX-1 protein.

Workflow:

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Protocol:

  • Protein Immobilization: Immobilize the purified extracellular domain of LOX-1 onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+).

  • Binding Analysis:

    • Inject the different concentrations of this compound over the immobilized LOX-1 surface.

    • Monitor the association and dissociation phases in real-time by measuring the change in response units (RU).

    • Include a buffer-only injection for baseline subtraction.

  • Regeneration: After each injection cycle, regenerate the sensor surface using a low pH buffer to remove the bound analyte.

  • Data Analysis:

    • Subtract the reference surface signal and the buffer injection signal from the sensorgrams.

    • Globally fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during the binding of this compound to LOX-1 in solution.

Workflow:

Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.

Protocol:

  • Sample Preparation:

    • Prepare a solution of purified LOX-1 protein in a suitable buffer (e.g., PBS).

    • Prepare a solution of this compound at a concentration 10-20 times higher than the protein concentration in the same buffer.

    • Degas both solutions to avoid air bubbles.

  • Instrument Setup:

    • Load the LOX-1 solution into the sample cell of the ITC instrument.

    • Load the this compound solution into the injection syringe.

    • Equilibrate the system to the desired temperature (e.g., 25°C).

  • Titration:

    • Perform a series of small, sequential injections of the this compound solution into the LOX-1 solution.

    • Measure the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Plot the integrated heat data against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the equilibrium dissociation constant (Kd), the enthalpy change (ΔH), and the stoichiometry of binding (n).

References

Application Notes: Utilizing BI-0115 for LOX-1 Inhibition in Endothelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BI-0115 is a potent and selective small-molecule inhibitor of the Lectin-like oxidized LDL receptor-1 (LOX-1), also known as OLR1.[1][2][3] LOX-1 is a key scavenger receptor expressed on the surface of various cell types, including endothelial cells, and is a primary receptor for oxidized low-density lipoprotein (oxLDL).[2][4] The binding of oxLDL to LOX-1 on endothelial cells is a critical initiating event in endothelial dysfunction, promoting inflammatory responses, oxidative stress, and the progression of atherosclerosis.[4][5][6] this compound presents a valuable chemical probe for investigating LOX-1 mediated signal transduction and its cellular consequences in pathogenic processes.[1][2]

Mechanism of Action

Unlike traditional antagonists that block a ligand-binding site, this compound features a unique mechanism of action. LOX-1 exists as a homodimer on the cell surface.[1][2] this compound functions by stabilizing a protein-protein interaction between two LOX-1 homodimers.[2][7] Co-crystallography data reveals that two molecules of this compound facilitate the formation of an inactive LOX-1 tetramer.[1][7] This tetrameric state prevents the binding and subsequent internalization of its ligand, oxLDL, effectively blocking downstream signaling.[5][8]

cluster_0 Active State cluster_1 Inhibited State dimer1 LOX-1 Homodimer dimer1_i LOX-1 Homodimer dimer2 LOX-1 Homodimer oxLDL oxLDL oxLDL->dimer1 Binds & Activates oxLDL->dimer2 Binds & Activates tetramer Inactive LOX-1 Tetramer oxLDL_i oxLDL tetramer->oxLDL_i Binding Blocked bi0115 This compound bi0115->tetramer Stabilizes dimer1_i->tetramer dimer2_i LOX-1 Homodimer dimer2_i->tetramer

Caption: Mechanism of this compound action on LOX-1 receptor.

Quantitative Data and Physicochemical Properties

The following tables summarize the key in vitro activity and properties of this compound.

Table 1: In Vitro Biological Activity of this compound

Assay TypeParameterValue (µM)Reference
Cellular oxLDL UptakeIC₅₀5.4[1][3][8]
Surface Plasmon Resonance (SPR)Kd4.3[1][2][8]
Isothermal Titration Calorimetry (ITC)Kd6.99[1][2][8]

Table 2: Selectivity Profile

Counter TargetParameterValue (µM)NoteReference
Scavenger Receptor B1 (SR-BI)IC₅₀>100No activity observed up to 100 µM.[1][6]
hERG ChannelIC₅₀>10Good selectivity against hERG.[1][2]

Table 3: Physicochemical Properties

PropertyValueReference
Molecular Weight (Da)287.8[2]
Solubility @ pH 7 (µg/mL)0.001 (moderate)[1][2]
Caco-2 Permeability (10⁻⁶ cm/s)30 (moderate)[1]
Caco-2 Efflux Ratio0.7[1]
Microsomal Stability (Human/Rat/Mouse)Sub-optimal[1]

Note: Due to its stability profile, this compound is primarily recommended as an in vitro tool.[1]

LOX-1 Signaling in Endothelial Cells & Inhibition by this compound

In endothelial cells, the binding of oxLDL to LOX-1 triggers multiple pro-atherogenic signaling cascades. This activation leads to the generation of reactive oxygen species (ROS), primarily through NADPH oxidase.[6][9] The increase in ROS activates redox-sensitive transcription factors, most notably NF-κB.[9] Activation of NF-κB and other pathways like MAPKs (p38, JNK, ERK) results in the upregulation of pro-inflammatory cytokines (e.g., IL-6, IL-8) and adhesion molecules (e.g., ICAM-1, VCAM-1).[6][10] These changes promote monocyte adhesion, endothelial apoptosis, and overall endothelial dysfunction, which are hallmarks of atherosclerosis.[9][10] this compound, by preventing the initial oxLDL-LOX-1 interaction, blocks these downstream events.

G LOX-1 Signaling Pathway and this compound Inhibition oxLDL oxLDL LOX1 LOX-1 Receptor oxLDL->LOX1 Binds NADPH NADPH Oxidase LOX1->NADPH MAPK MAPK (p38, JNK, ERK) LOX1->MAPK BI0115 This compound BI0115->LOX1 Inhibits ROS ROS Generation NADPH->ROS NFkB NF-κB Activation ROS->NFkB MAPK->NFkB Adhesion Adhesion Molecules (ICAM-1, VCAM-1) NFkB->Adhesion Cytokines Pro-inflammatory Cytokines (IL-6, IL-8) NFkB->Cytokines Apoptosis Apoptosis NFkB->Apoptosis Dysfunction Endothelial Dysfunction Adhesion->Dysfunction Cytokines->Dysfunction Apoptosis->Dysfunction

Caption: this compound inhibits oxLDL-induced endothelial dysfunction.

Experimental Protocols

Protocol 1: Inhibition of oxLDL Uptake in Endothelial Cells

This protocol details the procedure to quantify the inhibitory effect of this compound on the uptake of fluorescently labeled oxLDL in a monolayer of human endothelial cells.

Materials:

  • Human endothelial cells (e.g., HUVEC, HAEC)

  • Endothelial Cell Growth Medium

  • This compound (dissolved in DMSO)[5]

  • BI-1580 (negative control, dissolved in DMSO)[1]

  • Fluorescently labeled oxLDL (e.g., DiI-oxLDL)

  • Phosphate-Buffered Saline (PBS)

  • Assay plates (e.g., 96-well black, clear bottom for imaging/fluorescence reading)

  • Fluorescence microscope or plate reader

Workflow:

A 1. Seed Endothelial Cells (e.g., HUVEC) in 96-well plates and grow to 90-95% confluence. B 2. Pre-treat cells with this compound, negative control BI-1580, or vehicle (DMSO) for 1 hour at 37°C. A->B C 3. Add fluorescently labeled oxLDL (e.g., DiI-oxLDL) to each well. B->C D 4. Incubate for 4 hours at 37°C, protected from light. C->D E 5. Wash cells 3x with PBS to remove unbound oxLDL. D->E F 6. Quantify internalized oxLDL via fluorescence microscopy or plate reader. E->F

Caption: Workflow for the oxLDL uptake inhibition assay.

Procedure:

  • Cell Seeding: Seed endothelial cells into a 96-well plate at a density that allows them to reach 90-95% confluency on the day of the experiment.[11]

  • Compound Preparation: Prepare serial dilutions of this compound and the negative control BI-1580 in endothelial cell medium. A final concentration range of 0.1 µM to 100 µM is recommended. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

  • Pre-treatment: Aspirate the culture medium from the cells and add the media containing the different concentrations of this compound, BI-1580, or vehicle. Incubate for 1 hour at 37°C.[12]

  • oxLDL Stimulation: Add DiI-oxLDL to each well at a final concentration of 5-10 µg/mL.

  • Incubation: Incubate the plate for 4 hours at 37°C, protected from light.

  • Washing: Gently aspirate the medium and wash the cells three times with PBS to remove any unbound DiI-oxLDL.[11]

  • Quantification: Add fresh PBS or medium to the wells. Measure the fluorescence intensity using a plate reader (e.g., Ex/Em ~549/565 nm for DiI). Alternatively, capture images using a fluorescence microscope and quantify the signal intensity per cell using image analysis software.

  • Data Analysis: Normalize the fluorescence signal to the vehicle control. Plot the normalized values against the log of the inhibitor concentration and fit a dose-response curve to determine the IC₅₀ value.

Protocol 2: Endothelial Cell - Monocyte Adhesion Assay

This protocol assesses the functional consequence of LOX-1 inhibition by measuring the adhesion of monocytes to an oxLDL-stimulated endothelial cell monolayer.

Materials:

  • Confluent endothelial cell monolayer (as in Protocol 1)

  • Monocytic cell line (e.g., THP-1, U937)

  • Fluorescent Calcein-AM dye

  • This compound and BI-1580 (dissolved in DMSO)

  • Unlabeled oxLDL

  • Assay buffer (e.g., HBSS or medium with 1% BSA)

Workflow:

A 1. Prepare confluent endothelial monolayer in a 96-well plate. B 2. Pre-treat endothelial cells with This compound, BI-1580, or vehicle for 1 hour at 37°C. A->B C 3. Stimulate endothelial cells with oxLDL for 6-18 hours to induce adhesion molecule expression. B->C E 5. Add labeled monocytes to the endothelial monolayer and co-incubate for 30-60 minutes. C->E D 4. Label monocytic cells (e.g., THP-1) with Calcein-AM dye. D->E F 6. Gently wash 3-4x to remove non-adherent monocytes. E->F G 7. Quantify adherent cells by measuring fluorescence. F->G

Caption: Workflow for the monocyte-endothelial adhesion assay.

Procedure:

  • Endothelial Cell Preparation: Grow endothelial cells to full confluency in a 96-well plate.

  • Pre-treatment: Pre-treat the endothelial monolayer with this compound, BI-1580, or vehicle for 1 hour as described in Protocol 1.

  • Stimulation: Add unlabeled oxLDL (e.g., 50 µg/mL) to the wells (except for the unstimulated control) and incubate for 6 to 18 hours to allow for the expression of adhesion molecules like VCAM-1.[10]

  • Monocyte Labeling: During the last hour of endothelial stimulation, label the monocytic cells by incubating them with Calcein-AM (e.g., 1-2 µM) for 30 minutes at 37°C. Wash the cells to remove excess dye and resuspend them in assay buffer.

  • Co-incubation: Gently wash the endothelial monolayer once with assay buffer. Add the labeled monocyte suspension (e.g., 1x10⁵ cells/well) to the endothelial cells.

  • Adhesion: Incubate for 30-60 minutes at 37°C to allow for monocyte adhesion.

  • Washing: Remove non-adherent monocytes by gently washing the wells 3-4 times with pre-warmed assay buffer. The washing step is critical and must be performed carefully to avoid dislodging the endothelial monolayer.

  • Quantification: After the final wash, add assay buffer to each well and measure the fluorescence with a plate reader (Ex/Em ~495/515 nm for Calcein-AM).

  • Data Analysis: Compare the fluorescence intensity of the this compound treated wells to the oxLDL-stimulated vehicle control to determine the percent inhibition of monocyte adhesion.

References

Application Notes and Protocols for BI-0115 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-0115 is a selective, small-molecule inhibitor of the Lectin-like oxidized low-density lipoprotein (oxLDL) receptor-1 (LOX-1).[1][2][3] LOX-1 is a key receptor for oxLDL and plays a significant role in the pathogenesis of various cardiovascular diseases, including atherosclerosis.[3] this compound exerts its inhibitory effect by binding to LOX-1 and stabilizing an inactive tetrameric state of the receptor, thereby preventing the uptake of oxLDL and subsequent downstream signaling events.[1][2] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate LOX-1 signaling and its inhibition.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on in vitro studies.

ParameterValueAssay SystemReference
IC50 5.4 µMLOX-1 cellular uptake assay[1][2][3]
Kd (SPR) 4.3 µMSurface Plasmon Resonance[2]
Kd (ITC) 6.99 µMIsothermal Titration Calorimetry[2]
Effective Concentration 10 µMInhibition of LOX-1 in Human Brain Microvascular Endothelial Cells (HBMECs)[4]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the LOX-1 signaling pathway and a general experimental workflow for studying the effects of this compound.

LOX1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LOX1 LOX-1 Receptor ROS ↑ ROS Production LOX1->ROS MAPK MAPK Activation LOX1->MAPK MMP9 ↑ MMP-9 Activity LOX1->MMP9 oxLDL oxLDL oxLDL->LOX1 Binds NFkB NF-κB Activation ROS->NFkB Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression MAPK->NFkB BI0115 This compound BI0115->LOX1 Inhibits

Caption: LOX-1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Cell Culture treatment Treatment: 1. This compound (or vehicle) 2. oxLDL Stimulation start->treatment assay Downstream Assays: - oxLDL Uptake - NF-κB Activation - MMP-9 Activity treatment->assay analysis Data Analysis and Interpretation assay->analysis

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

Cell Culture and Generation of LOX-1 Expressing Cells

This protocol describes the culture of CHO-K1 cells and a general method for generating a stable cell line expressing human LOX-1.

Materials:

  • CHO-K1 cells

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Human LOX-1 expression vector (e.g., pcDNA3.1-hLOX1)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Selection antibiotic (e.g., G418)

  • 6-well plates and other standard cell culture plastics

Protocol:

  • Cell Seeding: The day before transfection, seed CHO-K1 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection:

    • Prepare the DNA-transfection reagent complex according to the manufacturer's protocol.

    • Add the complex to the cells and incubate for 24-48 hours.

  • Selection:

    • After 48 hours, passage the cells into a larger flask containing culture medium supplemented with the appropriate concentration of G418. The optimal concentration of G418 should be determined by a kill curve.

    • Replace the selection medium every 3-4 days.

  • Clonal Selection:

    • Once colonies of resistant cells appear, isolate single colonies using cloning cylinders or by limiting dilution.

    • Expand the individual clones and screen for LOX-1 expression by Western blot or flow cytometry.

  • Cell Maintenance: Maintain the stable LOX-1 expressing CHO-K1 cells in culture medium containing a maintenance concentration of G418.

Oxidized LDL (oxLDL) Uptake Inhibition Assay

This protocol details a method to assess the inhibitory effect of this compound on the uptake of fluorescently labeled oxLDL.

Materials:

  • LOX-1 expressing cells (e.g., stable CHO-K1 or endothelial cells)

  • Fluorescently labeled oxLDL (e.g., DiI-oxLDL or Bodipy-oxLDL)

  • This compound

  • Vehicle control (e.g., DMSO)

  • 96-well black, clear-bottom plates

  • Fluorescence microscope or plate reader

Protocol:

  • Cell Seeding: Seed LOX-1 expressing cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • This compound Pre-treatment:

    • Prepare serial dilutions of this compound in serum-free medium. A typical concentration range to test would be 0.1 µM to 50 µM. Include a vehicle-only control.

    • Remove the culture medium from the cells and add the this compound dilutions.

    • Incubate for 1-2 hours at 37°C.

  • oxLDL Stimulation:

    • Add fluorescently labeled oxLDL to each well at a final concentration of 5-10 µg/mL.

    • Incubate for 4 hours at 37°C.

  • Washing:

    • Gently remove the medium containing oxLDL and this compound.

    • Wash the cells three times with ice-cold PBS.

  • Quantification:

    • Add fresh PBS to each well.

    • Measure the fluorescence intensity using a fluorescence plate reader.

    • Alternatively, visualize and quantify the uptake using a fluorescence microscope.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Normalize the fluorescence intensity of the this compound treated wells to the vehicle-treated control wells.

    • Plot the normalized intensity against the this compound concentration to determine the IC50 value.

NF-κB Activation Assay (Immunofluorescence)

This protocol describes how to assess the effect of this compound on oxLDL-induced NF-κB p65 subunit nuclear translocation.

Materials:

  • Endothelial cells (e.g., HUVECs or HBMECs)

  • oxLDL

  • This compound

  • Vehicle control (DMSO)

  • 4% Paraformaldehyde (PFA)

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Protocol:

  • Cell Seeding: Seed endothelial cells on glass coverslips in a 24-well plate and grow to 70-80% confluency.

  • Treatment:

    • Pre-treat the cells with this compound (e.g., 10 µM) or vehicle for 1-2 hours.

    • Stimulate the cells with oxLDL (e.g., 50 µg/mL) for 30-60 minutes.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Immunostaining:

    • Wash three times with PBS.

    • Block with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary anti-p65 antibody overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips on microscope slides using a mounting medium containing DAPI.

    • Acquire images using a fluorescence microscope.

  • Analysis:

    • Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm in multiple cells per condition.

MMP-9 Activity Assay (Gelatin Zymography)

This protocol describes the detection of secreted MMP-9 activity in the cell culture supernatant.

Materials:

  • Endothelial cells

  • oxLDL

  • This compound

  • Vehicle control (DMSO)

  • Serum-free cell culture medium

  • SDS-PAGE equipment

  • Polyacrylamide gels containing 0.1% gelatin

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)

  • Zymogram developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Protocol:

  • Cell Treatment and Supernatant Collection:

    • Seed endothelial cells and grow to near confluency.

    • Wash the cells with serum-free medium.

    • Treat the cells with this compound (e.g., 10 µM) or vehicle for 1-2 hours in serum-free medium.

    • Stimulate the cells with oxLDL (e.g., 50 µg/mL) for 24-48 hours.

    • Collect the cell culture supernatant and centrifuge to remove cell debris.

  • Sample Preparation:

    • Determine the protein concentration of the supernatants.

    • Mix equal amounts of protein from each sample with non-reducing sample buffer. Do not boil the samples.

  • Electrophoresis:

    • Load the samples onto a gelatin-containing polyacrylamide gel.

    • Run the gel at 4°C.

  • Renaturation and Development:

    • After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer to remove SDS.

    • Incubate the gel in developing buffer for 24-48 hours at 37°C.

  • Staining and Destaining:

    • Stain the gel with Coomassie Brilliant Blue for 1 hour.

    • Destain the gel until clear bands of gelatin degradation appear against a blue background. The clear bands correspond to MMP-9 activity.

  • Analysis:

    • Quantify the band intensity using densitometry software.

Troubleshooting

  • Low this compound activity: Ensure proper dissolution of this compound. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Optimize the pre-incubation time and concentration.

  • High background in oxLDL uptake assay: Ensure thorough washing of cells after incubation with fluorescent oxLDL. Use a negative control without LOX-1 expression to determine non-specific uptake.

  • No NF-κB translocation: Confirm that the oxLDL is active and that the cells are responsive. Check the primary and secondary antibodies for proper functionality.

  • No bands in zymography: Ensure that the samples were not boiled. Confirm that the developing buffer contains the necessary cofactors (e.g., Ca2+ and Zn2+). Increase the incubation time in the developing buffer.

These protocols provide a foundation for investigating the cellular effects of this compound. Researchers should optimize the conditions for their specific cell types and experimental setups.

References

Application Notes and Protocols: Preparation of BI-0115 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-0115 is a potent and selective small molecule inhibitor of the Lectin-like oxidized low-density lipoprotein receptor 1 (LOX-1).[1][2][3] LOX-1 is a key receptor involved in the cellular uptake of oxidized low-density lipoprotein (oxLDL), a process implicated in the pathogenesis of various cardiovascular diseases, including atherosclerosis.[1][3][4] this compound functions by stabilizing an inactive tetrameric state of the LOX-1 receptor, thereby preventing the binding and internalization of oxLDL.[3][5] These application notes provide a detailed protocol for the preparation of a this compound stock solution in dimethyl sulfoxide (B87167) (DMSO) for in vitro research applications.

This compound Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

PropertyValue
CAS Number 4929-23-1[6]
Molecular Formula C₁₅H₁₄ClN₃O[6]
Molecular Weight 287.75 g/mol [6]
Appearance Solid powder[6]
Solubility in DMSO 100 mg/mL (347.54 mM)[7]
Purity >98%[6]
Mechanism of Action Selective inhibitor of LOX-1[1][2][3]
IC₅₀ 5.4 µM in a LOX-1 cellular uptake assay[1][2]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for in vitro experiments.[8]

Materials:

  • This compound powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Ultrasonic water bath

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling chemical reagents.

  • Work in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.

Procedure:

  • Equilibrate Reagents: Allow the this compound powder and DMSO to equilibrate to room temperature before use. This is particularly important for DMSO, as it can absorb moisture from the air when cold.

  • Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 2.8775 mg of this compound.

    • Calculation:

      • Volume (L) x Concentration (mol/L) = Moles

      • 0.001 L x 0.010 mol/L = 0.00001 moles

      • Moles x Molecular Weight ( g/mol ) = Mass (g)

      • 0.00001 moles x 287.75 g/mol = 0.0028775 g = 2.8775 mg

  • Dissolve in DMSO: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Mix Thoroughly: Vortex the solution until the this compound powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Optional Sonication: If the compound does not dissolve completely with vortexing, sonicate the solution in an ultrasonic water bath for 5-10 minutes.[7]

  • Aliquot for Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.[7]

  • Storage: Store the aliquoted stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7] The solid this compound powder should be stored at -20°C for long-term storage.[6][7]

Visualized Experimental Workflow

G cluster_prep Preparation start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex check_dissolution Visually Inspect for Complete Dissolution vortex->check_dissolution sonicate Sonicate (Optional) sonicate->vortex check_dissolution->sonicate Incomplete aliquot Aliquot into Single-Use Tubes check_dissolution->aliquot Complete end Store at -20°C or -80°C aliquot->end

Caption: Workflow for preparing this compound stock solution in DMSO.

This compound Signaling Pathway

This compound inhibits the LOX-1 signaling pathway. The diagram below illustrates the mechanism of action.

G cluster_pathway This compound Mechanism of Action oxLDL oxLDL LOX1_dimer LOX-1 Dimer oxLDL->LOX1_dimer Binds LOX1_tetramer Inactive LOX-1 Tetramer LOX1_dimer->LOX1_tetramer Forms Internalization oxLDL Internalization & Downstream Signaling LOX1_dimer->Internalization BI0115 This compound BI0115->LOX1_dimer Binds & Stabilizes Block Inhibition LOX1_tetramer->Block Block->Internalization

Caption: this compound stabilizes an inactive LOX-1 tetramer, blocking oxLDL uptake.

References

Application Notes and Protocols: BI-0115 Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols regarding the storage and stability of BI-0115, a selective small molecule inhibitor of the lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1). Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable and reproducible experimental results.

Introduction

This compound is a valuable research tool for studying the role of LOX-1 in various pathological processes, including cardiovascular diseases.[1][2] As with any bioactive small molecule, its stability is paramount. This document summarizes the recommended storage conditions, stability profile, and provides a general protocol for assessing its stability.

Physicochemical Properties

A brief overview of the physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₅H₁₄ClN₃O[1]
Molecular Weight 287.75 g/mol [1]
Appearance Solid powder[1]
Purity >98%[1]
Solubility Soluble in DMSO. Moderate solubility at pH 7.[1][2]

Recommended Storage Conditions

Proper storage is critical to maintain the quality and shelf life of this compound. The following conditions are recommended based on manufacturer guidelines.

Solid Compound
ConditionTemperatureDurationNotes
Short-term Storage 0 - 4 °CDays to weeksKeep dry and protected from light.[1][3]
Long-term Storage -20 °CMonths to yearsKeep dry and protected from light.[1][3] A shelf life of over 3 years is suggested if stored properly.[1]
Shipping Ambient TemperatureA few weeksThe compound is considered stable for the duration of ordinary shipping and customs procedures.[1][3]
Stock Solutions

It is recommended to prepare a concentrated stock solution in a suitable solvent, such as DMSO.[1] Aliquoting the stock solution is advised to prevent repeated freeze-thaw cycles.[4]

ConditionTemperatureDurationNotes
Short-term Storage 0 - 4 °CDays to weeks[3]
Long-term Storage -20 °CMonths[3] One supplier suggests storage at -20°C for up to 1 month and at -80°C for up to 6 months.[4]

Stability Profile

General Stability

This compound is a stable compound when stored under the recommended conditions.[1][3]

Microsomal Stability

The stability of this compound in human, rat, and mouse liver microsomes has been characterized as "not optimal," which qualifies the compound primarily as a tool for in vitro studies.[2]

Experimental Protocols

The following sections provide generalized protocols for preparing this compound solutions and assessing its stability.

Protocol for Preparation of Stock Solution

Objective: To prepare a concentrated stock solution of this compound for experimental use.

Materials:

  • This compound solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed tubes.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage. For immediate or short-term use, an aliquot can be stored at 4°C for a few days.

Protocol: General Stability-Indicating HPLC Method

Objective: To outline a general High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound and separate it from potential degradation products. This protocol is a general guideline and should be optimized for the specific equipment and conditions used.

Workflow for Stability Testing:

stability_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation prep_stock Prepare this compound Stock Solution stress_samples Expose Aliquots to Stress Conditions (e.g., Heat, Light, Acid, Base, Oxidation) prep_stock->stress_samples inject_samples Inject Stressed and Control Samples stress_samples->inject_samples hplc_method Develop & Validate Stability-Indicating HPLC Method hplc_method->inject_samples analyze_chrom Analyze Chromatograms for Degradation Peaks inject_samples->analyze_chrom quantify Quantify this compound Peak Area and Degradant Peaks analyze_chrom->quantify calc_degradation Calculate % Degradation quantify->calc_degradation signaling_pathway oxLDL oxLDL LOX1 LOX-1 Receptor oxLDL->LOX1 EndoDys Endothelial Dysfunction LOX1->EndoDys BI0115 This compound BI0115->LOX1 Athero Atherosclerosis EndoDys->Athero

References

Application Notes and Protocols for the Experimental Use of BI-0115 in Stroke Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of BI-0115, a selective inhibitor of Lectin-like oxidized Low-Density Lipoprotein Receptor-1 (LOX-1), in preclinical stroke models. The information is compiled from recent studies and is intended to guide researchers in designing and conducting their own investigations into the therapeutic potential of this compound for ischemic stroke.

Introduction to this compound and its Mechanism of Action in Stroke

Ischemic stroke is a leading cause of death and disability worldwide, with limited therapeutic options.[1] A key pathological process in ischemic stroke is the activation of the cerebrovascular endothelium, which disrupts the blood-brain barrier (BBB), leading to inflammation, edema, and hemorrhagic transformation.[2] Lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1) has been identified as a critical player in this process.[2][3] LOX-1 is a scavenger receptor that, when activated by ligands such as oxidized low-density lipoprotein (oxLDL), triggers a cascade of detrimental downstream effects, including the upregulation of matrix metalloproteinase-9 (MMP-9).[2][4] MMP-9 is an enzyme strongly associated with cerebrovascular damage during acute ischemic stroke.[2]

This compound is a potent and selective small molecule inhibitor of LOX-1.[5] Its mechanism of action involves binding to LOX-1 homodimers, stabilizing them into a tetrameric state that is incapable of binding to its ligand, oxLDL.[6] By inhibiting the LOX-1 signaling pathway, this compound has been shown to attenuate the detrimental effects of ischemic stroke, particularly in the context of delayed recombinant tissue plasminogen activator (rt-PA) therapy.[2]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo parameters and findings related to this compound from preclinical studies.

Table 1: In Vitro Characterization of this compound [5]

ParameterValueAssay
IC50 5.4 µMLOX-1 cellular uptake assay
Kd (SPR) 4.3 µMSurface Plasmon Resonance
Kd (ITC) 6.99 µMIsothermal Titration Calorimetry
Selectivity (SR-B1) >172 µM (IC50)Scavenger Receptor Class B Type I Assay
hERG Inhibition >10 µM (IC50)-
Solubility (pH 7) 0.001 µg/mL-
Caco-2 Permeability 30 x 10⁻⁶ cm/s-

Table 2: In Vivo Efficacy of this compound in a Rat Model of Thromboembolic Stroke [2]

Treatment GroupOutcome MeasureResult
rt-PA + this compoundNeurological FunctionSignificantly improved
rt-PA + this compoundEdemaReduced
rt-PA + JNJ0966 (MMP-9 Inhibitor)Hemorrhagic TransformationAttenuated
rt-PA + JNJ0966 (MMP-9 Inhibitor)EdemaAttenuated
rt-PA + JNJ0966 (MMP-9 Inhibitor)MMP-9 ActivityAttenuated

Experimental Protocols

In Vivo Thromboembolic Stroke Model in Rats

This protocol describes the induction of a thromboembolic stroke in male Wistar rats to evaluate the therapeutic efficacy of this compound.[2]

Materials:

  • Male Wistar rats

  • Isoflurane

  • Laser Doppler flowmeter

  • α-thrombin (12 IU)

  • This compound (10 mg/kg)

  • rt-PA (3 mg/kg)

  • Vehicle (saline)

  • Intraperitoneal (i.p.) injection supplies

  • Intravenous (i.v.) infusion supplies

Procedure:

  • Anesthesia: Sedate rats with 3% isoflurane.

  • Surgical Preparation: Perform a craniectomy to expose the middle cerebral artery (MCA) bifurcation. Secure a laser Doppler flow meter to monitor cerebral blood flow (CBF).

  • Thrombus Induction: Inject α-thrombin (12 IU) into the MCA lumen using a micropipette. Keep the micropipette in place for 20 minutes to allow for clot stabilization. A successful occlusion is marked by a CBF decrease of at least 70% that is stable for one hour.

  • Drug Administration:

    • At 3.5 hours post-occlusion, administer this compound (10 mg/kg) via i.p. injection.

    • At 4 hours post-occlusion, administer rt-PA (3 mg/kg) intravenously. The administration should start with a 10% bolus dose followed by a 40-minute infusion.

    • The vehicle control group receives saline at 4 hours after stroke induction.

  • Outcome Assessment:

    • Neurological Function: Assess using sensorimotor functioning tests.

    • Infarct Size, Edema, and Hemorrhagic Transformation: Evaluate using Magnetic Resonance Imaging (MRI).

In Vitro Hypoxia/Reperfusion Model in Human Brain Microvascular Endothelial Cells (HBMECs)

This protocol details an in vitro model to study the effects of this compound on HBMECs under ischemic-like conditions.[2]

Materials:

  • Human Brain Microvascular Endothelial Cells (HBMECs)

  • Complete Classic Medium

  • This compound (10 µM)

  • rt-PA

  • MMP-9 and LOX-1 inhibition cocktail (optional)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Hypoxia chamber

  • Equipment for qRT-PCR and Western blot

Procedure:

  • Cell Culture: Culture HBMECs in Complete Classic Medium.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. The final administered concentration is 10 µM. Prepare a vehicle control solution of DMSO/DPBS with a non-toxic DMSO concentration (<0.1%).

  • Hypoxia/Reperfusion (HGD/R) Injury:

    • Expose HBMEC cultures to hypoxia and glucose deprivation (HGD) for 3 hours.

    • Follow with a 12-hour reperfusion period.

  • Treatment: During the reperfusion period, treat the cells with rt-PA in the presence or absence of this compound or a LOX-1/MMP-9 inhibition cocktail.

  • Outcome Assessment:

    • MMP-9 Activity: Determine using zymography.

    • Gene Expression: Evaluate endothelial barrier marker gene expression via qRT-PCR.

    • LOX-1 Levels: Assess LOX-1 protein levels via Western blot.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in the protocols.

G cluster_stroke Ischemic Stroke cluster_pathway Pathophysiological Cascade cluster_intervention Therapeutic Intervention Ischemic Stroke Ischemic Stroke oxLDL oxLDL LOX-1 LOX-1 oxLDL->LOX-1 activates MMP-9 Upregulation MMP-9 Upregulation LOX-1->MMP-9 Upregulation Endothelial Dysfunction Endothelial Dysfunction MMP-9 Upregulation->Endothelial Dysfunction BBB Disruption BBB Disruption Endothelial Dysfunction->BBB Disruption Hemorrhagic Transformation Hemorrhagic Transformation BBB Disruption->Hemorrhagic Transformation Worsened Outcome Worsened Outcome Hemorrhagic Transformation->Worsened Outcome This compound This compound This compound->LOX-1 inhibits

Caption: this compound inhibits the LOX-1 signaling pathway in ischemic stroke.

G cluster_invivo In Vivo Thromboembolic Stroke Model Induce Stroke Induce Stroke Administer this compound (3.5h) Administer this compound (3.5h) Induce Stroke->Administer this compound (3.5h) Administer rt-PA (4h) Administer rt-PA (4h) Administer this compound (3.5h)->Administer rt-PA (4h) Assess Outcomes Assess Outcomes Administer rt-PA (4h)->Assess Outcomes

Caption: Experimental workflow for the in vivo evaluation of this compound.

G cluster_invitro In Vitro HBMEC Model Culture HBMECs Culture HBMECs HGD (3h) HGD (3h) Culture HBMECs->HGD (3h) Reperfusion (12h) + Treatment Reperfusion (12h) + Treatment HGD (3h)->Reperfusion (12h) + Treatment Analyze Endpoints Analyze Endpoints Reperfusion (12h) + Treatment->Analyze Endpoints

Caption: Experimental workflow for the in vitro HBMEC hypoxia model.

References

Application Notes and Protocols: Characterization of BI-0115 Binding to LOX-1 using Surface Plasmon Resonance (SPR)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

BI-0115 is a selective small-molecule inhibitor of the Lectin-like oxidized LDL receptor 1 (LOX-1).[1][2][3] LOX-1 is a key receptor for oxidized low-density lipoprotein (oxLDL), and its activation is implicated in the pathogenesis of various cardiovascular diseases, including atherosclerosis.[1][2][4][5][6] this compound exerts its inhibitory effect by a unique mechanism of action, stabilizing an inactive tetrameric state of the LOX-1 receptor, which in turn blocks the cellular uptake of oxLDL.[4][7][8] This document provides a detailed protocol for characterizing the binding of this compound to the LOX-1 receptor using Surface Plasmon Resonance (SPR) and summarizes the key quantitative binding data.

Signaling Pathway of LOX-1 and Inhibition by this compound

The binding of oxLDL to LOX-1 initiates a cascade of intracellular signaling events, contributing to endothelial dysfunction and inflammation. This includes the activation of transcription factors such as NF-κB, leading to the expression of pro-inflammatory genes and an increase in Matrix Metalloproteinase-9 (MMP-9) activity.[5][9] this compound, by binding to LOX-1 and stabilizing its inactive tetrameric form, effectively blocks these downstream signaling pathways.[5][10]

LOX1_Signaling_Pathway LOX1_dimer LOX-1 Dimer LOX1_tetramer Inactive LOX-1 Tetramer LOX1_dimer->LOX1_tetramer NFkB NF-κB Activation LOX1_dimer->NFkB Activates LOX1_tetramer->NFkB Inhibits oxLDL oxLDL oxLDL->LOX1_dimer Binds BI0115 This compound BI0115->LOX1_dimer Binds & Stabilizes MMP9 MMP-9 Expression NFkB->MMP9 ProInflammatory Pro-inflammatory Gene Expression NFkB->ProInflammatory EndothelialDysfunction Endothelial Dysfunction MMP9->EndothelialDysfunction ProInflammatory->EndothelialDysfunction

Caption: LOX-1 signaling and inhibition by this compound.

Quantitative Data Summary

The interaction between this compound and LOX-1 has been characterized by multiple biophysical methods. The following table summarizes the key quantitative data obtained from Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) experiments.

ParameterValueMethodTargetReference
Dissociation Constant (Kd) 4.3 µMSPRLOX-1[1][2][3][11]
Dissociation Constant (Kd) 6.99 µMITCLOX-1[1][2][3][7]
IC50 (oxLDL uptake) 5.4 µMCellular AssayLOX-1[1][2][3]

Experimental Protocol: Surface Plasmon Resonance (SPR) Analysis of this compound and LOX-1 Interaction

This protocol outlines the steps for characterizing the binding of this compound to the LOX-1 receptor using SPR.

1. Materials and Reagents:

  • Ligand: Recombinant human LOX-1 (e.g., LOX129 construct)[11]

  • Analyte: this compound[8]

  • SPR Instrument: (e.g., Biacore series)

  • Sensor Chip: CM5 sensor chip (or equivalent carboxymethylated dextran (B179266) surface)

  • Immobilization Buffers: 10 mM Sodium acetate (B1210297) buffers at various pH values (e.g., 4.0, 4.5, 5.0)

  • Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and Ethanolamine-HCl

  • Running Buffer: HBS-EP+ (or a similar buffer containing HEPES, NaCl, EDTA, and P20 surfactant). A small percentage of DMSO (e.g., 1-5%) should be included to ensure the solubility of this compound and match the analyte buffer.

  • Analyte Dilution Series: Prepare a dilution series of this compound in running buffer. A suitable concentration range would be 0.391 µM to 25 µM.[11]

  • Regeneration Solution: A mild regeneration solution should be chosen based on scouting experiments (e.g., a short pulse of low pH glycine (B1666218) or high salt solution).

2. Experimental Workflow:

SPR_Workflow start Start prep Prepare Ligand (LOX-1) & Analyte (this compound) start->prep chip_prep Sensor Chip Preparation (CM5) prep->chip_prep activation Surface Activation (NHS/EDC) chip_prep->activation immobilization Immobilize LOX-1 (Amine Coupling) activation->immobilization deactivation Deactivation (Ethanolamine) immobilization->deactivation binding_analysis Binding Analysis: Inject this compound Series deactivation->binding_analysis regeneration Surface Regeneration binding_analysis->regeneration Between cycles data_analysis Data Analysis (Steady-State Affinity) binding_analysis->data_analysis After all cycles regeneration->binding_analysis end End data_analysis->end

Caption: Experimental workflow for this compound SPR analysis.

3. Detailed Methodology:

3.1. Ligand Immobilization:

  • Chip Preparation: Equilibrate the CM5 sensor chip with running buffer.

  • Surface Activation: Inject a mixture of NHS and EDC to activate the carboxymethylated dextran surface.

  • Ligand Immobilization: Inject the LOX-1 protein diluted in the optimal immobilization buffer (determined by pH scouting) to achieve the desired immobilization level.

  • Deactivation: Inject ethanolamine-HCl to deactivate any remaining active esters on the surface.

  • Reference Surface: A reference flow cell should be prepared similarly but without the immobilization of LOX-1 to allow for background signal subtraction.

3.2. Analyte Binding Analysis:

  • Equilibration: Equilibrate the sensor surface with running buffer until a stable baseline is achieved.

  • Analyte Injection: Inject the prepared dilutions of this compound over the ligand and reference surfaces for a sufficient time to allow the binding to reach equilibrium (steady state). Given the fast binding kinetics of this compound, a relatively short association time may be sufficient.[11]

  • Dissociation: Inject running buffer to monitor the dissociation of the this compound from the LOX-1.

  • Regeneration: If necessary, inject the regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection cycle.

  • Blank Injections: Include several buffer-only (blank) injections throughout the experiment for double referencing.

4. Data Presentation and Analysis:

  • Data Processing: The raw sensorgram data should be processed by subtracting the reference channel signal and the buffer blank injections.

  • Steady-State Analysis: Since this compound exhibits fast kinetics, a steady-state analysis is appropriate.[11] Plot the response at equilibrium against the concentration of this compound.

  • Affinity Determination: Fit the resulting binding isotherm to a 1:1 steady-state affinity model to determine the dissociation constant (Kd). The reported Kd for this interaction is 4.3 µM.[1][2][11]

5. Expected Results:

A successful experiment will yield a concentration-dependent binding of this compound to the immobilized LOX-1. The steady-state analysis should result in a Kd value consistent with the previously reported data. The sensorgrams are expected to show fast association and dissociation phases.[11]

Disclaimer: This protocol provides a general guideline. Specific parameters such as buffer composition, flow rates, and contact times may need to be optimized for the particular SPR instrument and reagents used.

References

Application Note: Characterization of BI-0115 Binding to LOX-1 using Isothermal Titration Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-0115 is a selective small molecule inhibitor of the Lectin-like oxidized low-density lipoprotein (oxLDL) receptor-1 (LOX-1).[1][2][3] LOX-1 is a key cell surface receptor involved in the binding and internalization of oxLDL, a process implicated in the pathogenesis of atherosclerosis and other cardiovascular diseases.[1][2][4] this compound presents a unique mechanism of action by stabilizing an inactive tetrameric state of the LOX-1 receptor, thereby preventing the uptake of oxLDL.[4][5] This application note provides a detailed protocol for characterizing the binding of this compound to LOX-1 using Isothermal Titration Calorimetry (ITC), a powerful technique for the thermodynamic characterization of biomolecular interactions.

Principle of Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a biophysical technique that directly measures the heat released or absorbed during a binding event.[6][7] It is a label-free method performed in-solution, providing a complete thermodynamic profile of the interaction in a single experiment.[7][8] By titrating a ligand (in this case, this compound) into a solution containing a macromolecule (LOX-1), ITC can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[6][7]

Quantitative Data Summary

The interaction between this compound and LOX-1 has been characterized by multiple biophysical techniques, providing consistent binding affinity data. The following table summarizes the key quantitative findings.

ParameterMethodValueReference
Kd Isothermal Titration Calorimetry (ITC)6.99 µM[1][2][3]
Kd Surface Plasmon Resonance (SPR)4.3 µM[1][2][3]
IC50 LOX-1 Cellular Uptake Assay5.4 µM[1][2][3]

Signaling Pathway and Mechanism of Action of this compound

LOX-1 is a cell surface receptor that, upon binding to its ligand oxLDL, initiates a signaling cascade that contributes to endothelial dysfunction and inflammation, key events in the development of atherosclerosis. This compound inhibits this process by binding to the C-type lectin-like domain (CTLD) of LOX-1. This binding induces the formation of a tetrameric complex of LOX-1 dimers, which is an inactive state of the receptor, thereby blocking the binding and subsequent uptake of oxLDL.

LOX1_Pathway LOX-1 Signaling and this compound Inhibition cluster_0 Cell Membrane LOX1_dimer LOX-1 Dimer (Active) LOX1_tetramer LOX-1 Tetramer (Inactive) LOX1_dimer->LOX1_tetramer Stabilized by This compound Signaling Pro-atherogenic Signaling LOX1_dimer->Signaling Uptake oxLDL Internalization LOX1_dimer->Uptake Inhibition Inhibition LOX1_tetramer->Inhibition oxLDL oxLDL oxLDL->LOX1_dimer Binds BI0115 This compound BI0115->LOX1_dimer Binds Inhibition->Signaling Inhibition->Uptake

Caption: LOX-1 signaling pathway and inhibition by this compound.

Experimental Protocol: Isothermal Titration Calorimetry

This protocol provides a detailed methodology for determining the binding affinity of this compound to the LOX-1 C-type lectin-like domain (CTLD). An "inverse titration" setup is described, where the protein is titrated into the ligand solution. This is often necessary for ligands with limited solubility.[5]

Materials and Reagents
  • Recombinant human LOX-1 CTLD (amino acids 129-273), purified

  • This compound small molecule inhibitor

  • ITC Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM TCEP (or a buffer system in which both protein and ligand are stable and soluble)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution of this compound

  • Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC or equivalent)

Sample Preparation
  • Protein (LOX-1 CTLD):

    • Dialyze the purified LOX-1 CTLD extensively against the ITC buffer to ensure buffer matching.

    • Determine the final protein concentration accurately using a reliable method (e.g., UV-Vis spectroscopy at 280 nm with the calculated extinction coefficient).

    • Centrifuge the protein solution at high speed (e.g., >14,000 x g) for 10-15 minutes to remove any aggregates before use.

    • Prepare a final LOX-1 CTLD solution of 300 µM in the ITC buffer.[5][9]

  • Ligand (this compound):

    • Prepare a high-concentration stock solution of this compound in 100% DMSO.

    • To prepare the final ligand solution for the ITC experiment, dilute the DMSO stock into the final dialysis buffer (the dialysate from the protein preparation) to a final concentration of 40 µM.[5][9]

    • Crucially, the final DMSO concentration in the ligand solution must be matched in the protein solution to minimize heats of dilution. Add the same final percentage of DMSO to the 300 µM LOX-1 CTLD solution.

Experimental Workflow

ITC_Workflow ITC Experimental Workflow for this compound and LOX-1 cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis prep_protein Prepare LOX-1 Solution (300 µM in ITC Buffer + DMSO) load_syringe Load LOX-1 into Syringe prep_protein->load_syringe prep_ligand Prepare this compound Solution (40 µM in ITC Buffer + DMSO) load_cell Load this compound into Sample Cell prep_ligand->load_cell equilibrate Thermal Equilibration load_cell->equilibrate load_syringe->equilibrate titrate Perform Titration (19-20 injections of 2 µL) equilibrate->titrate integrate Integrate Raw Data titrate->integrate control_sub Subtract Heat of Dilution (Control Titration) integrate->control_sub fit_model Fit to a Binding Model (e.g., One-Site) control_sub->fit_model get_params Determine Thermodynamic Parameters (Kd, n, ΔH, ΔS) fit_model->get_params

Caption: A flowchart of the ITC experimental workflow.

ITC Instrument Setup and Titration Parameters
  • Thoroughly clean the ITC sample cell and syringe according to the instrument manufacturer's instructions.

  • Set the experimental temperature (e.g., 25 °C).

  • Load the 40 µM this compound solution into the sample cell.

  • Load the 300 µM LOX-1 CTLD solution into the titration syringe, ensuring no air bubbles are present.

  • Place the syringe into the instrument and allow the system to reach thermal equilibrium.

  • Set the titration parameters:

    • Number of injections: 19-20

    • Injection volume: 2 µL (for a standard 200 µL cell)

    • Spacing between injections: 150-180 seconds (to allow the signal to return to baseline)

    • Stirring speed: 750-1000 rpm

    • Reference power: Set to a value appropriate for the instrument.

Data Acquisition and Analysis
  • Perform a control experiment by titrating the LOX-1 solution into the buffer (containing the same final DMSO concentration but no this compound) to measure the heat of dilution of the protein.

  • Run the main experiment by titrating the LOX-1 solution into the this compound solution.

  • Integrate the raw titration data to obtain the heat change for each injection.

  • Subtract the heat of dilution from the main experimental data.

  • Analyze the corrected data by fitting to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the instrument. This will yield the thermodynamic parameters: Kd, n, ΔH, and ΔS.

Conclusion

Isothermal Titration Calorimetry provides a robust and direct method for characterizing the binding of the small molecule inhibitor this compound to its target, LOX-1. The detailed protocol and workflow presented in this application note will enable researchers to accurately determine the thermodynamic profile of this interaction, contributing to a deeper understanding of its mechanism of action and facilitating further drug development efforts targeting the LOX-1 receptor.

References

Application Notes and Protocols for BI-0115 Cellular Uptake Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-0115 is a selective small molecule inhibitor of the Lectin-like oxidized LDL receptor-1 (LOX-1).[1][2][3][4] LOX-1 is a key receptor involved in the uptake of oxidized low-density lipoprotein (oxLDL), a process implicated in the pathogenesis of atherosclerosis.[1][5] this compound exerts its inhibitory effect by stabilizing an inactive tetrameric state of the LOX-1 receptor, thereby blocking the internalization of oxLDL.[6][7][8] These application notes provide a detailed protocol for a cellular uptake assay to characterize the inhibitory activity of this compound on LOX-1-mediated oxLDL internalization.

The described methodology utilizes a Chinese Hamster Ovary (CHO-K1) cell line engineered with a doxycycline-inducible expression system for human LOX-1. The uptake of fluorescently labeled oxLDL is quantified to determine the inhibitory potency of this compound, typically reported as the half-maximal inhibitory concentration (IC50).

Data Presentation

The following table summarizes the key quantitative data for this compound, providing a reference for expected experimental outcomes.

ParameterValueAssay ConditionReference
IC50 5.4 µMLOX-1 Cellular Uptake Assay (CHO-K1 cells)[1][2][3]
Kd (SPR) 4.3 µMSurface Plasmon Resonance[1][2]
Kd (ITC) 6.99 µMIsothermal Titration Calorimetry[1][2]

Signaling Pathway and Mechanism of Action

This compound inhibits the function of the LOX-1 receptor. Under normal physiological conditions, dimeric LOX-1 receptors can bind and internalize oxLDL. This compound binds to LOX-1 and promotes the formation of a stable, inactive tetramer of the receptor. This conformational change prevents the binding of oxLDL, thus inhibiting its cellular uptake.

BI0115_Mechanism cluster_0 Normal oxLDL Uptake cluster_1 Inhibition by this compound oxLDL oxLDL LOX1_dimer Active LOX-1 Dimer oxLDL->LOX1_dimer Binds Internalization Cellular Uptake LOX1_dimer->Internalization BI0115 This compound LOX1_dimer_2 Active LOX-1 Dimer BI0115->LOX1_dimer_2 Binds & Stabilizes LOX1_tetramer Inactive LOX-1 Tetramer LOX1_dimer_2->LOX1_tetramer No_Uptake Blocked Uptake LOX1_tetramer->No_Uptake Prevents oxLDL binding

Caption: Mechanism of this compound Action.

Experimental Protocols

This section provides detailed protocols for the this compound cellular uptake assay.

Cell Culture and Maintenance of CHO-K1 LOX-1 Inducible Cell Line
  • Cell Line: CHO-K1 cell line with doxycycline-inducible human LOX-1 expression.

  • Culture Medium: Ham's F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin, depending on the expression vector).

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Induction of LOX-1 Expression
  • Reagent: Doxycycline (B596269) hydrochloride.

  • Procedure:

    • Seed the CHO-K1 LOX-1 cells in a suitable culture plate (e.g., 96-well black, clear-bottom plate for fluorescence-based assays).

    • Allow cells to adhere overnight.

    • To induce LOX-1 expression, replace the culture medium with fresh medium containing a final concentration of 1 µg/mL doxycycline.

    • Incubate the cells for 24 hours to allow for sufficient expression of the LOX-1 receptor.

This compound Cellular Uptake Assay

This protocol is designed for a 96-well plate format and can be adapted for other formats.

  • Materials:

    • CHO-K1 LOX-1 inducible cells

    • Doxycycline

    • This compound

    • Fluorescently labeled oxLDL (e.g., Alexa Fluor 647-labeled oxLDL)

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES)

    • 96-well black, clear-bottom microplate

  • Assay Workflow Diagram:

Assay_Workflow A Seed CHO-K1 LOX-1 cells in a 96-well plate B Induce LOX-1 expression with Doxycycline (24h) A->B D Pre-incubate cells with this compound (30 min) B->D C Prepare serial dilutions of this compound C->D E Add fluorescently labeled oxLDL to each well D->E F Incubate for 2-4 hours to allow uptake E->F G Wash cells to remove unbound oxLDL F->G H Quantify intracellular fluorescence G->H I Data analysis and IC50 determination H->I

Caption: this compound Cellular Uptake Assay Workflow.

  • Protocol:

    • Cell Seeding: Seed CHO-K1 LOX-1 cells in a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

    • LOX-1 Induction: Induce LOX-1 expression with 1 µg/mL doxycycline for 24 hours.

    • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. A typical concentration range would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., a known LOX-1 inhibitor or no compound).

    • Compound Incubation: Remove the doxycycline-containing medium and wash the cells once with assay buffer. Add the diluted this compound or controls to the respective wells and pre-incubate for 30 minutes at 37°C.

    • oxLDL Uptake: Add fluorescently labeled oxLDL to each well at a final concentration of 5-10 µg/mL.

    • Incubation: Incubate the plate at 37°C for 2-4 hours to allow for the internalization of oxLDL.

    • Washing: Aspirate the medium containing the fluorescent oxLDL and wash the cells three times with ice-cold PBS to remove any unbound ligand.

    • Fluorescence Quantification: Add 100 µL of PBS or a suitable lysis buffer to each well. Measure the intracellular fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em ~650/668 nm for Alexa Fluor 647). Alternatively, cells can be analyzed by flow cytometry or high-content imaging.[1][2][3][6]

Data Analysis and IC50 Determination
  • Background Subtraction: Subtract the mean fluorescence intensity of the wells with no cells (blank) from all other readings.

  • Normalization: Normalize the data by setting the fluorescence of the vehicle-treated cells (no inhibitor) as 100% uptake and the fluorescence of a control with a saturating concentration of a known potent inhibitor or no cells as 0% uptake.

  • IC50 Calculation: Plot the normalized percent inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the oxLDL uptake.

Conclusion

This document provides a comprehensive guide for performing a cellular uptake assay to evaluate the inhibitory activity of this compound on the LOX-1 receptor. The detailed protocols and supporting information are intended to assist researchers in the fields of cardiovascular disease and drug discovery in reliably assessing the potency of this and similar compounds. Adherence to the described methodologies will ensure reproducible and accurate results.

References

Troubleshooting & Optimization

BI-0115 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BI-0115, a selective inhibitor of the Lectin-like oxidized LDL receptor-1 (LOX-1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a highly selective small molecule inhibitor of LOX-1, designed primarily as a tool for in vitro studies to investigate LOX-1-mediated signal transduction pathways and cellular effects.[1][2][3][4] Its use in in vivo models is limited by its suboptimal stability in human, rat, and mouse liver microsomes.[1][2]

Q2: What is the solubility of this compound in common solvents?

A2: this compound has very low aqueous solubility but is soluble in organic solvents. It is characterized as having "moderate" solubility at a neutral pH, with a measured value of 0.001 µg/mL at pH 7.[1][2] The compound is readily soluble in Dimethyl Sulfoxide (DMSO), with concentrations of up to 100 mg/mL (approximately 347.54 mM) being achievable.[5] It is also reported to be slightly soluble in acetonitrile.

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare a stock solution in high-quality, anhydrous DMSO.[5][6] For example, a 10 mM stock solution can be prepared for use in cellular assays.[7] See the "Experimental Protocols" section for a detailed procedure.

Q4: How should I store this compound and its stock solutions?

A4: The solid compound should be stored in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years).[6] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to six months.[5]

Q5: Is this compound suitable for in vivo studies?

A5: Due to its low stability in liver microsomes, this compound is primarily recommended for in vitro applications.[1][2][4] Researchers considering in vivo studies should be aware of this limitation, which may affect the compound's bioavailability and pharmacokinetic profile.

Troubleshooting Guide

This guide addresses common issues that may arise when working with this compound.

Issue: My this compound precipitated when I diluted it into my aqueous experimental buffer.

  • Cause: This is the most common issue and is due to the very low aqueous solubility of this compound. When a concentrated DMSO stock is diluted into an aqueous medium, the compound can crash out of solution.

  • Solution:

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept as low as possible, ideally 0.5% or lower, as higher concentrations can be toxic to cells.[8]

    • Serial Dilutions: Perform serial dilutions. First, dilute your concentrated DMSO stock solution with more DMSO to an intermediate concentration before the final dilution into the aqueous buffer.

    • Vortexing/Mixing: When making the final dilution, add the this compound/DMSO solution to the aqueous buffer dropwise while vortexing or stirring vigorously to promote rapid dispersion.

    • Sonication: If precipitation still occurs, gentle sonication of the final solution in a water bath sonicator for a few minutes may help to redissolve the compound.

    • Warm the Buffer: Gently warming the aqueous buffer (e.g., to 37°C) before adding the compound can sometimes improve solubility.[7] Ensure this temperature is compatible with your experimental setup.

Issue: I am seeing unexpected or inconsistent results in my cellular assay.

  • Cause: This could be related to several factors, including compound solubility, stability, or experimental variability.

  • Solution:

    • Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound in your aqueous buffer immediately before each experiment from a frozen DMSO stock. Do not store aqueous dilutions.

    • Solvent Control: Always include a vehicle control in your experiments (e.g., cells treated with the same final concentration of DMSO without this compound) to account for any effects of the solvent itself.[7]

    • Confirm Stock Concentration: If you have access to the necessary equipment, confirm the concentration of your stock solution via analytical methods like HPLC.

    • Visual Inspection: Before adding the compound to your cells, visually inspect the final dilution under a light source to ensure no visible precipitate is present.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical and Solubility Data

ParameterValueReference
Molecular Weight287.75 g/mol [6]
Aqueous Solubility (pH 7)0.001 µg/mL[2]
DMSO Solubility≤ 100 mg/mL (~347.54 mM)[5]
Acetonitrile SolubilitySlightly soluble

Table 2: In Vitro Activity and Profile

ParameterValueReference
LOX-1 IC50 (Cellular Uptake Assay)5.4 µM[3][5]
Surface Plasmon Resonance (SPR) Kd4.3 µM[4][9]
Isothermal Titration Calorimetry (ITC) Kd6.99 µM[4][9]
hERG Channel Inhibition IC50> 10 µM[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials: this compound solid, anhydrous DMSO, appropriate personal protective equipment (PPE), sterile microcentrifuge tubes.

  • Calculation: Based on the molecular weight of this compound (287.75 g/mol ), calculate the mass required for your desired volume. For 1 mL of a 10 mM solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 287.75 g/mol * (1000 mg / 1 g) = 2.8775 mg

  • Procedure: a. Accurately weigh out approximately 2.88 mg of this compound solid and place it into a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary. d. Visually inspect the solution to ensure there are no undissolved particles. e. Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for Cellular Assays

This protocol describes the preparation of a 10 µM working solution in cell culture medium with a final DMSO concentration of 0.1%.

  • Materials: 10 mM this compound stock solution in DMSO, sterile cell culture medium, sterile tubes.

  • Procedure: a. Thaw a frozen aliquot of the 10 mM this compound stock solution. b. Prepare an intermediate dilution (optional but recommended): Dilute the 10 mM stock 1:10 in DMSO to create a 1 mM solution. c. In a sterile tube, add 999 µL of pre-warmed cell culture medium. d. While gently vortexing the medium, add 1 µL of the 1 mM this compound solution (from step 2b) to the medium. This creates a 1:1000 dilution, resulting in a final this compound concentration of 1 µM and a final DMSO concentration of 0.1%. For a 10µM final concentration, you would add 1µL of the 10mM stock to 999µL of medium, resulting in a 0.1% DMSO concentration. e. Use this freshly prepared working solution immediately for your experiment. Do not store aqueous dilutions.

Visualizations

The following diagrams illustrate key concepts related to this compound and its target.

LOX1_Signaling_Pathway LOX1 LOX-1 Receptor MAPK MAPK Activation (p38, ERK1/2, JNK) LOX1->MAPK NFkB NF-κB Activation LOX1->NFkB RhoA_Rac RhoA / Rac LOX1->RhoA_Rac Activates oxLDL oxLDL oxLDL->LOX1 Binds ROS ROS Production Transcription Gene Transcription (Adhesion Molecules, Cytokines) MAPK->Transcription Regulates NFkB->Transcription Translocates RhoA_Rac->ROS BI0115 This compound BI0115->LOX1

Caption: LOX-1 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow cluster_solutions Troubleshooting Steps start Start: Diluting this compound into Aqueous Buffer precipitate Precipitation Observed? start->precipitate solution1 Decrease final DMSO % (Target <0.5%) precipitate->solution1 Yes end_success Success: Homogeneous Solution precipitate->end_success No solution2 Add stock to buffer while vortexing solution1->solution2 solution3 Use gentle sonication solution2->solution3 solution4 Gently warm buffer (37°C) solution3->solution4 solution4->precipitate Re-check end_fail Issue Persists: Re-evaluate protocol

References

BI-0115 Technical Support Center: Improving Solubility in Experimental Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of BI-0115 in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

A1: this compound is a lipophilic molecule with very low aqueous solubility.[1][2] At a neutral pH of 7, its solubility is approximately 0.001 µg/mL.[1] However, it is soluble in dimethyl sulfoxide (B87167) (DMSO).[3]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[3]

Q3: I am observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous cell culture medium. What can I do?

A3: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for poorly soluble compounds. Please refer to the Troubleshooting Guide below for strategies to mitigate this problem.

Q4: What is the mechanism of action of this compound?

A4: this compound is a selective inhibitor of the Lectin-like oxidized LDL receptor-1 (LOX-1).[1][2][4] It functions by binding to LOX-1 and stabilizing an inactive tetrameric state of the receptor.[4] This prevents the binding of its ligand, oxidized low-density lipoprotein (oxLDL), and subsequent downstream signaling.[3][4]

Physicochemical and In Vitro Activity Data

The following tables summarize key quantitative data for this compound.

ParameterValueReference
Molecular Weight (Free Base)287.8 Da[1]
logD @ pH 113.4[1]
Solubility @ pH 7 0.001 µg/mL [1]
Caco-2 Permeability (A-B) @ pH 7.430 x 10⁻⁶ cm/s[1]
hERG IC₅₀>10 µM[1][2]

Table 1: Physicochemical Properties of this compound

AssayIC₅₀ / KₑValueReference
LOX-1 Cellular Uptake AssayIC₅₀5.4 µM[1]
Surface Plasmon Resonance (SPR)Kₑ4.3 µM[1]
Isothermal Titration Calorimetry (ITC)Kₑ6.99 µM[1]
Scavenger Receptor B1 (SR-B1) AssayIC₅₀>172 µM[1]

Table 2: In Vitro Activity of this compound

Troubleshooting Guide: Improving this compound Solubility

This guide provides step-by-step protocols and strategies to enhance the solubility of this compound in your experimental media.

Issue: Precipitation of this compound in Aqueous Media

Potential Cause: The low aqueous solubility of this compound can cause it to precipitate when the concentration of the organic co-solvent (like DMSO) is significantly lowered upon dilution into aqueous buffers or cell culture media.

Solutions:

  • Optimize DMSO Concentration:

    • Protocol: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). When preparing your final working solution, ensure the final concentration of DMSO in the medium is as high as your experimental system can tolerate without cytotoxicity. For most cell lines, a final DMSO concentration of 0.1% to 0.5% is acceptable.

    • Tip: Always add the DMSO stock solution to the media with vigorous vortexing or stirring to promote rapid dispersion and minimize localized high concentrations that can lead to precipitation.

  • Use of a Surfactant:

    • Background: Non-ionic surfactants can help to maintain the solubility of hydrophobic compounds in aqueous solutions by forming micelles.

    • Protocol:

      • Prepare a stock solution of a biocompatible surfactant such as Tween® 80 or Pluronic® F-68 in your cell culture medium (e.g., 1-10% w/v).

      • Prepare your this compound working solution by first diluting the DMSO stock in the medium containing the surfactant, then further diluting to the final concentration in your regular medium.

      • The final surfactant concentration should be optimized to be non-toxic to your cells.

  • Complexation with Cyclodextrins:

    • Background: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.

    • Protocol:

      • Prepare a solution of a suitable cyclodextrin (B1172386), such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), in your experimental buffer or medium.

      • Add the this compound DMSO stock solution to the cyclodextrin-containing medium.

      • The molar ratio of this compound to cyclodextrin will need to be optimized.

Experimental Workflow for Solubility Enhancement

The following diagram illustrates a general workflow for preparing a this compound working solution for in vitro experiments.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting Precipitation stock Weigh this compound Powder dmso Dissolve in 100% DMSO (e.g., 10 mM stock) stock->dmso dilute Dilute DMSO stock into cell culture medium dmso->dilute vortex Vortex/Stir Vigorously During Dilution dilute->vortex final Final Working Solution (e.g., 1-10 µM this compound, <0.5% DMSO) vortex->final precip Precipitation Observed? final->precip yes Yes precip->yes no No precip->no optimize Optimize final DMSO concentration yes->optimize surfactant Add surfactant (e.g., Tween-80) yes->surfactant cyclo Use cyclodextrins (e.g., HP-β-CD) yes->cyclo assay assay no->assay Proceed to experiment

Caption: Workflow for preparing this compound working solutions.

Signaling Pathways and Mechanism of Action

LOX-1 Signaling Pathway

Activation of the LOX-1 receptor by its ligand, oxidized LDL (oxLDL), triggers a cascade of downstream signaling events that contribute to cellular dysfunction.

G oxLDL oxLDL LOX1 LOX-1 Receptor oxLDL->LOX1 binds NADPH_Ox NADPH Oxidase LOX1->NADPH_Ox activates NFkB NF-κB Activation LOX1->NFkB MAPK MAPK Activation (ERK1/2, p38) LOX1->MAPK RhoA RhoA/Rac1 Modulation LOX1->RhoA Akt Akt Pathway Modulation LOX1->Akt FoamCell Foam Cell Formation LOX1->FoamCell internalizes oxLDL ROS ↑ Reactive Oxygen Species (ROS) NADPH_Ox->ROS ROS->NFkB promotes Inflam Inflammation NFkB->Inflam MAPK->Inflam EndoDys Endothelial Dysfunction RhoA->EndoDys Akt->EndoDys

Caption: Simplified LOX-1 signaling pathway upon oxLDL binding.

Mechanism of this compound Inhibition

This compound prevents the activation of the LOX-1 signaling pathway by stabilizing an inactive conformation of the receptor.

G BI0115 This compound LOX1_dimer LOX-1 Dimer (Active Conformation) BI0115->LOX1_dimer binds to LOX1_tetramer Inactive LOX-1 Tetramer LOX1_dimer->LOX1_tetramer stabilizes NoBinding oxLDL Binding Blocked LOX1_tetramer->NoBinding oxLDL oxLDL oxLDL->LOX1_dimer binds to oxLDL->NoBinding NoSignal Downstream Signaling Inhibited NoBinding->NoSignal

Caption: this compound stabilizes an inactive LOX-1 tetramer, blocking oxLDL binding.

References

Technical Support Center: BI-0115 Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with BI-0115, a selective inhibitor of the Lectin-like oxidized LDL receptor-1 (LOX-1).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of LOX-1.[1][2][3] It functions by binding to the LOX-1 receptor and stabilizing an inactive tetrameric state. This prevents the binding and uptake of oxidized low-density lipoprotein (oxLDL), thereby inhibiting downstream signaling pathways associated with LOX-1 activation.[4][5]

Q2: What is the recommended solvent for this compound?

A2: For initial stock solutions, dimethyl sulfoxide (B87167) (DMSO) is commonly used.[6] It is crucial to ensure the final concentration of DMSO in your cell culture medium is low (typically less than 0.5%) to avoid solvent-induced toxicity or off-target effects.[2]

Q3: What is the recommended storage condition for this compound?

A3: For long-term storage, it is advisable to store this compound as a solid at -20°C or -80°C, protected from light.[7][8] Stock solutions in DMSO should also be stored at -20°C or -80°C.[9] Avoid repeated freeze-thaw cycles to maintain the compound's integrity.[7]

Q4: Is there a negative control available for this compound?

A4: Yes, BI-1580 is the recommended negative control for this compound.[5][10] BI-1580 is a structurally related analog with significantly reduced or no activity against LOX-1, making it ideal for distinguishing on-target from off-target effects.[11]

Q5: What are the known off-target effects of this compound?

A5: this compound has been profiled against a panel of 44 common off-targets and showed a clean profile.[5][10] However, it is always good practice to include proper controls in your experiments, such as the negative control BI-1580, to confirm that the observed effects are due to LOX-1 inhibition.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Lower than expected or no inhibition of oxLDL uptake.
Possible Cause Recommended Solution
Compound Degradation Prepare fresh working solutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[7] Confirm the integrity of the compound if it has been stored for an extended period.
Suboptimal Compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions. The reported IC50 is 5.4 µM in a cellular uptake assay.[1][3][5]
Incorrect Experimental Protocol Ensure that the pre-incubation time with this compound is sufficient for it to engage with the LOX-1 receptor before adding oxLDL. Review and optimize the incubation times for both the inhibitor and oxLDL.
Low LOX-1 Expression Confirm that your cell model expresses sufficient levels of LOX-1. You can verify this by Western blot, qPCR, or flow cytometry. Some cell types may require stimulation (e.g., with TNF-α or oxLDL) to upregulate LOX-1 expression.
Poor Compound Solubility This compound has moderate aqueous solubility.[5][10] Ensure the final concentration of this compound in your assay medium does not exceed its solubility limit, which can lead to precipitation. Visually inspect the solution for any precipitate.
Issue 2: High background or inconsistent results in the oxLDL uptake assay.
Possible Cause Recommended Solution
Variable oxLDL Quality The quality and oxidation level of oxLDL can vary between batches and affect the assay's reproducibility. Use a consistent source of oxLDL and consider characterizing each new batch.
Cell Health and Viability Ensure that the cells are healthy and within an optimal passage number range. High cell passage numbers can lead to altered cellular responses.[12] Perform a cell viability assay to rule out any cytotoxic effects of the treatments.
Inconsistent Cell Seeding Inconsistent cell numbers per well can lead to variability in the results. Ensure a uniform cell seeding density across all wells of your assay plate.
Inadequate Washing Steps Insufficient washing can leave behind unbound fluorescently-labeled oxLDL, leading to high background. Optimize the number and duration of washing steps to effectively remove background fluorescence.
Use of Negative Control Always include the negative control, BI-1580, to determine the baseline level of non-specific inhibition and to ensure that the observed effects of this compound are specific to LOX-1 inhibition.[5][10]

Data Presentation

Table 1: In Vitro Potency and Physicochemical Properties of this compound

ParameterValueReference
LOX-1 IC50 (Cellular Uptake Assay) 5.4 µM[1][3][5]
Surface Plasmon Resonance (SPR) Kd 4.3 µM[1][5]
Isothermal Titration Calorimetry (ITC) Kd 6.99 µM[1][5]
Aqueous Solubility (pH 7) Moderate[5][10]
Negative Control BI-1580 (IC50 > 100 µM)[5][11]

Experimental Protocols

Key Experiment: In Vitro oxLDL Uptake Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on the uptake of oxidized low-density lipoprotein (oxLDL) in a cell-based assay.

Materials:

  • Cells expressing LOX-1 (e.g., HEK293-hLOX-1, endothelial cells, or macrophages)

  • Cell culture medium

  • This compound

  • BI-1580 (negative control)

  • Fluorescently labeled oxLDL (e.g., DiI-oxLDL or Bodipy-oxLDL)

  • Phosphate-buffered saline (PBS)

  • Assay plates (e.g., 96-well black, clear-bottom plates for fluorescence microscopy or flow cytometry)

Procedure:

  • Cell Seeding: Seed the cells in the assay plates at an appropriate density and allow them to adhere and reach the desired confluency (typically 70-90%).

  • Compound Preparation: Prepare a stock solution of this compound and BI-1580 in DMSO. On the day of the experiment, prepare serial dilutions of the compounds in a cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO).

  • Compound Incubation: Remove the culture medium from the cells and add the prepared compound dilutions. Pre-incubate the cells with the compounds for a specific period (e.g., 1-2 hours) at 37°C in a CO2 incubator.

  • oxLDL Addition: After the pre-incubation period, add the fluorescently labeled oxLDL to each well at a final concentration optimized for your cell type.

  • Incubation: Incubate the cells with the oxLDL for a suitable duration (e.g., 4-24 hours) at 37°C.[13]

  • Washing: Carefully remove the medium containing the oxLDL and wash the cells multiple times with PBS to remove any unbound oxLDL.

  • Signal Detection:

    • Fluorescence Microscopy: Acquire images of the cells using a fluorescence microscope.

    • Flow Cytometry: Detach the cells from the plate, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.[13]

    • Plate Reader: Measure the fluorescence intensity directly in the plate using a fluorescence plate reader.

  • Data Analysis: Quantify the fluorescence intensity for each treatment group. Normalize the data to the vehicle control and plot the results as a percentage of inhibition versus the compound concentration to determine the IC50 value.

Mandatory Visualization

LOX1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular oxLDL oxLDL LOX1 LOX-1 Receptor (Inactive Tetramer) oxLDL->LOX1 Binds to BI0115 This compound BI0115->LOX1 Stabilizes ROS ROS Production LOX1->ROS Leads to NFkB NF-κB Activation LOX1->NFkB Activates Apoptosis Apoptosis LOX1->Apoptosis Induces Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Induces

Caption: Simplified signaling pathway of LOX-1 and the inhibitory action of this compound.

Experimental_Workflow start Start seed_cells 1. Seed Cells in Assay Plate start->seed_cells prepare_compounds 2. Prepare this compound, BI-1580, and Vehicle Control seed_cells->prepare_compounds pre_incubate 3. Pre-incubate Cells with Compounds prepare_compounds->pre_incubate add_oxldl 4. Add Fluorescently Labeled oxLDL pre_incubate->add_oxldl incubate_oxldl 5. Incubate add_oxldl->incubate_oxldl wash_cells 6. Wash Cells incubate_oxldl->wash_cells detect_signal 7. Detect Fluorescence Signal (Microscopy, Flow Cytometry, or Plate Reader) wash_cells->detect_signal analyze_data 8. Analyze Data and Determine IC50 detect_signal->analyze_data end End analyze_data->end

Caption: General experimental workflow for an in vitro oxLDL uptake assay.

References

Technical Support Center: Investigating Potential Off-Target Effects of BI-0115 on the 5-HT2B Receptor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of BI-0115, a selective LOX-1 inhibitor, on the serotonin (B10506) 5-HT2B receptor. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the known interaction between this compound and the 5-HT2B receptor?

A1: this compound is a highly selective inhibitor of the Lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1).[1][2][3] Publicly available information indicates that this compound has a "clean" profile in the Eurofins Safety Panel 44™, a screening panel that includes the serotonin 5-HT2B receptor.[1][2][4] This suggests that at a concentration of 10 µM, this compound does not exhibit significant binding or functional activity at the 5-HT2B receptor. However, specific quantitative data such as IC50 or Ki values for this compound against the 5-HT2B receptor are not publicly available.

Q2: Why is the 5-HT2B receptor an important consideration for off-target effects?

A2: The 5-HT2B receptor is a critical anti-target in drug development due to its association with adverse effects, particularly drug-induced valvular heart disease.[5][6] Agonism at the 5-HT2B receptor can lead to the proliferation of cardiac valve fibroblasts, resulting in thickening and stiffening of the heart valves.[6] Therefore, it is standard practice to evaluate the activity of investigational compounds at this receptor to mitigate potential cardiovascular risk.[5]

Q3: What is the primary signaling pathway of the 5-HT2B receptor?

A3: The 5-HT2B receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.[5][6] Activation of the receptor by an agonist leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium levels.[5][6]

Signaling Pathway of the 5-HT2B Receptor

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2B Receptor G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosolic) Ca_ER->Ca_cyto Release Ca_cyto->PKC Activates Downstream Downstream Cellular Responses Ca_cyto->Downstream PKC->Downstream Agonist 5-HT or Agonist Agonist->Receptor Binds

Caption: 5-HT2B receptor Gq signaling cascade.

Troubleshooting Guide

This guide is intended for researchers who are using this compound and observe unexpected experimental results that could potentially be attributed to an off-target effect on the 5-HT2B receptor.

Observed Issue Potential Cause Recommended Action
Unexpected increase in intracellular calcium in a cell line known to express 5-HT2B receptors when treated with this compound. While this compound is reported to be clean in a safety screen, this may be a cell-type specific effect or an artifact.1. Confirm 5-HT2B Expression: Verify the expression of functional 5-HT2B receptors in your cell line using a known 5-HT2B agonist (e.g., serotonin) as a positive control. 2. Use a 5-HT2B Antagonist: Pre-treat the cells with a selective 5-HT2B antagonist (e.g., RS-127445) before adding this compound. If the calcium signal is attenuated, it suggests a 5-HT2B-mediated effect. 3. Test Negative Control: If available, use the negative control compound for this compound to see if the effect is specific to this compound. 4. Consider Assay Interference: Rule out direct interference of this compound with your calcium indicator dye or detection method.
Inconsistent results in a 5-HT2B receptor binding assay in the presence of this compound. This could be due to non-specific binding, assay conditions, or an indirect effect of this compound.1. Optimize Assay Conditions: Ensure your binding assay is optimized for buffer composition, incubation time, and temperature.[7] 2. Check for Non-Specific Binding: Determine the level of non-specific binding of your radioligand in the presence of a high concentration of a known 5-HT2B ligand. High non-specific binding can mask true interactions. 3. Solubility Issues: this compound has moderate aqueous solubility. Ensure it is fully dissolved in your assay buffer to avoid precipitation, which can interfere with the assay.[2]
Activation of a downstream reporter gene (e.g., NFAT-luciferase) in a 5-HT2B expressing cell line upon this compound treatment. This could indicate activation of the Gq pathway, potentially through the 5-HT2B receptor.1. Confirm Pathway Specificity: Use inhibitors of the Gq pathway (e.g., a PLC inhibitor like U73122) to confirm that the reporter activation is dependent on this cascade. 2. Antagonist Co-treatment: As with the calcium flux assay, co-treat with a selective 5-HT2B antagonist to see if the reporter signal is diminished. 3. Promoter Specificity: Ensure your reporter construct is specifically responsive to the intended signaling pathway and not activated by other off-target effects of this compound.

Quantitative Data Summary

While specific data for this compound at the 5-HT2B receptor is not publicly available, the following table summarizes the known quantitative data for this compound at its primary target, LOX-1. This data underscores its potency at the intended target.

Assay Type Target Parameter Value
Cellular Uptake AssayLOX-1IC505.4 µM[3]
Surface Plasmon Resonance (SPR)LOX-1Kd4.3 µM[8]
Isothermal Titration Calorimetry (ITC)LOX-1Kd6.99 µM[8]
Safety ScreenhERG ChannelIC50> 10 µM[2]
Safety Screen5-HT2B Receptor% Inhibition @ 10 µMNot publicly available, but reported as "clean"[1][2]

Experimental Protocols

Protocol 1: Calcium Flux Assay for 5-HT2B Receptor Activation

This protocol outlines a general method for assessing the agonist or antagonist activity of a test compound at the 5-HT2B receptor by measuring changes in intracellular calcium.

Workflow for Calcium Flux Assay

Calcium_Flux_Workflow A 1. Cell Plating Plate 5-HT2B expressing cells in a 96-well plate B 2. Dye Loading Incubate cells with a calcium-sensitive dye (e.g., Fluo-8) A->B C 3. Compound Addition Add this compound, positive control (5-HT), and negative control (vehicle) B->C D 4. Signal Detection Measure fluorescence intensity over time using a plate reader C->D E 5. Data Analysis Calculate changes in fluorescence to determine Ca²⁺ flux D->E

Caption: General workflow for a calcium flux assay.

Methodology:

  • Cell Culture: Plate cells stably expressing the human 5-HT2B receptor (e.g., CHO-K1 or HEK293) in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Dye Loading: Remove the culture medium and add a calcium-sensitive dye (e.g., Fluo-8 AM) loading solution. Incubate the plate at 37°C for 60 minutes.

  • Compound Preparation: Prepare serial dilutions of this compound. Also prepare a positive control (e.g., serotonin) and a vehicle control. For antagonist testing, prepare the antagonist for pre-incubation.

  • Assay:

    • For agonist testing, add this compound and controls directly to the wells.

    • For antagonist testing, pre-incubate the cells with this compound for a specified time, then add the positive control agonist.

  • Signal Detection: Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation) at an excitation of ~490 nm and an emission of ~525 nm. Record data for a period of 1-3 minutes.

  • Data Analysis: The change in fluorescence intensity over baseline indicates the intracellular calcium response. Plot dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).

Protocol 2: Reporter Gene Assay for 5-HT2B Receptor Activity

This protocol describes a method to measure 5-HT2B receptor activation by quantifying the expression of a reporter gene linked to a response element downstream of the Gq signaling pathway (e.g., NFAT).

Workflow for Reporter Gene Assay

Reporter_Gene_Workflow A 1. Transfection Co-transfect cells with a 5-HT2B receptor plasmid and a reporter plasmid (e.g., NFAT-luc) B 2. Cell Plating Plate transfected cells in a 96-well plate A->B C 3. Compound Treatment Incubate cells with this compound, positive and negative controls B->C D 4. Cell Lysis & Substrate Addition Lyse cells and add the luciferase substrate C->D E 5. Signal Detection Measure luminescence using a plate reader D->E F 6. Data Analysis Normalize and plot data to determine receptor activation E->F

Caption: General workflow for a reporter gene assay.

Methodology:

  • Cell Culture and Transfection: In a suitable host cell line (e.g., HEK293T), co-transfect plasmids encoding the human 5-HT2B receptor and a reporter construct (e.g., a luciferase gene downstream of a Nuclear Factor of Activated T-cells (NFAT) response element).

  • Plating: Plate the transfected cells into a 96-well plate and allow them to recover.

  • Compound Treatment: Treat the cells with various concentrations of this compound, a positive control (serotonin), and a vehicle control. Incubate for a period sufficient for reporter gene expression (typically 6-24 hours).

  • Lysis and Substrate Addition: Lyse the cells using a suitable lysis buffer. Add the luciferase substrate to the cell lysate.

  • Signal Detection: Measure the luminescence signal using a luminometer.

  • Data Analysis: Normalize the luminescence signal (e.g., to a co-transfected control plasmid or to total protein concentration). Plot dose-response curves to determine the potency and efficacy of the compounds.

References

BI-0115 Technical Support Center: Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential non-specific effects of BI-0115, a selective inhibitor of the Lectin-like oxidized LDL receptor-1 (LOX-1). The following information addresses common questions and troubleshooting scenarios that may arise during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of this compound?

A1: this compound is a highly selective inhibitor of LOX-1.[1][2] It has been profiled against the scavenger receptor class B type I (SR-BI), an alternative scavenger receptor with low structural homology to LOX-1, and showed no activity up to a concentration of 100 µM.[1][2] Furthermore, this compound has a clean profile in the Eurofins Safety Panel 44™ and does not inhibit the hERG channel (IC50 > 10 µM).[1][2]

Q2: Are there any known off-target effects of this compound?

A2: Based on available data, this compound is considered a highly selective LOX-1 inhibitor. However, it is important to note that the selectivity of this compound against other paralogues of the C-type lectin-like family has not been tested.[1][2] Therefore, non-specific effects arising from interactions with other C-type lectins cannot be ruled out.

Q3: What is the mechanism of action of this compound?

A3: this compound inhibits LOX-1 by stabilizing a protein-protein interaction that leads to the formation of an inactive receptor tetramer state.[3][4] This unique mechanism of action prevents the binding of oxidized low-density lipoprotein (oxLDL) to the receptor and its subsequent internalization.[1][3][5]

Q4: What is the recommended use for this compound?

A4: this compound is primarily recommended as an in vitro tool compound.[1][2] This is due to its moderate solubility and permeability, as well as suboptimal stability in human, rat, and mouse liver microsomes.[1][2]

Q5: What is the purpose of the negative control, BI-1580?

A5: BI-1580 is provided as a negative control for experiments with this compound. It is structurally related to this compound but does not show inhibitory activity against LOX-1 (IC50 > 100 µM).[1] Using BI-1580 can help differentiate between LOX-1 specific effects and potential non-specific or compound-related artifacts in your experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected phenotype observed that does not align with known LOX-1 signaling. Potential off-target effect due to interaction with an untested C-type lectin family member.1. Confirm the phenotype is absent when using the negative control, BI-1580. 2. Attempt to rescue the phenotype by overexpressing LOX-1. 3. Consider performing a screen to identify potential off-target interactions, if feasible.
Variability in experimental results or lower than expected potency. Poor solubility of this compound in aqueous buffers.1. Ensure complete solubilization of the compound in a suitable solvent (e.g., DMSO) before diluting in aqueous media.[6] 2. Prepare fresh dilutions for each experiment. 3. Consider the use of a surfactant, if compatible with your assay, to improve solubility.
Inconsistent results in cell-based assays. Low cell permeability of this compound.1. Increase the incubation time to allow for sufficient compound uptake. 2. Verify the expression levels of LOX-1 in your cell line. 3. Use positive and negative controls to validate assay performance.
Compound appears inactive in the assay. Degradation of the compound due to microsomal activity in cell cultures.1. Minimize incubation times where possible. 2. If using primary cells or cell lines with high metabolic activity, consider the stability of this compound in your specific system.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of this compound

Target/Assay This compound BI-1580 (Negative Control)
LOX-1 (IC50) 5.4 µM>100 µM
SR-B1 (IC50) >172 µM>100 µM
SPR (Kd) 4.3 µMNot Determined
ITC (Kd) 6.99 µMNot Determined
hERG (IC50) >10 µMNot Determined

Data sourced from opnme.com.[1]

Table 2: Physicochemical Properties of this compound

Property Value
Molecular Weight (Da) 287.8
logD @ pH 7.4 3.4
Aqueous Solubility @ pH 7 (µg/mL) 0.001
Caco-2 Permeability (10⁻⁶ cm/s) 30
Microsomal Stability (% Remaining) Human: 65, Rat: >88, Mouse: <88

Data sourced from opnme.com.[1]

Experimental Protocols

Key Experiment: LOX-1 Cellular Uptake Assay

This protocol is a generalized representation based on the described high-throughput screening assay.[3]

  • Cell Culture: Plate CHO-K1 cells with doxycycline-inducible expression of human LOX-1 in a suitable multi-well plate and allow them to adhere.

  • Induction: Induce LOX-1 expression by adding doxycycline (B596269) to the culture medium and incubate for the desired time.

  • Compound Treatment: Add varying concentrations of this compound (and BI-1580 as a negative control) to the cells and incubate for a predetermined period.

  • oxLDL Internalization: Add fluorescently labeled oxLDL (e.g., AF647-oxLDL) to the wells and incubate to allow for cellular uptake.

  • Cell Staining and Imaging: Stain the cell nuclei with a suitable dye (e.g., Hoechst 33342). Acquire images using a high-content imaging system.

  • Data Analysis: Quantify the amount of internalized fluorescent oxLDL per cell. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

LOX1_Signaling_Pathway LOX-1 Signaling and Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space oxLDL oxLDL LOX1_dimer LOX-1 Dimer (Active) oxLDL->LOX1_dimer Binds BI0115 This compound BI0115->LOX1_dimer Binds & Stabilizes LOX1_tetramer LOX-1 Tetramer (Inactive) LOX1_dimer->LOX1_tetramer This compound induced Internalization Internalization & Downstream Signaling LOX1_dimer->Internalization Triggers LOX1_tetramer->Internalization Inhibits

Caption: Mechanism of this compound action on the LOX-1 signaling pathway.

Troubleshooting_Workflow Troubleshooting Unexpected Experimental Outcomes Start Unexpected Phenotype Observed with this compound TestNegativeControl Test with Negative Control (BI-1580) Start->TestNegativeControl PhenotypePresent Phenotype Persists TestNegativeControl->PhenotypePresent Yes PhenotypeAbsent Phenotype Absent TestNegativeControl->PhenotypeAbsent No CheckSolubility Verify Compound Solubility and Stability PhenotypePresent->CheckSolubility LOX1_Specific Likely LOX-1 Specific Effect PhenotypeAbsent->LOX1_Specific NonSpecific Potential Non-Specific or Off-Target Effect SolubilityOK Solubility OK CheckSolubility->SolubilityOK Yes SolubilityIssue Solubility Issue CheckSolubility->SolubilityIssue No SolubilityOK->NonSpecific OptimizeProtocol Optimize Experimental Protocol SolubilityIssue->OptimizeProtocol

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

Technical Support Center: Optimizing BI-0115 Incubation Time

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BI-0115, a selective inhibitor of the Lectin-like oxidized LDL receptor-1 (LOX-1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions, with a specific focus on incubation time, and to offer troubleshooting advice for common issues encountered during the use of this compound in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a highly selective small molecule inhibitor of the Lectin-like oxidized LDL receptor-1 (LOX-1).[1][2] It functions by binding to LOX-1 and stabilizing an inactive tetrameric state of the receptor.[1][3] This stabilization prevents the binding and internalization of oxidized low-density lipoprotein (oxLDL), thereby inhibiting downstream signaling pathways.[1][3][4]

Q2: What is the recommended starting concentration for this compound in cell-based assays?

A2: The reported IC50 value for this compound in a cellular uptake assay for oxLDL is 5.4 µM.[1][4] Therefore, a starting concentration in the range of 1-10 µM is recommended for most cell-based experiments. For example, a concentration of 10 µM has been used in studies with human brain microvascular endothelial cells (HBMECs).[5]

Q3: How does incubation time affect the activity of this compound?

A3: The optimal incubation time for this compound is dependent on the specific experimental endpoint being measured.

  • For direct inhibition of oxLDL uptake: Shorter incubation times may be sufficient. A pre-incubation of 30 minutes with this compound has been used prior to the addition of oxLDL in some protocols.

  • For downstream signaling events: Longer incubation times are generally required to observe effects on downstream pathways such as NF-κB activation, MAP kinase phosphorylation, or changes in gene expression. These can range from a few hours to 24 hours or more. For instance, in an in vitro model of ischemia/reperfusion, cells were treated with this compound for 24 hours.[6]

  • For long-term cellular responses: For endpoints such as cell viability, proliferation, or apoptosis, incubation times of 24 to 72 hours are common.

It is highly recommended to perform a time-course experiment to determine the optimal incubation time for your specific cell type and experimental question.

Q4: What are the main downstream signaling pathways affected by LOX-1 inhibition with this compound?

A4: LOX-1 activation by ligands like oxLDL triggers several downstream signaling cascades. By inhibiting LOX-1, this compound can modulate these pathways, which include:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): LOX-1 activation leads to the activation of NF-κB, a key regulator of inflammation and cell survival.[7][8]

  • MAPKs (Mitogen-Activated Protein Kinases): The oxLDL-LOX-1 interaction can induce the phosphorylation of MAPKs, which are involved in various cellular processes like proliferation, differentiation, and apoptosis.[8]

  • Reactive Oxygen Species (ROS) Production: LOX-1 activation is linked to increased intracellular ROS production, primarily through the activation of NADPH oxidase.[9][10]

  • RhoA/Rac1 Signaling: These small GTPases are involved in regulating the cytoskeleton, cell adhesion, and migration, and can be activated downstream of LOX-1.[8]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No or low inhibitory effect of this compound observed. 1. Incubation time is too short: The inhibitor has not had sufficient time to interact with the target and elicit a downstream response. 2. Inhibitor concentration is too low: The concentration of this compound is below the effective range for the specific cell type or assay. 3. Cell line does not express LOX-1: The target receptor is not present in the cells being used. 4. Inhibitor instability: this compound may have degraded due to improper storage or handling.1. Perform a time-course experiment: Test a range of incubation times (e.g., 1, 4, 8, 12, 24 hours) to determine the optimal duration for your endpoint. 2. Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 0.1 µM to 25 µM) to determine the optimal effective concentration. 3. Verify LOX-1 expression: Confirm the presence of LOX-1 in your cell line using techniques like Western blot, qPCR, or flow cytometry. 4. Prepare fresh this compound stock solutions: Ensure proper storage of the compound as recommended by the supplier and prepare fresh dilutions for each experiment.
High background signal in the assay. 1. Non-specific effects of the inhibitor: At high concentrations, small molecules can sometimes cause off-target effects. 2. Interference from serum components: Proteins in the cell culture serum may interact with this compound.1. Test a lower concentration range: If possible, use the lowest effective concentration of this compound. 2. Consider reducing serum concentration: If your cells can tolerate it, try performing the experiment in reduced-serum or serum-free media during the inhibitor treatment.
Inconsistent results between experiments. 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or media can affect the cellular response. 2. Inconsistent incubation times: Even small variations in incubation times can lead to different results, especially in kinetic studies.1. Standardize cell culture protocols: Use cells of a consistent passage number and seed them to reach a consistent confluency for each experiment. 2. Ensure precise timing: Be meticulous with the timing of inhibitor addition and the termination of the experiment.
Observed cytotoxicity. 1. Incubation time is too long: Prolonged exposure to the inhibitor may induce cellular stress and death. 2. Inhibitor concentration is too high: The concentration of this compound used may be toxic to the specific cell line.1. Reduce the incubation time: Perform a time-course experiment to find a shorter duration that still provides a significant inhibitory effect. 2. Perform a cytotoxicity assay: Determine the toxic concentration range of this compound for your cell line using assays like MTT or LDH, and use concentrations below this threshold.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on available literature.

ParameterValueAssayReference
IC50 5.4 µMLOX-1 Cellular Uptake Assay[1][4]
Kd (SPR) 4.3 µMSurface Plasmon Resonance[1]
Kd (ITC) 6.99 µMIsothermal Titration Calorimetry[1]
hERG IC50 > 10 µMhERG Channel Inhibition Assay[1]

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal this compound Incubation Time for Inhibition of oxLDL Uptake

This protocol provides a general framework for determining the optimal pre-incubation time of this compound to inhibit the cellular uptake of fluorescently labeled oxLDL.

Materials:

  • Cells expressing LOX-1 (e.g., HUVECs, CHO-K1 cells stably expressing human LOX-1)

  • Cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Fluorescently labeled oxLDL (e.g., DiI-oxLDL)

  • Phosphate-buffered saline (PBS)

  • Multi-well plates (e.g., 96-well black, clear-bottom plates for fluorescence microscopy/plate reader)

  • Fluorescence microscope or plate reader

Methodology:

  • Cell Seeding: Seed the LOX-1 expressing cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.

  • Inhibitor Preparation: Prepare working solutions of this compound in cell culture medium at the desired final concentration (e.g., 5.4 µM). Also, prepare a vehicle control (medium with the same final concentration of DMSO).

  • Time-Course Pre-incubation:

    • Remove the culture medium from the cells.

    • Add the this compound working solution or vehicle control to the wells.

    • Incubate the plates for a range of time points (e.g., 15 min, 30 min, 1 hour, 2 hours, 4 hours) at 37°C.

  • oxLDL Addition: After the respective pre-incubation times, add the fluorescently labeled oxLDL to each well at a final concentration known to elicit a response (e.g., 1-5 µg/mL).

  • Incubation with oxLDL: Incubate the cells with the oxLDL for a fixed period, which should be determined based on previous experiments or literature (typically 2-4 hours at 37°C).

  • Washing: After incubation, gently wash the cells two to three times with ice-cold PBS to remove unbound oxLDL.

  • Quantification:

    • Fluorescence Microscopy: Acquire images of the cells and quantify the intracellular fluorescence intensity.

    • Plate Reader: Measure the fluorescence intensity in each well using the appropriate excitation and emission wavelengths for the fluorescent label.

  • Data Analysis: Plot the normalized fluorescence intensity against the pre-incubation time with this compound. The optimal pre-incubation time is the shortest duration that provides maximal inhibition of oxLDL uptake.

Protocol 2: Time-Course Experiment for Downstream Signaling (e.g., NF-κB Activation)

This protocol outlines a general procedure to determine the optimal incubation time of this compound to inhibit oxLDL-induced NF-κB activation, as measured by the phosphorylation of a downstream target like IκBα.

Materials:

  • Cells expressing LOX-1

  • Cell culture medium

  • This compound stock solution

  • oxLDL

  • PBS

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies for Western blotting (e.g., anti-phospho-IκBα, anti-IκBα, anti-actin or -tubulin)

Methodology:

  • Cell Seeding: Seed cells in multi-well plates (e.g., 6-well plates) to reach 80-90% confluency at the time of the experiment.

  • Inhibitor Pre-incubation: Pre-treat the cells with this compound (e.g., 5.4 µM) or vehicle for a fixed time (e.g., 1 hour) before adding the stimulus.

  • oxLDL Stimulation Time-Course:

    • Stimulate the cells with oxLDL (e.g., 50 µg/mL).

    • Incubate the cells for various time points (e.g., 0, 15 min, 30 min, 1 hour, 2 hours, 4 hours).

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Western Blotting:

    • Determine the protein concentration of each lysate.

    • Perform SDS-PAGE and transfer the proteins to a membrane.

    • Probe the membrane with primary antibodies against phospho-IκBα and total IκBα. A loading control (e.g., actin or tubulin) should also be probed.

    • Use appropriate secondary antibodies and a detection reagent to visualize the bands.

  • Data Analysis: Quantify the band intensities for phospho-IκBα and normalize to total IκBα. Plot the normalized phosphorylation levels against the oxLDL stimulation time in the presence and absence of this compound. This will reveal the kinetics of NF-κB activation and its inhibition by this compound.

Visualizations

LOX1_Signaling_Pathway cluster_receptor Cell Membrane oxLDL oxLDL LOX1 LOX-1 Receptor (Inactive Dimer) oxLDL->LOX1 Binds BI0115 This compound BI0115->oxLDL BI0115->LOX1 Stabilizes LOX1_tetramer Inactive LOX-1 Tetramer NFkB NF-κB Activation LOX1->NFkB MAPK MAPK Activation (ERK, JNK, p38) LOX1->MAPK Rho_Rac RhoA / Rac1 Activation LOX1->Rho_Rac FoamCell Foam Cell Formation LOX1->FoamCell Internalization of oxLDL Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation MAPK->Inflammation ROS Increased ROS Production Rho_Rac->ROS EndoDysfunction Endothelial Dysfunction ROS->EndoDysfunction Inflammation->EndoDysfunction Time_Course_Workflow start Start: Seed LOX-1 Expressing Cells prepare Prepare this compound and Vehicle Control start->prepare incubate Incubate with this compound for Different Durations (Time-Course) prepare->incubate stimulate Add Stimulus (e.g., oxLDL) incubate->stimulate measure Measure Endpoint: - oxLDL Uptake - Downstream Signaling - Cell Viability stimulate->measure analyze Analyze Data: Plot Endpoint vs. Incubation Time measure->analyze end Determine Optimal Incubation Time analyze->end Troubleshooting_Logic start Problem: No/Low this compound Effect check_conc Is Concentration Optimal? (Dose-Response) start->check_conc check_time Is Incubation Time Sufficient? (Time-Course) check_conc->check_time Yes increase_conc Solution: Increase Concentration check_conc->increase_conc No check_expr Does Cell Line Express LOX-1? check_time->check_expr Yes increase_time Solution: Increase Incubation Time check_time->increase_time No check_stability Is this compound Stock Fresh/Stable? check_expr->check_stability Yes validate_expr Solution: Validate LOX-1 Expression check_expr->validate_expr No new_stock Solution: Prepare Fresh Stock check_stability->new_stock No success Problem Resolved check_stability->success Yes increase_conc->success increase_time->success validate_expr->success new_stock->success

References

how to handle low solubility of BI-0115

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BI-0115. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and troubleshooting issues related to the low aqueous solubility of this compound, a selective inhibitor of the Lectin-like oxidized LDL receptor-1 (LOX-1).

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

A1: this compound is a hydrophobic compound with low aqueous solubility. It is characterized as having "moderate solubility" at a neutral pH.[1][2][3][4] Quantitative data indicates its solubility in aqueous solution at pH 7 is extremely low. However, this compound is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[5]

Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it in my aqueous buffer (e.g., PBS or cell culture medium). Why did this happen?

A2: This is a common phenomenon known as "salting out" or precipitation due to a rapid change in solvent polarity.[1] DMSO is a strong organic solvent that can dissolve many nonpolar compounds. When a concentrated DMSO stock solution is diluted into an aqueous medium, the overall polarity of the solvent increases significantly. This change can cause the compound, which is not soluble in the high-water content environment, to precipitate out of the solution.[1]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO.[5][6] A common stock solution concentration used in research is 10 mM.[6]

Q4: What is the maximum concentration of DMSO that is safe for most cell cultures?

A4: To avoid cellular toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically at or below 0.1%.[6][7] It is crucial to include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments.[7]

Q5: Can I use other solvents or co-solvents to improve the solubility of this compound?

A5: While DMSO is the most commonly documented solvent for this compound, other co-solvents are generally used to enhance the solubility of poorly soluble compounds. These can include ethanol, polyethylene (B3416737) glycol 400 (PEG400), and surfactants like Tween 80.[7][8] However, the compatibility and efficacy of these co-solvents must be empirically determined for your specific experimental setup.

Troubleshooting Guide

This guide provides step-by-step instructions to address common solubility issues encountered when working with this compound.

Issue 1: this compound powder does not dissolve in DMSO.
  • Possible Cause 1: Incorrect Solvent Quality. DMSO is highly hygroscopic and can absorb moisture from the air, which reduces its solvating power.

    • Solution: Always use fresh, anhydrous, high-purity DMSO. Store it in small, tightly sealed aliquots to minimize water absorption.[1]

  • Possible Cause 2: Insufficient Dissolution Time or Energy. The compound may require more time or energy to fully dissolve.

    • Solution: After adding DMSO, vortex the solution vigorously for 1-2 minutes. If solids persist, sonicate the vial in a water bath for 10-15 minutes or gently warm it to 37°C for 5-10 minutes with intermittent vortexing.[1]

  • Possible Cause 3: Concentration Exceeds Solubility Limit. The intended stock concentration may be too high.

    • Solution: Try preparing a more dilute stock solution (e.g., 5 mM instead of 10 mM).

Issue 2: Precipitate forms upon dilution of DMSO stock into aqueous media.
  • Possible Cause: Rapid Change in Solvent Polarity. This is the most common reason for precipitation.

    • Solution 1: Stepwise Dilution (Recommended Protocol). Instead of diluting the high-concentration DMSO stock directly into your aqueous buffer, perform intermediate serial dilutions in pure DMSO first. This gradual decrease in compound concentration within the organic solvent helps prevent it from crashing out when introduced to the aqueous environment.[1]

    • Solution 2: Modify the Dilution Process. Add the DMSO stock solution to the pre-warmed (37°C) aqueous buffer while gently vortexing or swirling.[2] Crucially, add the small volume of DMSO stock to the larger volume of aqueous buffer, not the other way around.[3]

    • Solution 3: Test Maximum Soluble Concentration. Empirically determine the highest working concentration of this compound that remains in solution in your specific cell culture medium. This can be done by preparing a serial dilution in the medium and observing for precipitation over time (e.g., 0, 2, 6, and 24 hours).[2]

Data Presentation

Table 1: Physicochemical and Solubility Properties of this compound

PropertyValueSource(s)
Molecular Weight 287.75 g/mol [5]
Chemical Formula C₁₅H₁₄ClN₃O[5]
Aqueous Solubility (pH 7) 0.001 µg/mL[4]
Recommended Stock Solvent Dimethyl sulfoxide (DMSO)[5][6]
Acetonitrile Solubility Slightly soluble (0.1-1 mg/ml)

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Preparation: Bring the vial of this compound powder and a sealed bottle of anhydrous, high-purity DMSO to room temperature.

  • Calculation: Calculate the required volume of DMSO. For example, to make a 10 mM stock solution from 1 mg of this compound (MW: 287.75):

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

    • Volume (µL) = ((0.001 g / 287.75 g/mol ) / 0.010 mol/L) * 1,000,000 = 347.5 µL

  • Dissolution: Carefully add the calculated volume of DMSO to the vial containing the this compound powder.

  • Mixing: Cap the vial securely and vortex for 1-2 minutes until the solid is dissolved.

  • Troubleshooting: If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes or warm it to 37°C for 5-10 minutes, vortexing intermittently.[1]

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[8][9]

Protocol 2: Preparation of a Working Solution for Cell Culture (to avoid precipitation)
  • Prepare Intermediate Dilutions in DMSO: From your 10 mM stock solution, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) using 100% DMSO. This is a critical step to prevent precipitation.[1]

  • Prepare Final Aqueous Solution: Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.

  • Final Dilution: While gently swirling the pre-warmed medium, add a small volume of your final DMSO intermediate dilution. For example, to achieve a 10 µM final concentration in 1 mL of medium, add 10 µL of a 1 mM intermediate DMSO stock. This results in a final DMSO concentration of 1%. Adjust as needed to keep the final DMSO concentration at or below 0.1% (e.g., add 1 µL of a 1 mM stock to 1 mL of medium for a 1 µM final concentration with 0.1% DMSO).

  • Final Check: After dilution, visually inspect the medium for any signs of cloudiness or precipitation before adding it to your cells.

Visualizations

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (for Cell Culture) start Weigh this compound Powder calc Calculate DMSO Volume (for 10 mM Stock) start->calc add_dmso Add Anhydrous DMSO calc->add_dmso mix Vortex / Sonicate / Warm (37°C) Until Dissolved add_dmso->mix stock 10 mM Stock in 100% DMSO mix->stock int_dil Prepare Intermediate Dilutions (e.g., 1 mM, 100 µM) in 100% DMSO stock->int_dil final_dil Add final DMSO dilution to warm medium while swirling (Keep final DMSO ≤ 0.1%) int_dil->final_dil warm_media Pre-warm Cell Culture Medium to 37°C warm_media->final_dil observe Visually Inspect for Precipitation final_dil->observe precip Precipitate Observed observe->precip ready Solution Ready for Use precip->ready No troubleshoot Go to Troubleshooting Guide precip->troubleshoot Yes

Caption: Recommended workflow for preparing this compound solutions.

G start Compound Precipitates in Aqueous Solution q1 Did you perform intermediate dilutions in 100% DMSO? start->q1 a1_no Perform serial dilutions in pure DMSO before final aqueous dilution. q1->a1_no No q2 Is the final DMSO concentration sufficient (but non-toxic, e.g., 0.1%)? q1->q2 Yes a1_no->q2 a2_no Adjust dilution scheme to maintain necessary DMSO concentration. q2->a2_no No q3 Did you add the DMSO stock to pre-warmed, swirling buffer? q2->q3 Yes a2_no->q3 a3_no Add small volume of DMSO stock to larger volume of warm, swirling aqueous buffer. q3->a3_no No end Consider alternative co-solvents or lower final compound concentration. q3->end Yes a3_no->end

Caption: Troubleshooting logic for this compound precipitation.

References

Technical Support Center: BI-0115 Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the cytotoxicity assessment of BI-0115, a selective inhibitor of the Lectin-like oxidized LDL receptor-1 (LOX-1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective small-molecule inhibitor of the Lectin-like oxidized LDL receptor-1 (LOX-1).[1][2] Its mechanism of action involves binding to LOX-1 and stabilizing an inactive tetrameric state of the receptor. This prevents the uptake of oxidized low-density lipoprotein (oxLDL), a key process in the pathogenesis of various cardiovascular diseases.[2]

Q2: What is the reported potency of this compound?

A2: this compound has a reported IC50 of 5.4 µM in a cellular assay for the inhibition of oxLDL uptake.[1][3]

Q3: Is this compound expected to be cytotoxic?

A3: this compound has a clean safety profile in the Eurofins Safety Panel 44™ and shows no inhibition of the hERG channel, which suggests low general cytotoxicity.[1][2] However, it is always recommended to determine the specific cytotoxicity in your cell model of interest to identify optimal concentrations for your experiments and to assess any potential off-target effects at higher concentrations.

Q4: How might this compound indirectly affect cell viability and apoptosis?

A4: The activation of LOX-1 by its ligands, such as oxLDL, can trigger downstream signaling pathways that lead to apoptosis (programmed cell death).[4][5][6][7] These pathways can involve the activation of NF-κB and JNK.[7] By inhibiting LOX-1, this compound can block these pro-apoptotic signals, potentially promoting cell survival in environments where LOX-1 is activated. Therefore, the effect of this compound on cell viability may be context-dependent.

Q5: What is the recommended solvent for this compound and are there solubility concerns?

A5: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[8] It is reported to have moderate aqueous solubility at pH 7.[1][2] Therefore, it is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically <0.5%) and does not affect cell viability. Precipitation of the compound at higher concentrations in aqueous media is a possibility and should be monitored.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValueAssayReference
IC505.4 µMLOX-1 Cellular Uptake Assay[1][3]
Kd4.3 µMSurface Plasmon Resonance (SPR)[1][9]
Kd6.99 µMIsothermal Titration Calorimetry (ITC)[1][9]

Table 2: Selectivity Profile of this compound

TargetActivityReference
Scavenger Receptor Class B Type I (SR-BI)No activity up to 100 µM[1]
hERG ChannelIC50 > 10 µM[1][2]

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay

This protocol outlines a general method for determining the effect of this compound on the viability of adherent cells using a colorimetric MTT assay.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl with 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[8] From this stock, prepare a serial dilution of this compound in a complete culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh, serum-free medium and 20 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This protocol provides a method to assess this compound's effect on apoptosis.

Materials:

  • This compound

  • DMSO

  • 6-well cell culture plates

  • Complete cell culture medium

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound or vehicle control for the appropriate duration. Include a positive control for apoptosis induction if necessary.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Troubleshooting Guides

Issue 1: High Background in MTT Assay

Potential Cause Troubleshooting Step
Contamination Inspect cultures for microbial contamination. Use fresh, sterile reagents.
Compound Interference Test this compound in a cell-free system with MTT to check for direct reduction. If interference is observed, consider an alternative viability assay (e.g., SRB or LDH).
Phenol (B47542) Red in Medium Use phenol red-free medium during the MTT incubation step to avoid spectral interference.

Issue 2: Inconsistent or Non-reproducible Results

Potential Cause Troubleshooting Step
Uneven Cell Seeding Ensure a single-cell suspension before seeding and mix gently after seeding to ensure even distribution.
Edge Effects Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or medium to maintain humidity.
Compound Precipitation This compound has moderate aqueous solubility. Visually inspect the wells for any precipitate after adding the compound to the medium. If precipitation occurs, try lowering the concentration or using a co-solvent (ensure the co-solvent is not toxic to the cells).

Issue 3: Unexpected Results in Apoptosis Assay

Potential Cause Troubleshooting Step
False Positives in Control Handle cells gently to avoid mechanical damage to the cell membrane. Ensure cells are not overly confluent or starved, which can lead to spontaneous apoptosis.
No Apoptosis Detected The timing of the assay is critical. Perform a time-course experiment to identify the optimal endpoint for apoptosis detection. Ensure the concentration of this compound is appropriate for inducing an effect, if any.
Loss of Apoptotic Cells Apoptotic cells can detach and be lost during washing steps. Make sure to collect both the supernatant and adherent cells during harvesting.

Mandatory Visualization

LOX1_Signaling_Pathway LOX-1 Signaling and Apoptosis Pathway oxLDL oxLDL LOX1 LOX-1 Receptor oxLDL->LOX1 Binds BI0115 This compound BI0115->LOX1 Inhibits ROS ROS Production LOX1->ROS Induces JNK JNK Activation LOX1->JNK Induces NFkB NF-κB Activation LOX1->NFkB Induces Bcl2 Bcl-2 Family (Anti-apoptotic) LOX1->Bcl2 Downregulates ROS->JNK Apoptosis Apoptosis JNK->Apoptosis NFkB->Apoptosis Bax Bax/Bak (Pro-apoptotic) Bcl2->Bax Caspases Caspase Activation Bax->Caspases Caspases->Apoptosis

Caption: LOX-1 signaling pathway leading to apoptosis.

Cytotoxicity_Workflow This compound Cytotoxicity Assessment Workflow start Start: Prepare this compound Stock (in DMSO) seed Seed Cells in Multi-well Plate start->seed treat Treat Cells with this compound Dilutions (include vehicle control) seed->treat incubate Incubate for Desired Time (e.g., 24-72h) treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis readout_via Measure Absorbance viability->readout_via readout_apop Analyze by Flow Cytometry apoptosis->readout_apop analyze Data Analysis: Calculate % Viability / % Apoptosis readout_via->analyze readout_apop->analyze end End: Determine Cytotoxicity Profile analyze->end

Caption: Experimental workflow for this compound cytotoxicity assessment.

Troubleshooting_Logic Troubleshooting Logic for Solubility Issues action action start Inconsistent Results? check_solubility Action: Visually inspect wells after treatment. start->check_solubility precipitate Precipitate Observed in Media? concentration Concentration too High? precipitate->concentration Yes dmso Final DMSO% > 0.5%? precipitate->dmso No concentration->dmso No lower_conc Action: Lower this compound concentration. concentration->lower_conc Yes adjust_dmso Action: Adjust stock concentration to lower final DMSO%. dmso->adjust_dmso Yes proceed Action: Proceed with other troubleshooting steps. dmso->proceed No check_solubility->precipitate

Caption: Troubleshooting logic for this compound solubility issues.

References

Technical Support Center: Interpreting Unexpected Data with BI-0115

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BI-0115, a selective inhibitor of the Lectin-like oxidized LDL receptor-1 (LOX-1). The information is designed to help interpret unexpected experimental data and provide potential solutions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective small molecule inhibitor of LOX-1.[1][2] It functions by binding to the C-type lectin-like domain (CTLD) of LOX-1 and stabilizing an inactive tetrameric state of the receptor.[3][4] This stabilization prevents the binding and internalization of its primary ligand, oxidized low-density lipoprotein (oxLDL).[1][5]

Q2: What is the recommended in vitro concentration of this compound to use?

A2: The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, a good starting point is its IC50 value of 5.4 µM in a cellular uptake assay for oxLDL.[1][2][5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.

Q3: Is there a negative control available for this compound?

A3: Yes, BI-1580 is the recommended negative control for this compound.[5] It is structurally related but does not exhibit significant inhibitory activity against LOX-1, with an IC50 > 100 µM.[5]

Q4: What are the known selectivity and off-target effects of this compound?

A4: this compound has a clean safety profile in the Eurofins Safety Panel 44™ and shows no significant inhibition of the hERG channel (IC50 > 10 µM).[1][5] It is also highly selective against the scavenger receptor class B type I (SR-BI), with an IC50 > 172 µM.[1][5] However, its selectivity against other paralogues of the C-type lectin-like family has not been extensively tested.[1][5]

Troubleshooting Guide

Issue 1: Higher than expected IC50 value or reduced potency.

Possible Cause 1: Compound Solubility and Stability

This compound has moderate aqueous solubility and suboptimal stability in liver microsomes.[1][5] This could lead to a lower effective concentration in your assay.

  • Recommendation:

    • Ensure complete dissolution of this compound in your vehicle solvent (e.g., DMSO) before diluting into your aqueous assay buffer.

    • Minimize the pre-incubation time of this compound in media containing serum or liver microsomes.

    • Consider using a fresh stock solution for each experiment.

Possible Cause 2: High Protein Concentration in Assay Media

This compound may bind to proteins in the cell culture media (e.g., albumin in fetal bovine serum), reducing its free concentration available to interact with LOX-1.

  • Recommendation:

    • If possible, reduce the serum concentration in your assay media.

    • Perform a serum-shift assay to quantify the impact of serum proteins on this compound potency.

Possible Cause 3: Cell Type and LOX-1 Expression Levels

The potency of a receptor inhibitor can be influenced by the expression level of the target receptor on the cell surface.

  • Recommendation:

    • Confirm the expression level of LOX-1 in your cell line using techniques like flow cytometry or western blotting.

    • Consider using a cell line with a higher or more consistent level of LOX-1 expression.

Issue 2: Inconsistent results or high variability between replicates.

Possible Cause 1: Pipetting Errors or Inconsistent Cell Seeding

Variability in the volume of compound added or the number of cells seeded per well can lead to inconsistent results.

  • Recommendation:

    • Use calibrated pipettes and ensure proper mixing of solutions.

    • Ensure a homogenous cell suspension before seeding and be consistent with your seeding density.

Possible Cause 2: Edge Effects in Multi-well Plates

Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate solutes and affect cell health and compound activity.

  • Recommendation:

    • Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.

Issue 3: Unexpected cellular phenotype or off-target effects observed.

Possible Cause 1: Non-LOX-1 Mediated Effects

While this compound is selective, at high concentrations, the possibility of off-target effects cannot be entirely ruled out.

  • Recommendation:

    • Always include the negative control, BI-1580, in your experiments to differentiate between LOX-1 specific and non-specific effects.[5]

    • Perform a counterscreen using a cell line that does not express LOX-1 to identify potential off-target activities.

Data Presentation

Table 1: In Vitro Potency and Binding Affinity of this compound

Assay TypeParameterValue (µM)Reference
LOX-1 Cellular UptakeIC505.4[1][2][5]
Surface Plasmon Resonance (SPR)Kd4.3[1][5][6]
Isothermal Titration Calorimetry (ITC)Kd6.99[1][5]

Table 2: Selectivity Profile of this compound

TargetParameterValue (µM)Reference
Scavenger Receptor Class B Type I (SR-BI)IC50>172[1][5]
hERG ChannelIC50>10[1][5]

Table 3: Physicochemical and DMPK Properties of this compound

ParameterValueReference
Solubility @ pH 7Moderate[1][5]
Caco-2 Permeability (A to B)30 x 10⁻⁶ cm/s[5]
Microsomal Stability (Human/Rat/Mouse)Suboptimal[1][5]

Experimental Protocols

Protocol 1: oxLDL Uptake Inhibition Assay

  • Cell Seeding: Seed cells expressing LOX-1 (e.g., CHO-hLOX-1) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound and the negative control BI-1580 in assay buffer.

  • Compound Treatment: Remove the culture medium from the cells and add the compound dilutions. Incubate for 1-2 hours at 37°C.

  • oxLDL Addition: Add fluorescently labeled oxLDL (e.g., AF647-oxLDL) to each well and incubate for 4-6 hours at 37°C.

  • Cell Staining and Imaging: Wash the cells with PBS, stain the nuclei with a suitable dye (e.g., Hoechst 33342), and acquire images using a high-content imaging system.

  • Data Analysis: Quantify the intracellular fluorescence intensity of the labeled oxLDL and normalize it to the vehicle control. Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Visualizations

LOX1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space oxLDL oxLDL LOX1_dimer LOX-1 Dimer oxLDL->LOX1_dimer Binds LOX1_tetramer Inactive LOX-1 Tetramer LOX1_dimer->LOX1_tetramer Tetramerization Internalization Internalization LOX1_dimer->Internalization LOX1_tetramer->oxLDL Binding Blocked Signaling Downstream Signaling (e.g., NF-κB activation) Internalization->Signaling BI0115 This compound BI0115->LOX1_dimer Binds & Stabilizes BI0115->LOX1_tetramer

Caption: Mechanism of action of this compound on the LOX-1 signaling pathway.

Troubleshooting_Workflow Start Unexpected Data (e.g., High IC50) Check_Solubility Check Compound Solubility & Stability Start->Check_Solubility Check_Protein_Binding Assess Serum Protein Binding Start->Check_Protein_Binding Check_LOX1_Expression Verify LOX-1 Expression Level Start->Check_LOX1_Expression Check_Assay_Conditions Review Assay Conditions & Controls Start->Check_Assay_Conditions Optimize_Assay Optimize Assay Parameters Check_Solubility->Optimize_Assay Check_Protein_Binding->Optimize_Assay Check_LOX1_Expression->Optimize_Assay Use_Negative_Control Include Negative Control (BI-1580) Check_Assay_Conditions->Use_Negative_Control Counterscreen Perform Counterscreen (LOX-1 negative cells) Use_Negative_Control->Counterscreen Counterscreen->Optimize_Assay

Caption: A logical workflow for troubleshooting unexpected data with this compound.

References

BI-0115 degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use and stability of BI-0115, a selective inhibitor of the Lectin-like oxidized LDL receptor 1 (LOX-1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a highly selective, small-molecule inhibitor of the Lectin-like oxidized LDL receptor 1 (LOX-1).[1][2][3] It functions by stabilizing an inactive tetrameric state of the LOX-1 receptor, which in turn blocks the cellular uptake of oxidized low-density lipoprotein (oxLDL).[4][5][6] Its primary application is as an in vitro research tool for studying LOX-1-mediated signaling pathways.[1][2]

Q2: What is the known stability of this compound?

The stability of this compound has been characterized in several contexts. Its stability in human, rat, and mouse liver microsomes is not optimal, which suggests metabolic degradation in these systems.[1][2] For storage, suppliers recommend specific conditions to maintain its integrity over time.

Q3: How should I store this compound and its stock solutions?

Proper storage is critical to prevent the degradation of this compound. For long-term storage of the solid compound, a temperature of -20°C is recommended.[7] Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[3]

Q4: I am seeing variable results in my cell-based assays. Could this compound degradation be a factor?

Yes, variability in experimental results can be a consequence of this compound degradation. Given its suboptimal stability in liver microsomes, it is plausible that the compound may also be unstable in certain cell culture conditions over extended incubation periods. To mitigate this, it is advisable to prepare fresh dilutions from a properly stored stock solution for each experiment and minimize the duration of exposure where possible.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of inhibitory activity in experiments. Degradation of this compound due to improper storage or handling.1. Ensure the solid compound and stock solutions are stored at the recommended temperatures (-20°C for solid, -80°C for long-term stock). 2. Prepare fresh working solutions from the stock for each experiment. 3. Avoid repeated freeze-thaw cycles of the stock solution.
Inconsistent results in metabolic studies. Known metabolic instability of this compound.1. Be aware that this compound has limited stability in liver microsomes.[1][2] 2. For in vitro metabolic assays, consider shorter incubation times. 3. Include appropriate controls to monitor the compound's stability over the course of the experiment.
Precipitation of the compound in aqueous media. Low aqueous solubility.1. this compound has moderate solubility at pH 7.[1][2] 2. Ensure the final concentration of the solvent (e.g., DMSO) in your assay is low and does not affect the experimental system. 3. Visually inspect for any precipitation after adding this compound to your aqueous buffer or media.

Quantitative Stability and Storage Data

Parameter Value / Condition Source
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month.[3]
Short-term Storage (Solid) 0 - 4°C for days to weeks.[7]
Long-term Storage (Solid) -20°C for months to years.[7]
Shipping Condition Shipped at ambient temperature as a non-hazardous chemical.[7]
Microsomal Stability Not optimal in human, rat, and mouse liver microsomes.[1][2]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

To minimize degradation, it is crucial to follow a standardized protocol for the preparation and storage of this compound stock solutions.

  • Reconstitution: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[3][8] For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO.

  • Vortexing: Ensure the compound is fully dissolved by vortexing the solution thoroughly.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into smaller, single-use volumes.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months).[3]

Visualizations

Caption: Mechanism of this compound action on the LOX-1 receptor.

BI0115_Handling_Workflow Recommended this compound Handling Workflow Start Start Receive_Compound Receive Solid this compound Start->Receive_Compound Store_Solid Store at -20°C (Long-term) Receive_Compound->Store_Solid Prepare_Stock Prepare Stock Solution in DMSO Store_Solid->Prepare_Stock Aliquot_Stock Aliquot into Single-Use Tubes Prepare_Stock->Aliquot_Stock Store_Stock Store Aliquots at -80°C Aliquot_Stock->Store_Stock Prepare_Working Prepare Fresh Working Solution Store_Stock->Prepare_Working Use_in_Experiment Use in Experiment Prepare_Working->Use_in_Experiment End End Use_in_Experiment->End

Caption: Recommended workflow for handling this compound to prevent degradation.

References

Validation & Comparative

A Head-to-Head Comparison of LOX-1 Inhibitors: BI-0115 and Golocdacimab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two distinct therapeutic candidates targeting the Lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1): BI-0115, a small molecule inhibitor, and Golocdacimab (MEDI6570), a fully human monoclonal antibody. This analysis is based on publicly available preclinical and clinical data to inform research and development decisions.

At a Glance: Key Differences

FeatureThis compoundGolocdacimab (MEDI6570)
Molecule Type Small molecule inhibitorFully human IgG1 lambda monoclonal antibody
Mechanism of Action Stabilizes an inactive tetrameric state of LOX-1, preventing oxLDL binding and uptake.[1][2]Binds to LOX-1, blocking the interaction with its ligands.
Target Binding Binds to the C-type lectin-like domain (CTLD) of LOX-1.Binds to the extracellular domain of LOX-1.
Known Indications Primarily an in vitro research tool.[3]Type 2 Diabetes, Atherosclerosis, Coronary Heart Disease.[4][5]
Development Stage Preclinical.Phase 2 Clinical Trials.[4]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and Golocdacimab. Direct comparative studies have not been published; therefore, the data is presented individually.

ParameterThis compoundGolocdacimab (MEDI6570)
IC50 5.4 µM (in a LOX-1 cellular uptake assay).[6][7]Not publicly available.
Binding Affinity (Kd) 4.3 µM (Surface Plasmon Resonance), 6.99 µM (Isothermal Titration Calorimetry).[6][7]Not publicly available, described as "high-affinity".[5]
Clinical Trial Identifier Not applicable.NCT03654313 (Phase 1), NCT04610892 (Phase 2).[4]
Pharmacokinetics (Human) Not applicable.Nonlinear pharmacokinetics, with a terminal half-life increasing from 4.6 days (30 mg) to 11.2 days (500 mg).[5]
Target Engagement Blocks cellular uptake of oxLDL in vitro.[7]Dose-dependent reductions in mean soluble LOX-1 levels from baseline (>66% at 4 weeks and 71.61-82.96% at 10 weeks in a Phase 1 study).[5]
Selectivity No activity up to 100 µM against scavenger receptor class B type I (SR-BI).[6] Good selectivity against the hERG channel (IC50 > 10 µM).[3][6]Not publicly available.

Mechanism of Action and Signaling Pathways

LOX-1 is a key receptor for oxidized low-density lipoprotein (oxLDL), and its activation triggers multiple downstream signaling pathways implicated in endothelial dysfunction, inflammation, and atherosclerosis.[8][9][10] Both this compound and Golocdacimab aim to inhibit this process, but through different molecular mechanisms.

LOX-1 Signaling Pathway

LOX1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space oxLDL oxLDL LOX1 LOX-1 Receptor oxLDL->LOX1 Binds ROS ROS Production LOX1->ROS Activates NFkB NF-κB Activation LOX1->NFkB Activates MAPK MAPK Signaling (p38, JNK, ERK) LOX1->MAPK Activates Foam_Cell_Formation Foam Cell Formation LOX1->Foam_Cell_Formation Internalization Endothelial_Dysfunction Endothelial Dysfunction ROS->Endothelial_Dysfunction Inflammation Inflammation NFkB->Inflammation MAPK->Inflammation

Caption: General LOX-1 signaling pathway upon binding of oxLDL.

This compound: Stabilization of an Inactive State

This compound employs a unique mechanism of action by binding to the homodimeric ligand-binding domain of LOX-1. This binding induces the formation of a tetrameric state of the receptor, which is inactive and incapable of binding to oxLDL.[1][2]

BI0115_Mechanism BI0115 This compound LOX1_Dimer LOX-1 Dimer BI0115->LOX1_Dimer Binds Inactive_Tetramer Inactive LOX-1 Tetramer LOX1_Dimer->Inactive_Tetramer Induces formation of oxLDL_Binding_Blocked oxLDL Binding Blocked Inactive_Tetramer->oxLDL_Binding_Blocked

Caption: Mechanism of action for the small molecule inhibitor this compound.

Golocdacimab: Direct Blockade

Golocdacimab, as a monoclonal antibody, is presumed to function by directly binding to the extracellular domain of LOX-1, thereby sterically hindering the binding of oxLDL and other ligands.

Golocdacimab_Mechanism Golocdacimab Golocdacimab LOX1 LOX-1 Receptor Golocdacimab->LOX1 Binds Binding_Blocked oxLDL Binding Blocked LOX1->Binding_Blocked oxLDL oxLDL oxLDL->LOX1 Binding prevented

Caption: Proposed mechanism of action for the monoclonal antibody Golocdacimab.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound and Golocdacimab are outlined in their respective publications. Below is a summary of the key assays mentioned.

This compound Experimental Methods
  • LOX-1 Cellular Uptake Assay: A high-throughput screening assay was developed using a CHO-K1 cell line with doxycycline-inducible expression of human LOX-1. The assay measured the cellular internalization of fluorescently labeled (AF647 or AF594) human oxLDL. Inhibition of uptake by this compound was quantified to determine the IC50 value.[2]

  • Surface Plasmon Resonance (SPR): This technique was used to measure the binding affinity (Kd) of this compound to the LOX-1 receptor.

  • Isothermal Titration Calorimetry (ITC): ITC was also employed to determine the binding affinity (Kd) of this compound to LOX-1, providing thermodynamic parameters of the interaction.[6]

  • Selectivity Assays: The activity of this compound was tested against the scavenger receptor class B type I (SR-BI) to assess its selectivity. A Eurofins Safety Panel 44™ and a hERG channel inhibition assay were also conducted.[3][6]

  • X-ray Crystallography: The co-crystal structure of this compound bound to the LOX-1 C-type lectin-like domain was determined to elucidate the binding mode and the mechanism of tetramer stabilization. The structure is available via PDB code 6TL9.[6]

Golocdacimab Experimental Methods
  • Phase 1 Clinical Trial (NCT03654313): This first-in-human, placebo-controlled study randomized 88 patients with type 2 diabetes to receive single ascending doses (10, 30, 90, 250, or 500 mg) or multiple ascending doses (90, 150, or 250 mg once monthly for 3 months) of MEDI6570 or placebo. The primary endpoint was safety, with secondary and exploratory endpoints including pharmacokinetics, immunogenicity, and levels of free soluble LOX-1.[5]

  • Measurement of Soluble LOX-1: Plasma levels of soluble LOX-1 were measured as a biomarker of target engagement.

Experimental Workflow Comparison

The preclinical to clinical development path for a small molecule like this compound and a monoclonal antibody like Golocdacimab follows a generally similar but distinct trajectory.

Development_Workflow cluster_BI0115 This compound (Small Molecule) cluster_Golocdacimab Golocdacimab (Monoclonal Antibody) HTS High-Throughput Screening Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead In_Vitro_Characterization In Vitro Characterization (IC50, Kd, Selectivity) Hit_to_Lead->In_Vitro_Characterization Structural_Biology Structural Biology (X-ray Crystallography) In_Vitro_Characterization->Structural_Biology Preclinical Preclinical Stage Structural_Biology->Preclinical Target_Validation Target Validation Antibody_Generation Antibody Generation (Humanization) Target_Validation->Antibody_Generation In_Vitro_Functional_Assays In Vitro Functional Assays Antibody_Generation->In_Vitro_Functional_Assays In_Vivo_Studies In Vivo Animal Studies In_Vitro_Functional_Assays->In_Vivo_Studies Phase1 Phase 1 Clinical Trial In_Vivo_Studies->Phase1 Phase2 Phase 2 Clinical Trial Phase1->Phase2

Caption: A generalized comparison of the development workflows for this compound and Golocdacimab.

Conclusion

This compound and Golocdacimab represent two distinct and promising strategies for targeting the LOX-1 receptor. This compound, a small molecule, has been well-characterized in vitro, revealing a unique allosteric mechanism of inhibition. It currently serves as a valuable tool for preclinical research. Golocdacimab, a monoclonal antibody, has progressed further into clinical development, with Phase 1 data demonstrating target engagement and an acceptable safety profile in patients with type 2 diabetes. The choice between these or similar modalities for future therapeutic development will depend on the specific disease context, desired pharmacokinetic properties, and the evolving clinical landscape for LOX-1-targeted therapies.

References

A Researcher's Guide: Utilizing BI-1580 as a Negative Control for the LOX-1 Inhibitor BI-0115

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the role of the Lectin-like oxidized LDL receptor-1 (LOX-1) in disease, the selective inhibitor BI-0115 serves as a critical tool. To ensure the specificity of experimental findings, a structurally similar but biologically inactive compound is essential. This guide provides a comprehensive comparison of this compound and its designated negative control, BI-1580, complete with experimental data and detailed protocols.

Introduction to this compound and BI-1580

This compound is a potent and selective small molecule inhibitor of LOX-1, a key receptor implicated in the uptake of oxidized low-density lipoprotein (oxLDL) and subsequent pro-inflammatory signaling in cardiovascular diseases.[1][2][3][4][5] Its unique mechanism of action involves the stabilization of an inactive tetrameric state of the LOX-1 receptor, thereby preventing ligand binding and internalization.[4][6][7]

To validate that the observed biological effects of this compound are specifically due to its inhibition of LOX-1, it is crucial to employ a negative control. BI-1580 is an ideal candidate for this purpose. It is a close structural analog of this compound, with the key difference being an additional methyl group on the aniline (B41778) nitrogen.[8] This seemingly minor modification is predicted to introduce a steric clash with the protein backbone of LOX-1, abrogating its binding and inhibitory activity.[8]

Comparative Analysis of this compound and BI-1580

The following tables summarize the key characteristics and in vitro data for this compound and BI-1580, highlighting their differential activity and suitability as an inhibitor-control pair.

Table 1: In Vitro Potency and Binding Affinity
CompoundTargetAssay TypeIC50 (µM)Kd (µM)Notes
This compound Human LOX-1Cellular oxLDL Uptake5.4[1][2][3]-Inhibition of oxLDL internalization in a CHO-K1 cell line with inducible human LOX-1 expression.
Human LOX-1Surface Plasmon Resonance (SPR)-4.3[1][2]Biophysical measurement of binding affinity.
Human LOX-1Isothermal Titration Calorimetry (ITC)-6.99[1][2]Thermodynamic measurement of binding affinity.
Human SR-B1Cellular Uptake>100[1][2]-Demonstrates selectivity against another scavenger receptor.
BI-1580 Human LOX-1Cellular oxLDL UptakeInactive[8]-The additional methyl group prevents binding and inhibition.[8]
Table 2: Physicochemical Properties
PropertyThis compoundBI-1580
Molecular Weight (Da) 287.75[6]-
Chemical Formula C15H14ClN3O[6]-
logD @ pH 7.4 3.4[1]3.3[1]
Aqueous Solubility @ pH 7 (µg/mL) 0.001[1]Not Determined
Caco-2 Permeability (10⁻⁶ cm/s) 30[1]Not Determined

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway initiated by oxLDL binding to LOX-1 and the mechanism of inhibition by this compound.

LOX1_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space oxLDL oxLDL LOX1_dimer LOX-1 Dimer (Active) oxLDL->LOX1_dimer Binds LOX1_tetramer LOX-1 Tetramer (Inactive) LOX1_dimer->LOX1_tetramer Internalization oxLDL Internalization LOX1_dimer->Internalization Signaling Pro-inflammatory Signaling Internalization->Signaling BI0115 This compound BI0115->LOX1_dimer Stabilizes

Caption: LOX-1 signaling pathway and inhibition by this compound.

Experimental Protocols

Cellular oxLDL Uptake Assay

This protocol is based on the high-throughput screening assay used for the identification of this compound.[4]

  • Cell Culture: A CHO-K1 cell line with doxycycline-inducible expression of human LOX-1 is cultured in appropriate media.

  • Induction of LOX-1 Expression: Cells are treated with doxycycline (B596269) to induce the expression of the LOX-1 receptor.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of this compound, BI-1580 (as a negative control), or a vehicle control (e.g., DMSO at <0.1%) for a specified period.[9]

  • oxLDL Incubation: Fluorescently labeled oxLDL (e.g., AF594-oxLDL) is added to the cells and incubated to allow for receptor binding and internalization.

  • Quantification: After incubation, cells are washed to remove unbound oxLDL. The amount of internalized fluorescent oxLDL is quantified using high-content imaging or flow cytometry.

  • Data Analysis: The fluorescence intensity is normalized to the vehicle control, and IC50 values are calculated by fitting the data to a dose-response curve.

Experimental Workflow for Using BI-1580 as a Negative Control

The following diagram outlines the logical workflow for a typical experiment using this compound and BI-1580.

Experimental_Workflow start Start Experiment prepare_cells Prepare LOX-1 Expressing Cells start->prepare_cells treatment Treatment Groups prepare_cells->treatment vehicle Vehicle Control (e.g., DMSO) treatment->vehicle bi0115 This compound (Active Compound) treatment->bi0115 bi1580 BI-1580 (Negative Control) treatment->bi1580 assay Perform Cellular Assay (e.g., oxLDL uptake, gene expression) vehicle->assay bi0115->assay bi1580->assay data_analysis Data Analysis and Comparison assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Experimental workflow for using BI-1580 as a negative control.

Conclusion

The use of BI-1580 as a negative control alongside this compound is essential for attributing the observed experimental outcomes specifically to the inhibition of LOX-1. The clear difference in their biological activity, despite their structural similarity, provides a robust system for validating on-target effects in studies of LOX-1 biology and its role in disease. Researchers are encouraged to include both compounds in their experimental design to ensure the reliability and specificity of their findings.

References

Validating BI-0115 Efficacy: A Comparative Guide to siRNA Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the small molecule inhibitor BI-0115 and siRNA-mediated knockdown for validating the role of the Lectin-like oxidized LDL receptor-1 (LOX-1) in cellular signaling pathways. This document outlines the expected comparative outcomes, detailed experimental protocols, and visual representations of the underlying molecular interactions and workflows.

This compound is a selective inhibitor of LOX-1, a key receptor implicated in the uptake of oxidized low-density lipoprotein (oxLDL) and subsequent activation of downstream signaling cascades that contribute to various pathologies, including atherosclerosis. The inhibitor functions by stabilizing an inactive tetrameric state of the LOX-1 receptor, thereby preventing ligand binding and internalization. To rigorously validate that the observed cellular effects of this compound are indeed a direct result of LOX-1 inhibition, a comparison with the phenotypic outcomes of LOX-1 gene silencing via small interfering RNA (siRNA) is essential.

Comparative Analysis: this compound Inhibition vs. LOX-1 siRNA Knockdown

The following table summarizes the anticipated quantitative results when treating cells with this compound compared to transfecting them with LOX-1 specific siRNA. The data presented are hypothetical and represent the expected outcomes based on the known mechanisms of action.

ParameterThis compound TreatmentLOX-1 siRNA KnockdownNegative Control (Vehicle/Scrambled siRNA)
LOX-1 Protein Expression No significant change>80% reductionNo significant change
oxLDL Uptake Significant reductionSignificant reductionNo significant change
NF-κB Activation Significant reductionSignificant reductionNo significant change
MAPK (p38, ERK1/2) Phosphorylation Significant reductionSignificant reductionNo significant change
Reactive Oxygen Species (ROS) Production Significant reductionSignificant reductionNo significant change
Pro-inflammatory Cytokine (e.g., IL-6, TNF-α) Secretion Significant reductionSignificant reductionNo significant change
Cell Viability/Apoptosis Dependent on cell type and contextDependent on cell type and contextNo significant change

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the replication and validation of these findings.

This compound Treatment Protocol
  • Cell Culture: Plate target cells (e.g., Human Aortic Endothelial Cells - HAECs) in appropriate growth medium and allow them to adhere and reach 70-80% confluency.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A vehicle control (medium with DMSO) should be prepared in parallel.

  • Treatment: Remove the growth medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Downstream Analysis: Following incubation, cells can be harvested for analysis of protein expression (Western Blot), oxLDL uptake (fluorescently labeled oxLDL), or other relevant functional assays.

LOX-1 siRNA Knockdown Protocol
  • siRNA Design and Preparation: Synthesize or obtain validated siRNAs targeting the LOX-1 mRNA sequence. A non-targeting or scrambled siRNA should be used as a negative control. Resuspend the lyophilized siRNAs in RNase-free water to create a stock solution.

  • Cell Seeding: Seed cells in antibiotic-free medium to a density that will result in 50-60% confluency at the time of transfection.

  • Transfection:

    • Dilute the LOX-1 siRNA and negative control siRNA in an appropriate transfection medium (e.g., Opti-MEM).

    • In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in the same transfection medium.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for the formation of siRNA-lipid complexes.

    • Add the complexes to the cells in a drop-wise manner.

  • Incubation: Incubate the cells with the transfection complexes for 24-72 hours. The optimal time will depend on the cell type and the turnover rate of the LOX-1 protein.

  • Validation of Knockdown: After incubation, assess the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western Blot) levels.

  • Functional Assays: Once successful knockdown is confirmed, perform functional assays to compare the phenotypic effects with those observed with this compound treatment.

Visualizing the Mechanisms

The following diagrams illustrate the LOX-1 signaling pathway and the experimental workflow for validating this compound with siRNA knockdown.

LOX1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular oxLDL oxLDL LOX1 LOX-1 Receptor oxLDL->LOX1 Binds ROS ROS Production LOX1->ROS MAPK MAPK Pathway (p38, ERK1/2) LOX1->MAPK NFkB NF-κB Pathway LOX1->NFkB Inflammation Inflammation ROS->Inflammation Apoptosis Apoptosis ROS->Apoptosis MAPK->Inflammation MAPK->Apoptosis NFkB->Inflammation EndoDys Endothelial Dysfunction Inflammation->EndoDys Apoptosis->EndoDys

Caption: LOX-1 signaling pathway initiated by oxLDL binding.

siRNA_Validation_Workflow cluster_analysis Comparative Analysis BI0115 This compound Treatment Protein LOX-1 Protein Level BI0115->Protein Uptake oxLDL Uptake Assay BI0115->Uptake Signaling Downstream Signaling (NF-κB, MAPK) BI0115->Signaling siRNA LOX-1 siRNA Knockdown siRNA->Protein siRNA->Uptake siRNA->Signaling Control Negative Control Control->Protein Control->Uptake Control->Signaling Phenotype Phenotypic Outcome (e.g., Inflammation) Signaling->Phenotype

Caption: Workflow for validating this compound with siRNA knockdown.

BI-0115: A Comparative Guide to a Selective LOX-1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of BI-0115, a selective small molecule inhibitor of the Lectin-like oxidized low-density lipoprotein (oxLDL) receptor 1 (LOX-1), with other known LOX-1 inhibitors. The information is supported by experimental data to offer an objective assessment of its specificity and selectivity profile.

Introduction to this compound

This compound is a potent and selective inhibitor of LOX-1, a key receptor implicated in the pathogenesis of cardiovascular diseases such as atherosclerosis.[1][2] It functions by stabilizing an inactive tetrameric state of the LOX-1 receptor, thereby preventing the uptake of oxLDL by vascular cells.[3][4] This unique mechanism of action makes this compound a valuable tool for studying LOX-1-mediated signaling pathways.[1][2]

Comparative Analysis of LOX-1 Inhibitors

The following table summarizes the available data for this compound and other molecules reported to inhibit LOX-1. It is important to note that the experimental conditions for each inhibitor may vary, and direct comparisons should be made with caution.

InhibitorTypeTargetPotency (IC50/Kd)SelectivityKey Findings
This compound Small MoleculeHuman LOX-1IC50: 5.4 µM (cellular uptake)[1][2][4] Kd: 4.3 µM (SPR)[1][2][3] Kd: 6.99 µM (ITC)[1][2][3]No activity up to 100 µM against SR-BI.[1][2] Clean profile in Eurofins Safety Panel 44™.[1][2] No hERG inhibition.[1][2]Stabilizes an inactive LOX-1 tetramer.[3] A negative control, BI-1580, is available (IC50 > 100 µM).[1][2]
Golocdacimab (MEDI6570) Monoclonal AntibodyHuman LOX-1Not reportedNot reportedA fully human anti-LOX-1 monoclonal antibody.
Lactupicrin Sesquiterpene LactoneNot specifiedNot reportedNot reportedExhibits atheroprotective effects.
DKI5 HydrazinecarbothiohydrazideNot specifiedIC50: 22.5 µMNot reportedIdentified as a LOX-1 inhibitor.
Procyanidins PolyphenolsNot specifiedPotent inhibitors of oxLDL uptakeNot reportedFound in food extracts like grape seed.

Specificity and Selectivity Profile of this compound

This compound has demonstrated a favorable selectivity profile. In addition to its high potency against LOX-1, it has been tested against the closely related scavenger receptor class B type I (SR-BI) and showed no inhibitory activity up to a concentration of 100 µM.[1][2]

Furthermore, this compound was profiled against the Eurofins Safety Panel 44™, a collection of 44 common off-targets including G-protein coupled receptors, ion channels, kinases, and transporters. The compound showed a clean profile in this panel, indicating a low potential for off-target effects.[1][2] this compound also exhibited no inhibition of the hERG channel, a critical counter-screen to assess the risk of cardiac arrhythmias.[1][2]

Signaling Pathway and Mechanism of Action

LOX1_Pathway LOX1_dimer LOX1_dimer Uptake Uptake LOX1_dimer->Uptake Signaling Signaling Uptake->Signaling Leads to LOX1_tetramer LOX1_tetramer No_Uptake No_Uptake LOX1_tetramer->No_Uptake

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

LOX-1 Cellular Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of fluorescently labeled oxLDL into cells expressing the human LOX-1 receptor.

  • Cell Line: CHO-K1 cells stably expressing human LOX-1.

  • Reagents:

    • Human oxLDL labeled with a fluorescent dye (e.g., DiI or AF594).

    • This compound or other test compounds.

    • Control inhibitor (e.g., anti-LOX-1 antibody).

  • Protocol:

    • Seed CHO-K1-hLOX-1 cells in a multi-well plate and allow them to adhere.

    • Pre-incubate the cells with various concentrations of this compound or other test compounds for a specified time.

    • Add fluorescently labeled oxLDL to the wells and incubate to allow for cellular uptake.

    • Wash the cells to remove unbound oxLDL.

    • Measure the intracellular fluorescence using a fluorescence microscope or plate reader.

    • Calculate the IC50 value by plotting the percent inhibition of oxLDL uptake against the compound concentration.

Cellular_Uptake_Workflow A Seed CHO-K1-hLOX-1 cells B Pre-incubate with this compound A->B C Add fluorescently labeled oxLDL B->C D Incubate for uptake C->D E Wash to remove unbound oxLDL D->E F Measure intracellular fluorescence E->F G Calculate IC50 F->G

Surface Plasmon Resonance (SPR)

SPR is used to measure the binding affinity (Kd) of this compound to the LOX-1 receptor in real-time.

  • Instrumentation: A surface plasmon resonance biosensor (e.g., Biacore).

  • Reagents:

    • Recombinant human LOX-1 protein.

    • This compound.

    • SPR sensor chip (e.g., CM5).

    • Immobilization and running buffers.

  • Protocol:

    • Immobilize the recombinant human LOX-1 protein onto the surface of the sensor chip.

    • Prepare a series of concentrations of this compound in running buffer. The concentrations tested for this compound ranged from 0.391 µM to 25 µM.[3]

    • Inject the this compound solutions over the sensor chip surface and monitor the binding response.

    • Regenerate the sensor chip surface between injections.

    • Analyze the binding data to determine the association (kon) and dissociation (koff) rate constants, and calculate the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of this compound to LOX-1 to determine the binding affinity (Kd) and thermodynamic parameters.

  • Instrumentation: An isothermal titration calorimeter.

  • Reagents:

    • Recombinant human LOX-1 protein (dimer) at a concentration of 300 µM.[3]

    • This compound at a concentration of 40 µM.[3]

    • Dialysis buffer.

  • Protocol:

    • Dialyze both the LOX-1 protein and this compound against the same buffer to minimize heats of dilution.

    • Load the LOX-1 protein solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Titrate the this compound into the LOX-1 solution in a series of small injections.

    • Measure the heat released or absorbed after each injection.

    • Integrate the heat signals and plot them against the molar ratio of the reactants to determine the Kd, stoichiometry (n), and enthalpy (ΔH) of binding.

Conclusion

This compound is a highly selective and well-characterized inhibitor of LOX-1. Its unique mechanism of stabilizing an inactive receptor tetramer, combined with a clean off-target profile, makes it a valuable research tool for investigating the role of LOX-1 in health and disease. This guide provides a framework for comparing this compound to other LOX-1 inhibitors and for designing experiments to further explore its biological activities.

References

A Comparative Guide to LOX-1 Inhibitors: BI-0115 vs. Anti-LOX-1 Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1) has emerged as a promising therapeutic target in cardiovascular diseases, primarily due to its role in the uptake of oxidized low-density lipoprotein (oxLDL), a key event in the pathogenesis of atherosclerosis. This guide provides a detailed comparison of two distinct therapeutic modalities targeting LOX-1: the small molecule inhibitor BI-0115 and monoclonal anti-LOX-1 antibodies.

At a Glance: Key Differences

FeatureThis compoundAnti-LOX-1 Antibody (e.g., MEDI6570)
Modality Small MoleculeBiologic (Monoclonal Antibody)
Mechanism of Action Stabilizes an inactive tetrameric state of LOX-1, preventing ligand binding.[1]Binds to the extracellular domain of LOX-1, sterically hindering the binding of oxLDL and other ligands.[2]
Administration Potential for oral administration.Typically administered via subcutaneous or intravenous injection.[3]
Target Specificity Highly selective for LOX-1.[4]High specificity for the LOX-1 receptor.

Quantitative Performance Data

ParameterThis compoundAnti-LOX-1 Antibody
Inhibition of oxLDL Uptake (IC50) 5.4 µM (in a CHO-K1 cellular uptake assay)[4]Data not publicly available in a comparable assay.
Binding Affinity (Kd) 4.3 µM (Surface Plasmon Resonance)6.99 µM (Isothermal Titration Calorimetry)[4]High-affinity binding reported for MEDI6570, but specific Kd values from preclinical studies are not publicly available.

Mechanism of Action and Signaling Pathways

Both this compound and anti-LOX-1 antibodies aim to inhibit the downstream signaling cascades initiated by the binding of ligands, primarily oxLDL, to the LOX-1 receptor. This signaling is implicated in endothelial dysfunction, inflammation, and foam cell formation, all critical processes in atherosclerosis.

The binding of oxLDL to LOX-1 activates multiple downstream signaling pathways, including the activation of NF-κB, which in turn upregulates the expression of adhesion molecules and pro-inflammatory cytokines. This contributes to the recruitment of monocytes and their subsequent differentiation into macrophages, which then take up more oxLDL to become foam cells.

cluster_inhibition Inhibition cluster_receptor Receptor Activation cluster_downstream Downstream Signaling This compound This compound LOX1 LOX-1 Receptor This compound->LOX1 Stabilizes inactive tetramer Anti-LOX-1 Ab Anti-LOX-1 Ab Anti-LOX-1 Ab->LOX1 Blocks binding site oxLDL oxLDL oxLDL->LOX1 Binding NFkB NF-κB Activation LOX1->NFkB FoamCell Foam Cell Formation LOX1->FoamCell oxLDL uptake EndoDys Endothelial Dysfunction LOX1->EndoDys Adhesion Adhesion Molecule Expression NFkB->Adhesion Cytokines Pro-inflammatory Cytokine Release NFkB->Cytokines Adhesion->FoamCell Cytokines->FoamCell

Figure 1. Simplified LOX-1 signaling pathway and points of inhibition by this compound and anti-LOX-1 antibodies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize LOX-1 inhibitors.

Oxidized LDL (oxLDL) Uptake Assay

This cellular assay is fundamental for assessing the functional inhibition of the LOX-1 receptor.

Objective: To quantify the inhibition of oxLDL uptake by either this compound or an anti-LOX-1 antibody in a cell-based system.

General Protocol:

  • Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human LOX-1 receptor are cultured in F-12K Medium supplemented with 10% fetal bovine serum.[5]

  • Treatment: Cells are pre-incubated with varying concentrations of the inhibitor (this compound or anti-LOX-1 antibody) for a specified period.

  • oxLDL Incubation: Fluorescently labeled oxLDL (e.g., DiI-oxLDL) is added to the culture medium and incubated for several hours to allow for cellular uptake.

  • Quantification:

    • Fluorescence Microscopy: Cells are washed to remove extracellular oxLDL, and the intracellular fluorescence is visualized and quantified.

    • Flow Cytometry: Cells are detached, and the fluorescence intensity of individual cells is measured to provide a quantitative measure of oxLDL uptake.

  • Data Analysis: The IC50 value, the concentration of inhibitor that reduces oxLDL uptake by 50%, is calculated.

A Plate LOX-1 expressing CHO-K1 cells B Pre-incubate with Inhibitor (this compound or Anti-LOX-1 Ab) A->B C Add fluorescently labeled oxLDL B->C D Incubate to allow uptake C->D E Wash to remove extracellular oxLDL D->E F Quantify intracellular fluorescence (Microscopy or Flow Cytometry) E->F G Calculate IC50 F->G

Figure 2. Experimental workflow for the oxidized LDL uptake assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand and an analyte.

Objective: To determine the dissociation constant (Kd) of the interaction between this compound or an anti-LOX-1 antibody and the LOX-1 receptor.

General Protocol:

  • Chip Preparation: The LOX-1 protein (ligand) is immobilized on the surface of a sensor chip.

  • Analyte Injection: A series of concentrations of the inhibitor (analyte; this compound or anti-LOX-1 antibody) are flowed over the chip surface.

  • Signal Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time as a response unit (RU).

  • Data Analysis: The association and dissociation rates are measured, and the equilibrium dissociation constant (Kd) is calculated to quantify the binding affinity. For this compound, a steady-state analysis of the SPR data was used to determine a mean Kd of 4.3 µM.[6]

Isothermal Titration Calorimetry (ITC)

ITC is a technique that directly measures the heat changes that occur during a binding interaction, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between this compound and LOX-1.

General Protocol:

  • Sample Preparation: The LOX-1 protein is placed in the sample cell of the calorimeter, and the inhibitor (this compound) is loaded into a syringe. For the characterization of this compound, an inverse setup was used where the LOX-1 protein was titrated into the compound solution due to the limited solubility of the compound.[6]

  • Titration: The inhibitor is injected in small aliquots into the protein solution.

  • Heat Measurement: The heat released or absorbed during the binding event is measured after each injection.

  • Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of the reactants. This binding isotherm is then fitted to a binding model to determine the Kd, stoichiometry, and enthalpy of the interaction. For this compound, ITC analysis yielded a mean Kd of 6.99 µM.[4][6]

In Vivo and Clinical Data

This compound

Preclinical in vivo data for this compound is available in a rat model of thromboembolic stroke. In this model, this compound was shown to improve neurological function and reduce edema when administered before recombinant tissue-type plasminogen activator (rt-PA) treatment. While not a direct model of atherosclerosis, these findings suggest a protective effect of LOX-1 inhibition on vascular integrity and inflammation in an acute setting. More recent studies have also utilized this compound to investigate the role of LOX-1 in oxLDL-induced alterations in aortic vascular reactivity in mice, a process relevant to the development of atherosclerosis.[6]

Anti-LOX-1 Antibodies

The anti-LOX-1 antibody, MEDI6570, has undergone Phase I and Phase II clinical trials.

  • Phase I (NCT03654313): In patients with type 2 diabetes, MEDI6570 was well-tolerated and demonstrated a dose-dependent reduction in free soluble LOX-1 (sLOX-1) levels, a biomarker of LOX-1 activity.[7]

  • Phase II (GOLDILOX - NCT04610892): In patients with a history of myocardial infarction, MEDI6570 was evaluated for its effect on non-calcified coronary plaque volume. While the primary endpoint was not met, the treatment was well-tolerated and showed a significant reduction in sLOX-1 and the inflammatory biomarker IL-6 at higher doses.[8]

Preclinical studies with anti-LOX-1 antibodies in various animal models have demonstrated their potential to reduce atherosclerosis, inhibit leukocyte infiltration, and restore endothelial function.[9][10]

Conclusion

Both the small molecule inhibitor this compound and anti-LOX-1 monoclonal antibodies represent promising therapeutic strategies for targeting the pro-atherogenic activities of the LOX-1 receptor.

  • This compound offers the potential advantages of a small molecule, including the possibility of oral administration. Its unique mechanism of stabilizing an inactive receptor tetramer provides a novel approach to LOX-1 inhibition. Further in vivo studies in relevant atherosclerosis models are needed to fully elucidate its therapeutic potential.

  • Anti-LOX-1 antibodies , exemplified by MEDI6570, have demonstrated target engagement and a favorable safety profile in clinical trials. While the impact on plaque volume in the Phase II GOLDILOX trial was not significant, the observed reductions in sLOX-1 and IL-6 suggest a potential role in modulating inflammation in cardiovascular disease.

The choice between these two modalities will depend on various factors, including the desired pharmacokinetic profile, route of administration, and specific therapeutic indication. This guide provides a foundational comparison to aid researchers and drug development professionals in their evaluation of these two important classes of LOX-1 inhibitors.

References

BI-0115: A Comparative Analysis of a Novel LOX-1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A deep dive into the binding affinity and mechanism of BI-0115, a selective small-molecule inhibitor of the Lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1), reveals key insights for researchers in cardiovascular and inflammatory disease. This guide provides a comparative analysis of this compound's performance, supported by detailed experimental data and protocols, to aid in the evaluation of this important research tool.

This compound has emerged as a valuable chemical probe for studying the physiological and pathological roles of LOX-1, a key receptor implicated in the pathogenesis of atherosclerosis and other inflammatory conditions. This document presents a comprehensive comparison of this compound's binding characteristics, including its IC50 and Kd values, alongside a detailed exploration of the experimental methodologies used for their determination and an overview of the LOX-1 signaling pathway.

Quantitative Data Summary

The inhibitory potency and binding affinity of this compound and its negative control, BI-1580, have been characterized using multiple biophysical techniques. The data, summarized in the table below, demonstrates the specific and potent interaction of this compound with its target, LOX-1.

CompoundTargetAssay TypeValue (µM)
This compound LOX-1IC50 (Cellular Uptake)5.4[1][2][3][4]
LOX-1Kd (SPR)4.3[1][2][3][4]
LOX-1Kd (ITC)6.99[1][2][3][4]
SR-BIIC50>100[1]
BI-1580 (Negative Control) LOX-1IC50 (Cellular Uptake)>100[1]

LOX-1 Signaling Pathway

The binding of oxidized low-density lipoprotein (oxLDL) to LOX-1 initiates a cascade of downstream signaling events that contribute to endothelial dysfunction, inflammation, and the progression of atherosclerosis. A simplified representation of this pathway is provided below.

LOX1_Signaling LOX-1 Signaling Pathway oxLDL oxLDL LOX1 LOX-1 Receptor oxLDL->LOX1 Binds ROS ROS Production LOX1->ROS MAPK MAPK Activation (p38, ERK, JNK) LOX1->MAPK Apoptosis Apoptosis LOX1->Apoptosis NFkB NF-κB Activation ROS->NFkB Inflammation Inflammation (Adhesion Molecules, Cytokines) NFkB->Inflammation MAPK->Inflammation EndothelialDysfunction Endothelial Dysfunction Inflammation->EndothelialDysfunction Apoptosis->EndothelialDysfunction BI0115 This compound BI0115->LOX1 Inhibits

Caption: Simplified LOX-1 signaling cascade initiated by oxLDL binding.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data summary, based on the information provided in Schnapp, G., et al. Commun Chem 3, 75 (2020).[5]

LOX-1 Cellular Uptake Assay (IC50 Determination)

This assay quantifies the inhibition of oxidized low-density lipoprotein (oxLDL) uptake into cells overexpressing the human LOX-1 receptor.

  • Cell Line: CHO-TREx-hLOX-1 cells, which inducibly express human LOX-1.

  • Reagents:

    • Alexa Fluor 594-labeled human oxLDL (AF594-oxLDL).

    • Hoechst 33342 for nuclear staining.

    • Test compounds (e.g., this compound) at various concentrations.

    • Positive control: anti-LOX-1 monoclonal antibody (30 nM).

    • Negative control: BI-1580.

  • Procedure:

    • CHO-TREx-hLOX-1 cells are seeded in 96-well plates and LOX-1 expression is induced with tetracycline.

    • Cells are incubated with varying concentrations of the test compound.

    • AF594-oxLDL is added to the wells and incubated to allow for cellular uptake.

    • Cells are washed to remove unbound AF594-oxLDL.

    • Nuclei are stained with Hoechst 33342.

    • The amount of internalized AF594-oxLDL is quantified using high-content imaging and analysis.

    • IC50 values are calculated from the concentration-response curves.

Surface Plasmon Resonance (SPR) (Kd Determination)

SPR is a label-free technique used to measure the binding kinetics and affinity of a small molecule to a protein immobilized on a sensor chip.

  • Instrumentation: A Biacore instrument is typically used.

  • Reagents:

    • Recombinant human LOX-1 protein (immobilized on the sensor chip).

    • Test compounds (e.g., this compound) at a range of concentrations as the analyte.

    • Running buffer (e.g., HBS-EP).

  • Procedure:

    • The LOX-1 protein is immobilized on a sensor chip (e.g., CM5 chip).

    • A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.

    • The test compound is injected at various concentrations, and the change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time.

    • The association and dissociation phases are monitored.

    • The sensor surface is regenerated between different analyte concentrations if necessary.

    • The equilibrium dissociation constant (Kd) is determined by fitting the binding data to a suitable model (e.g., steady-state affinity model).[6]

Isothermal Titration Calorimetry (ITC) (Kd Determination)

ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).

  • Instrumentation: An isothermal titration calorimeter is used.

  • Reagents:

    • Recombinant human LOX-1 protein solution.

    • Test compound (e.g., this compound) solution.

    • Dialysis buffer to ensure buffer matching between the protein and ligand solutions.

  • Procedure:

    • The LOX-1 protein solution is placed in the sample cell of the calorimeter.

    • The test compound solution is loaded into the injection syringe.

    • A series of small, precise injections of the test compound are made into the protein solution.

    • The heat released or absorbed during each injection is measured.

    • The data are plotted as heat change per injection versus the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a binding model to determine the Kd, stoichiometry, and enthalpy of binding.[6]

Conclusion

This compound demonstrates selective and potent inhibition of the LOX-1 receptor, as evidenced by consistent IC50 and Kd values across multiple assay platforms. The detailed experimental protocols provided herein offer a framework for the independent evaluation and application of this and other LOX-1 inhibitors. The continued investigation of the LOX-1 signaling pathway and the development of specific inhibitors like this compound are crucial for advancing our understanding and therapeutic targeting of cardiovascular and inflammatory diseases.

References

Confirming On-Target Effects of BI-0115: A Comparative Guide to LOX-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BI-0115, a selective small-molecule inhibitor of the Lectin-like oxidized LDL receptor-1 (LOX-1), with other known LOX-1 inhibitors. The on-target effects of this compound are substantiated by robust experimental data, highlighting its unique mechanism of action and high selectivity.

Introduction to this compound and LOX-1

Lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1) is a key player in the pathogenesis of atherosclerosis and other cardiovascular diseases.[1][2] It is the primary receptor for oxidized low-density lipoprotein (oxLDL) on the surface of endothelial cells, and its activation leads to a cascade of pro-inflammatory and pro-atherogenic events. This compound is a potent and highly selective small-molecule inhibitor of LOX-1.[1][3] Its unique mechanism involves the stabilization of an inactive tetrameric state of the LOX-1 receptor, which sterically hinders the binding of oxLDL.[2][4][5] This guide will delve into the experimental data confirming the on-target effects of this compound and compare its performance with other LOX-1 modulating agents.

Comparative Analysis of LOX-1 Inhibitors

The following tables summarize the available quantitative data for this compound and other selected LOX-1 inhibitors. It is important to note that direct head-to-head comparative studies are limited, and the presented data is compiled from various independent investigations.

Small-Molecule and Natural Product LOX-1 Inhibitors
InhibitorTypePotency (IC50)Binding Affinity (Kd)Mechanism of ActionSelectivity
This compound Small Molecule5.4 µM (oxLDL uptake)[1][3][5]4.3 µM (SPR)[1][2][3], 6.99 µM (ITC)[1][3][5]Stabilizes inactive LOX-1 tetramer[2][3][4]No activity against SR-BI up to 100 µM; Clean Eurofins Safety Panel 44™ profile[1][3]
DKI5 Small Molecule22.5 µM[6]Not AvailableNot specifiedNot Available
Procyanidins (Trimer) Natural Product41-73 ng/mL (oxLDL uptake)[7]Not AvailableDirect inhibition of oxLDL binding[7]Not Available
Lactupicrin Natural ProductNot AvailableNot AvailableAttenuates cholesterol influx by targeting LOX-1; Reduces NF-κB activity[8][9]Not Available
Biologic LOX-1 Inhibitors
InhibitorTypeEffect on Soluble LOX-1 (sLOX-1)Mechanism of Action
MEDI6570 (Golocdacimab) Monoclonal AntibodyDose-dependent reduction in Phase 1 clinical trial (>66% reduction at 4 weeks)[10][11]High-affinity blocking antibody to LOX-1[10][12][13]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the LOX-1 signaling pathway and the experimental workflows used to characterize this compound's on-target effects.

LOX1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular oxLDL oxLDL LOX1_dimer LOX-1 Dimer oxLDL->LOX1_dimer Binds & Activates BI0115 This compound BI0115->LOX1_dimer Stabilizes LOX1_tetramer Inactive LOX-1 Tetramer BI0115->LOX1_tetramer Induces formation LOX1_dimer->LOX1_tetramer ROS ROS Production LOX1_dimer->ROS NFkB NF-κB Activation LOX1_dimer->NFkB MAPK MAPK Activation (p38, ERK1/2, JNK) LOX1_dimer->MAPK Endo_dys Endothelial Dysfunction ROS->Endo_dys Inflammation Inflammation NFkB->Inflammation MAPK->Inflammation Atherosclerosis Atherosclerosis Endo_dys->Atherosclerosis Inflammation->Atherosclerosis Experimental_Workflow cluster_biophysical Biophysical Assays cluster_cellular Cell-Based Assays cluster_structural Structural Biology SPR Surface Plasmon Resonance (SPR) Kd_SPR Kd_SPR SPR->Kd_SPR Determines Kd ITC Isothermal Titration Calorimetry (ITC) Kd_ITC Kd_ITC ITC->Kd_ITC Determines Kd oxLDL_uptake oxLDL Uptake Assay IC50 IC50 oxLDL_uptake->IC50 Determines IC50 Selectivity_assay Selectivity Assay (vs. SR-BI) No_activity No_activity Selectivity_assay->No_activity Confirms Selectivity Xray X-ray Crystallography MOA MOA Xray->MOA Elucidates Mechanism of Action

References

Safety Operating Guide

Proper Disposal of BI-0115: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of BI-0115, a selective small molecule inhibitor of LOX-1.

This compound is utilized in research to block the cellular uptake of oxidized low-density lipoproteins (oxLDL).[1][2][3] While it is shipped as a non-hazardous chemical for research purposes, adherence to proper disposal protocols is crucial to maintain a safe laboratory environment and comply with regulations.[1]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
CAS Number 4929-23-1
Molecular Formula C₁₅H₁₄ClN₃O
Molecular Weight 287.75 g/mol
Appearance Solid powder
Solubility Soluble in DMSO
IC₅₀ for LOX-1 5.4 µM

(Data sourced from MedKoo Biosciences, Boehringer Ingelheim opnMe, and MedchemExpress product pages)[1][2][3]

Step-by-Step Disposal Procedure

The following procedural guidance is based on safety data sheet recommendations for chemical waste disposal.

1. Personal Protective Equipment (PPE):

  • Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:

    • Safety glasses or goggles

    • Chemical-resistant gloves

    • A laboratory coat

2. Waste Collection:

  • Collect waste this compound, including any contaminated consumables (e.g., pipette tips, tubes), in a designated and clearly labeled chemical waste container.

  • Do not mix with other waste streams unless compatible.

3. Dissolution and Incineration:

  • According to safety data information, the recommended disposal method is incineration.[4]

  • Dissolve or mix the waste material with a combustible solvent.[4]

  • This process should be carried out in a chemical incinerator equipped with an afterburner and exhaust air filtration.[4]

4. Regulatory Compliance:

  • All disposal activities must be conducted in accordance with local, state, and federal regulations for chemical waste.[4]

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to arrange for professional waste disposal services.

5. Spill Management:

  • In the event of a spill, avoid generating dust.

  • Wear appropriate PPE and collect the spilled material using an absorbent pad or other suitable means.

  • Place the collected material in a sealed container for disposal as chemical waste.

  • Thoroughly clean the spill area.

Important Safety Precautions:

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not allow this compound to enter soil, subsoil, surface water, or drains.[4]

  • Ensure all wastewater from cleaning is collected and treated as hazardous waste.[4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

BI0115_Disposal_Workflow start Start: this compound Waste Generated ppe Step 1: Don Appropriate Personal Protective Equipment (PPE) start->ppe collect Step 2: Collect Waste in Designated Chemical Waste Container ppe->collect dissolve Step 3: Dissolve or Mix with a Combustible Solvent collect->dissolve incinerate Step 4: Arrange for Incineration in an Approved Facility dissolve->incinerate compliance Step 5: Ensure Compliance with Local and Federal Regulations incinerate->compliance end End: Disposal Complete compliance->end

This compound Proper Disposal Workflow

This content is intended for informational purposes only and does not supersede institutional or regulatory guidelines. Always consult your organization's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical.

References

Personal protective equipment for handling BI-0115

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of BI-0115, a selective small molecule inhibitor of the Lectin-like oxidized LDL receptor-1 (LOX-1). The following procedural guidance is intended to ensure the safe use of this compound in a laboratory setting, covering operational protocols and disposal.

Immediate Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on standard best practices for handling research-grade small molecule inhibitors. A thorough risk assessment should be conducted before commencing any work.

Personal Protective Equipment (PPE):

Due to the absence of specific toxicological data, it is imperative to minimize exposure. The recommended personal protective equipment when handling this compound includes:

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 standards.
Face ShieldTo be worn in addition to goggles when there is a significant risk of splashing.
Hand Protection GlovesChemical-resistant gloves (e.g., nitrile) should be worn. Inspect for tears or punctures before use.
Body Protection Lab CoatA standard laboratory coat is required.
ApronA chemical-resistant apron is recommended when handling larger quantities or when there is a higher risk of splashing.
Respiratory Protection Fume HoodAll work with solid this compound or concentrated stock solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Operational Plan: Handling and Storage

Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If the container is compromised, do not open it and consult your institution's environmental health and safety (EHS) office.

Storage: Store this compound in a cool, dry, and dark place. For long-term storage (months to years), it is recommended to store the solid compound at -20°C.[1] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

Preparation of Stock Solutions:

  • This compound is typically prepared as a stock solution in dimethyl sulfoxide (B87167) (DMSO).[2]

  • All weighing of the solid compound and preparation of the stock solution should be conducted in a chemical fume hood.

  • Use appropriate tools (e.g., spatula, weigh paper) to handle the solid. Avoid creating dust.

Disposal Plan

Waste Categorization: All materials that come into contact with this compound, including unused compound, contaminated PPE, and experimental waste, should be considered chemical waste.

Disposal Procedure:

  • Solid Waste: Collect all solid waste (e.g., contaminated gloves, weigh paper, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Any sharps contaminated with this compound should be disposed of in a designated sharps container for chemical waste.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's EHS office for specific guidance on waste pickup and disposal.

Experimental Protocols

In Vitro Cellular Assay for LOX-1 Inhibition

This protocol is based on the described use of this compound in blocking the cellular uptake of oxidized LDL (oxLDL).[2]

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., CHO cells overexpressing human LOX-1) in appropriate media and conditions.

  • Preparation of this compound Working Solution: Dilute the this compound stock solution in cell culture media to the desired final concentrations. A typical starting concentration for cellular assays is in the low micromolar range, as the reported IC50 is 5.4 µM.[2]

  • Treatment: Pre-incubate the cells with the this compound working solutions for a specified period (e.g., 1-2 hours) at 37°C.

  • oxLDL Uptake: Add fluorescently labeled oxLDL to the cell culture media and incubate for a sufficient time to allow for cellular uptake (e.g., 4 hours).

  • Analysis: Wash the cells to remove extracellular oxLDL. Quantify the cellular uptake of the fluorescently labeled oxLDL using a suitable method, such as flow cytometry or fluorescence microscopy.

  • Data Interpretation: Compare the oxLDL uptake in cells treated with this compound to untreated control cells to determine the inhibitory effect of the compound.

Mechanism of Action and Signaling Pathway

This compound is a selective inhibitor of the Lectin-like oxidized LDL receptor-1 (LOX-1).[2][3][4] Its mechanism of action involves binding to LOX-1 and stabilizing an inactive tetrameric state of the receptor.[5][6] This prevents the binding and subsequent internalization of its primary ligand, oxidized low-density lipoprotein (oxLDL).[2][3][4]

The binding of oxLDL to LOX-1 activates several downstream signaling pathways implicated in endothelial dysfunction and atherosclerosis.[7][8][9][10] By inhibiting this initial step, this compound can be a valuable tool to study the roles of these pathways in various disease models.

LOX1_Signaling_Pathway cluster_inhibition This compound Mechanism of Action cluster_pathway LOX-1 Signaling Pathway This compound This compound LOX-1_Receptor LOX-1_Receptor This compound->LOX-1_Receptor Binds to Inactive_Tetramer Inactive_Tetramer LOX-1_Receptor->Inactive_Tetramer Stabilizes LOX-1_Active Active LOX-1 Inactive_Tetramer->LOX-1_Active Inhibits oxLDL Binding oxLDL oxLDL oxLDL->LOX-1_Active Activates Downstream_Signaling Downstream Signaling Cascades (e.g., NF-κB, MAPK, RhoA/Rac1) LOX-1_Active->Downstream_Signaling Cellular_Responses Cellular Responses (Endothelial Dysfunction, Inflammation, Foam Cell Formation) Downstream_Signaling->Cellular_Responses

Caption: Mechanism of this compound action and the LOX-1 signaling pathway it inhibits.

Quantitative Data Summary

ParameterValueAssay
IC50 5.4 µMLOX-1 Cellular Uptake Assay[3][4]
Kd 4.3 µMSurface Plasmon Resonance (SPR)[3][4]
Kd 6.99 µMIsothermal Titration Calorimetry (ITC)[3][4]
hERG IC50 >10 µMElectrophysiology Assay[3][4]
Solubility (pH 7) 0.001 µg/mL[3]
Caco-2 Permeability 30 x 10⁻⁶ cm/s[3]

This document is intended to supplement, not replace, formal laboratory safety training and institutional protocols. Always prioritize safety and consult with your EHS department for any questions or concerns.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.